molecular formula C9H8O4 B184175 Monomethyl phthalate CAS No. 4376-18-5

Monomethyl phthalate

Cat. No.: B184175
CAS No.: 4376-18-5
M. Wt: 180.16 g/mol
InChI Key: FNJSWIPFHMKRAT-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)benzoic acid, also widely known as monomethyl phthalate or methyl hydrogen phthalate, is a phthalate ester metabolite with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound is of significant interest in toxicological and environmental health research, particularly as a biomarker of exposure to certain parent phthalates. Studies have linked it to investigations of endocrine-disrupting effects, including associations with precocious puberty, making it a valuable compound for understanding the metabolic and health impacts of phthalate exposure . The chemical is characterized by a melting point range of 81°C to 84°C . It is supplied with a high purity of 97% and is insoluble in water . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for detailed handling instructions. This compound causes skin and serious eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxycarbonylbenzoic acid
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InChI

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
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InChI Key

FNJSWIPFHMKRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O4
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DSSTOX Substance ID

DTXSID9040001
Record name Monomethyl phthalate
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Molecular Weight

180.16 g/mol
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Physical Description

Solid
Record name Monomethyl phthalate
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CAS No.

4376-18-5
Record name Monomethyl phthalate
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Record name Monomethyl phthalate
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Record name MONOMETHYL PHTHALATE
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Record name Monomethyl phthalate
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Record name Methyl hydrogen phthalate
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Melting Point

82 - 84 °C
Record name Monomethyl phthalate
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Foundational & Exploratory

Monomethyl phthalate synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Monomethyl Phthalate (B1215562)

Introduction

Monomethyl phthalate (MMP), with the chemical formula C₉H₈O₄, is an organic compound belonging to the phthalate family of esters.[1] It is the mono-methyl ester of phthalic acid. MMP is a principal metabolite of dimethyl phthalate (DMP), a compound used in a variety of consumer products, including plastics, insect repellents, and as a fixative in perfumes.[2][3] Consequently, MMP is often monitored in biological samples as a biomarker of exposure to DMP.[4][5] In industrial and research settings, MMP serves as a chemical intermediate.[1] This guide provides a detailed overview of the common synthesis and purification methodologies for this compound, tailored for researchers and professionals in chemical and drug development.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[6] It is soluble in many organic solvents but has limited solubility in water.[1] A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₈O₄[1][2][6]
Molecular Weight 180.16 g/mol [2]
CAS Number 4376-18-5[1][6]
Appearance White to off-white crystalline powder or crystals[6]
Melting Point 80 - 86 °C[2][6][7]
Solubility Limited solubility in water; soluble in organic solvents[1][8]
IUPAC Name 2-(methoxycarbonyl)benzoic acid[2][6]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the direct reaction of phthalic anhydride (B1165640) with methanol (B129727). This reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of the monoester.

Chemical Reaction Pathway

The synthesis proceeds via the esterification of phthalic anhydride.

Synthesis_Pathway cluster_product Product PA Phthalic Anhydride MMP This compound PA->MMP + Methanol (Reflux)

Caption: Synthesis of this compound from Phthalic Anhydride.
Experimental Protocols

Two common protocols for the synthesis of MMP from phthalic anhydride are detailed below. The primary difference lies in the reaction time and purification strategy.

Protocol 1: Short Reflux Method (Quantitative Yield)

This method is simpler and provides a near-quantitative yield.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (75.0 g, 0.506 mol) and methanol (120.0 g, 3.75 mol).

  • Heating: Under a nitrogen atmosphere, stir the mixture and heat under reflux for 30 minutes. The solid should completely dissolve during this time.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess methanol, yielding a residual oil.

  • Crystallization: Place the oil in a refrigerator to solidify.

  • Isolation: Once solidified, dry the product to yield this compound (approximately 93.0 g). The reported melting point of the product is 80-81.5 °C.[7]

Protocol 2: Extended Reflux with Toluene (B28343) Azeotrope

This protocol involves a longer reaction time and uses toluene to aid in the removal of reactants.[7]

  • Reaction Setup: Combine powdered phthalic anhydride (74 g, 0.5 mol) and methanol (100 cm³, 2.47 mol) in a flask equipped with a magnetic stirrer and reflux condenser.

  • Heating: Heat the mixture under reflux on an oil bath for 8 hours.

  • Methanol Removal: Distill the clear solution to remove most of the excess methanol.

  • Azeotropic Distillation: Add toluene (100 cm³) to the residue and continue distillation until the still-head temperature reaches 110 °C.

  • Initial Precipitation: Cool the mixture to 30 °C, which should result in a thick white precipitate. Filter the precipitate and wash the residue with toluene (50 cm³).

  • Secondary Crystallization: To the combined filtrates, add petroleum ether (30/40, 100 cm³). This will initially form a dense oil which should crystallize into long white needles upon standing overnight.

  • Isolation: Filter the crystals and wash with petroleum ether (60/80, 50 cm³) to yield the final product (44.5 g, 49% yield).[7]

Data Summary: Synthesis Parameters
ParameterProtocol 1Protocol 2
Phthalic Anhydride 0.506 mol0.5 mol
Methanol 3.75 mol2.47 mol
Solvent None (excess methanol)Toluene, Petroleum Ether
Reaction Time 30 minutes8 hours
Temperature RefluxReflux
Reported Yield Quantitative49%
Source [7][7]

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts such as dimethyl phthalate, and residual solvents. Common techniques include recrystallization, washing, and chromatographic methods.

Purification Workflow

A typical purification process involves several steps to isolate pure MMP from the crude reaction mixture.

Purification_Workflow Start Crude Reaction Mixture (MMP, Methanol, Phthalic Anhydride) Step1 Solvent Removal (Reduced Pressure Distillation) Start->Step1 Step2 Neutralization Wash (Optional) (e.g., Sodium Carbonate Solution) Step1->Step2 Step3 Recrystallization (e.g., from Toluene/Petroleum Ether) Step2->Step3 Step4 Filtration Step3->Step4 Step5 Washing (with cold solvent) Step4->Step5 Step6 Drying (under vacuum) Step5->Step6 End Pure this compound Step6->End

Caption: General workflow for the purification of this compound.
Experimental Protocols for Purification

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[9] The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly.[10] As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solvent.[9][10] For MMP, a mixed solvent system like toluene and petroleum ether can be effective, as demonstrated in Synthesis Protocol 2.[7]

Neutralization and Washing

Acidic impurities, such as unreacted phthalic anhydride (which can hydrolyze to phthalic acid) or any acid catalyst used, can be removed with a mild base wash. In processes for the synthesis of dimethyl phthalate, an intermediate step often involves neutralizing and washing out residual this compound using a sodium carbonate solution.[11] This principle can be adapted for MMP purification by washing the crude product (dissolved in a water-immiscible solvent) with a dilute aqueous sodium carbonate or bicarbonate solution, followed by washing with water to remove the base.

Chromatography

For achieving very high purity or for analytical purposes, chromatographic techniques are employed.

  • Column Chromatography: Crude MMP can be purified over a silica (B1680970) gel column, eluting with a solvent system such as a hexane/ethyl acetate (B1210297) gradient.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and purification of phthalate esters and their metabolites.[12]

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used for the quantitative analysis of MMP, although its thermal instability can be a challenge.[13][14]

MMP as a Metabolite

In biological systems, MMP is not typically a starting point for signaling pathways but is rather the product of metabolic breakdown of other phthalates, particularly dimethyl phthalate (DMP).[3] This hydrolysis is carried out by esterase enzymes primarily in the intestine and liver.[3][15]

Metabolic_Pathway DMP Dimethyl Phthalate (DMP) MMP This compound (MMP) DMP->MMP Phase I Metabolism (Hydrolysis) PA Phthalic Acid MMP->PA Further Hydrolysis Enzyme Esterases (in Liver, Intestine) Enzyme->DMP

Caption: Metabolic conversion of Dimethyl Phthalate to this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct reaction of phthalic anhydride and methanol, with optimized protocols offering quantitative yields in short reaction times. Purification of the crude product is critical and can be accomplished through a combination of techniques, including distillation, recrystallization, and washing. The choice of purification strategy depends on the scale of the synthesis and the desired final purity of the compound. Understanding these synthesis and purification methods is fundamental for researchers utilizing MMP as a chemical intermediate or as an analytical standard in metabolic and toxicological studies.

References

The Unseen Journey: A Technical Guide to the Toxicokinetics of Monomethyl Phthalate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP), is a compound of significant interest in toxicology and environmental health. Understanding its toxicokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its potential risks to animal and human health. This technical guide provides a comprehensive overview of the toxicokinetics of MMP in various animal models, synthesizing available data to offer a detailed resource for researchers and professionals in drug development and related fields. While direct toxicokinetic studies on MMP are limited, this guide draws upon data from studies of its parent compound, DMP, and structurally similar monoesters like mono(2-ethylhexyl) phthalate (MEHP) to build a comprehensive picture.

Toxicokinetics of Monomethyl Phthalate

The toxicokinetics of MMP are primarily inferred from studies involving its parent compound, dimethyl phthalate (DMP). Following oral administration, DMP is rapidly and extensively hydrolyzed to MMP by esterases in the gastrointestinal tract and liver.

Absorption

Studies in rats have shown that after oral administration of DMP, it is readily absorbed from the gastrointestinal tract. The hydrolysis to MMP largely occurs before intestinal absorption. In one study, after an oral gavage dose of DMP in rats, MMP was the principal phthalate metabolite recovered in urine, accounting for 77.5% of the total phthalates detected, indicating significant absorption and metabolism of the parent compound.[1][2]

Distribution

Once absorbed and formed, MMP is distributed throughout the body. While specific tissue distribution data for MMP is scarce, studies on other phthalate monoesters suggest that the liver is a major initial repository organ.[3]

Metabolism

MMP itself is a primary metabolite of DMP. Further metabolism of MMP can occur, leading to the formation of phthalic acid, which is a common final metabolite of many phthalate esters.[1][2] In vitro experiments with rat liver homogenates have demonstrated the rapid hydrolysis of DMP to MMP.[4]

Excretion

The primary route of elimination for MMP and its metabolites is through urinary excretion.[1][2] Studies on phthalic acid, a downstream metabolite, in rats showed that after oral administration, a significant portion is recovered in the urine.[5]

Quantitative Toxicokinetic Data

Quantitative toxicokinetic data specifically for this compound are not extensively available in the public domain. However, data from studies on its parent compound, dimethyl phthalate, and a close structural analog, mono(2-ethylhexyl) phthalate (MEHP), provide valuable insights.

Table 1: Toxicokinetic Parameters of Mono(2-ethylhexyl) Phthalate (MEHP) in Rats Following a Single Oral Administration [3]

ParameterValue
Dose (g/kg)0.4
Cmax (µg/mL)84.1 ± 14.9
Tmax (h)3
Half-life (t½) (h)5.5 ± 1.1

Data are presented as mean ± standard deviation.

Table 2: Metabolism of Dimethyl Phthalate (DMP) to this compound (MMP) in Rats

Parent CompoundAdministration RouteAnimal ModelPrimary MetabolitePercentage of Metabolite in UrineReference
Dimethyl Phthalate (DMP)Oral GavageRatThis compound (MMP)77.5% of recovered phthalates[1][2]
Dimethyl Phthalate (DMP)IntraperitonealRatThis compound (MMP)>97% of phthalic acid-containing derivatives[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of toxicokinetic studies. Below are representative methodologies for key experiments.

Oral Gavage Administration in Rats

A standard protocol for an oral gavage toxicokinetic study in rats involves the following steps:

  • Animal Model: Male Sprague-Dawley rats, typically weighing between 200-250g, are commonly used. Animals are acclimatized for at least one week before the experiment.[6][7]

  • Dosing Preparation: this compound is dissolved in a suitable vehicle, such as corn oil or water, to the desired concentration.

  • Dosing Administration: A single dose is administered directly into the stomach using a gavage needle. The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg).[6] Individual doses are calculated based on the most recent body weight measurements.[6]

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing to characterize the plasma concentration-time profile. A typical serial sampling schedule for a mouse study, which can be adapted for rats, might include time points at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 12 hours.[8] For rats, blood can be collected via the tail vein or retro-orbital sinus.[1][9]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

G Experimental Workflow for Oral Gavage Toxicokinetic Study in Rats cluster_pre_study Pre-Study cluster_study Study Conduct cluster_post_study Post-Study Analysis acclimatization Animal Acclimatization oral_gavage Oral Gavage Administration acclimatization->oral_gavage dosing_prep Dosing Solution Preparation dosing_prep->oral_gavage blood_sampling Serial Blood Sampling oral_gavage->blood_sampling sample_processing Plasma Separation and Storage blood_sampling->sample_processing lc_ms_analysis UPLC-MS/MS Analysis sample_processing->lc_ms_analysis pk_analysis Pharmacokinetic Analysis lc_ms_analysis->pk_analysis

Experimental workflow for a typical oral gavage toxicokinetic study.
Analytical Methodology: UPLC-MS/MS for MMP Quantification

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying MMP in biological matrices.

  • Sample Preparation: Plasma samples are typically prepared using a simple protein precipitation method with acetonitrile.[10] For tissue samples, homogenization is required, followed by extraction and delipidation steps.[10]

  • Chromatographic Separation: Analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[8][11]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization. Specific precursor-to-product ion transitions are monitored for MMP and an internal standard to ensure selectivity and accuracy.[8][11]

  • Method Validation: The analytical method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, recovery, and stability.[10]

Signaling Pathways Affected by this compound

Phthalate monoesters, including MMP and its analogs, have been shown to interact with several key signaling pathways, leading to a range of toxicological effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Several studies have indicated that phthalate monoesters can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[11][12][13][14][15] While some studies report no significant PPAR activation by MMP itself,[12][14][15] other structurally similar monoesters like MEHP are potent activators.[12][13][14][15] Activation of PPARs can lead to the altered expression of target genes involved in lipid metabolism and inflammation. For instance, MEHP has been shown to increase the expression of PPAR target genes such as Fabp4 and Cd36.[13]

PPAR_Signaling MMP and PPAR Signaling Pathway MMP This compound (or analog like MEHP) PPAR PPARα / PPARγ MMP->PPAR Binds to and activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., Fabp4, Cd36) PPRE->TargetGenes Regulates MetabolicChanges Altered Lipid Metabolism & Inflammation TargetGenes->MetabolicChanges

Simplified diagram of the PPAR signaling pathway potentially affected by MMP.
Oxidative Stress

There is growing evidence that phthalate monoesters can induce oxidative stress. Studies on MEHP have shown that it can increase the production of reactive oxygen species (ROS) and alter the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX).[16][17] A recent study also indicates that MMP can induce oxidative damage in rat erythrocytes.[6][18] This oxidative stress can lead to cellular damage and has been implicated in the reproductive toxicity of phthalates.

Oxidative_Stress MMP-Induced Oxidative Stress MMP This compound ROS Increased Reactive Oxygen Species (ROS) MMP->ROS AntioxidantEnzymes Decreased Antioxidant Enzyme Activity (e.g., SOD, GPX) MMP->AntioxidantEnzymes CellularDamage Cellular Damage (e.g., Lipid Peroxidation, DNA Damage) ROS->CellularDamage AntioxidantEnzymes->CellularDamage Contributes to

Overview of MMP's potential role in inducing oxidative stress.
Inhibition of Steroidogenesis

Phthalate monoesters have been shown to disrupt steroid hormone biosynthesis. This is a critical mechanism underlying their reproductive toxicity. The inhibition of steroidogenesis can occur through the downregulation of key genes and proteins involved in cholesterol transport and steroid synthesis, such as the Steroidogenic Acute Regulatory (StAR) protein and cytochrome P450 enzymes, including P450 side-chain cleavage (P450scc). While direct evidence for MMP is limited, studies on other monoesters provide a strong basis for this mechanism.

Steroidogenesis_Inhibition MMP-Mediated Inhibition of Steroidogenesis MMP This compound StAR StAR Expression MMP->StAR P450scc P450scc Expression MMP->P450scc CholesterolTransport Cholesterol Transport into Mitochondria StAR->CholesterolTransport Pregnenolone Pregnenolone Synthesis P450scc->Pregnenolone CholesterolTransport->Pregnenolone SteroidHormones Downstream Steroid Hormone Production Pregnenolone->SteroidHormones

Proposed mechanism for MMP's inhibition of steroidogenesis.

Conclusion

The toxicokinetics of this compound in animal models are characterized by rapid formation from its parent compound, dimethyl phthalate, followed by distribution and subsequent excretion, primarily in the urine. While direct quantitative data for MMP are limited, studies on analogous compounds and the metabolism of DMP provide a solid foundation for understanding its ADME profile. The interaction of MMP and other phthalate monoesters with key signaling pathways, including PPAR activation, induction of oxidative stress, and inhibition of steroidogenesis, highlights the molecular mechanisms underlying their toxicological effects. Further research focusing on the specific toxicokinetic parameters of MMP in different animal models and a more detailed elucidation of its interactions with cellular signaling pathways will be crucial for a more comprehensive risk assessment. This guide serves as a foundational resource to direct future research and inform the work of professionals in toxicology and drug development.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation of Monomethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used plasticizer and component in various consumer products. Due to the ubiquitous nature of DMP, MMP is frequently detected in various environmental compartments, including soil, water, and sediments. Understanding the environmental fate and degradation of MMP is crucial for assessing its potential ecological risks and for the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of MMP, detailed experimental protocols for its study, and quantitative data on its environmental persistence.

Physicochemical Properties of Monomethyl Phthalate

A thorough understanding of the physicochemical properties of MMP is essential for predicting its behavior and fate in the environment.

PropertyValueReference
Molecular Formula C₉H₈O₄--INVALID-LINK--
Molecular Weight 180.16 g/mol --INVALID-LINK--
Water Solubility Data not readily available, but expected to be higher than parent DMP due to the presence of a free carboxyl group.
Vapor Pressure Data not readily available.
Log Kₒw (Octanol-Water Partition Coefficient) Data not readily available.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of MMP in the environment, although generally at slower rates than biotic degradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ester bond in MMP is susceptible to hydrolysis, yielding phthalic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Quantitative Data on Hydrolysis:

CompoundConditionRate Constant (k)Half-life (t½)Reference
Aryl Hydrogen PhthalatesBelow pH 6.20--[1]
Phthalate EstersNegligible at neutral pH--[2]
Phthalate EstersAcid-catalyzedSlower than alkaline-[2]
Phthalate EstersBase-catalyzed (pH 8.5-9.5)Faster than acid-catalyzed-[2]

Note: Specific rate constants and half-lives for this compound hydrolysis under various environmental conditions are not well-documented in the reviewed literature. The data presented is for related phthalate compounds.

Experimental Protocol: Hydrolysis of this compound

A standardized method for determining the rate of hydrolysis of a chemical substance is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH". A general protocol adapted for MMP is as follows:

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solution: Prepare a stock solution of MMP in a water-miscible, low-volatility solvent. Add a small volume of the stock solution to each buffer solution to achieve the desired initial concentration of MMP, ensuring the solvent concentration is minimal.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

  • Analysis: Quench the reaction (e.g., by acidification) and analyze the concentration of MMP and the formation of phthalic acid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Determine the rate constant of hydrolysis by plotting the natural logarithm of the MMP concentration versus time. The half-life can then be calculated from the rate constant.

Photolysis

Photolysis is the degradation of a compound by light. MMP can undergo direct photolysis by absorbing solar radiation, or indirect photolysis through reactions with photochemically produced reactive species, such as hydroxyl radicals.

Quantitative Data on Photolysis:

CompoundConditionQuantum Yield (Φ)Half-life (t½)Reference
Dimethyl Phthalate (DMP)UV irradiation-~1 hour (60% removal)[3]
Dimethyl Phthalate (DMP)UV/H₂O₂-< 45 minutes (>98% removal)[3]
Di-isononyl phthalate (DINP)Sunlight (pH 5-9)-32-140 days[4]

Experimental Protocol: Photolysis of this compound

The following is a general protocol for determining the photodegradation rate and quantum yield of MMP in water, based on principles from OECD Guideline 316 and other photochemical studies.

  • Preparation of Test Solution: Prepare a solution of MMP in purified water (e.g., Milli-Q). The concentration should be low enough to ensure complete dissolution and to minimize light-screening effects.

  • Actinometry: Select a chemical actinometer that absorbs light in a similar region as MMP to measure the photon flux of the light source.

  • Irradiation: Irradiate the test solution and the actinometer solution in parallel using a suitable light source (e.g., a xenon arc lamp simulating sunlight or a mercury lamp for specific wavelengths). The reaction vessel should be made of a material transparent to the irradiation wavelength (e.g., quartz).

  • Sampling: At various time points, withdraw samples from the test solution for analysis.

  • Analysis: Analyze the concentration of MMP using HPLC or LC-MS.

  • Data Analysis: Determine the photodegradation rate constant from the concentration-time data. The quantum yield can be calculated by comparing the rate of MMP degradation to the rate of the actinometer's transformation.

Biotic Degradation

Biotic degradation by microorganisms is the primary mechanism for the removal of MMP from the environment. Both aerobic and anaerobic pathways have been identified.

Aerobic Degradation

Under aerobic conditions, the degradation of MMP is initiated by the hydrolysis of the ester bond to form phthalic acid and methanol. The resulting phthalic acid is then further catabolized through a series of enzymatic reactions.

Signaling Pathway and Key Enzymes:

The aerobic degradation of phthalate, the central intermediate from MMP hydrolysis, typically proceeds through dihydroxylation and subsequent ring cleavage. In Gram-negative bacteria like Comamonas and Pseudomonas, phthalate is converted to 4,5-dihydroxyphthalate, which is then decarboxylated to protocatechuate. In Gram-positive bacteria such as Rhodococcus and Arthrobacter, the pathway proceeds via 3,4-dihydroxyphthalate to protocatechuate. Protocatechuate is a key intermediate that enters central metabolism after ring cleavage.

The initial and rate-limiting step in MMP degradation is the hydrolysis to phthalic acid, catalyzed by a monoalkyl phthalate hydrolase or esterase.

Quantitative Data on Aerobic Biodegradation:

OrganismSubstrateKmVmaxReference
Gordonia sp. P8219Mono-2-ethylhexyl phthalate26.9 ± 4.3 µM18.1 ± 0.9 µmol/min/mg protein[2]
Micrococcus sp. YGJ1Medium-chain monoalkyl phthalates--[5]

Note: Specific kinetic parameters (Km and Vmax) for the enzymatic hydrolysis of this compound were not found in the reviewed literature. The data presented is for a homologous enzyme acting on a similar substrate.

Experimental Protocol: Aerobic Biodegradation in Soil (adapted from OECD 307)

This protocol outlines a soil microcosm study to determine the aerobic degradation rate of MMP.

  • Soil Collection and Preparation: Collect fresh soil from a site with no recent history of phthalate contamination. Sieve the soil (e.g., 2 mm mesh) and adjust the moisture content to 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at the test temperature for a week to allow microbial activity to stabilize.

  • Test Substance Application: Prepare a stock solution of ¹⁴C-labeled MMP. Apply the stock solution to the soil to achieve the desired concentration, ensuring even distribution.

  • Incubation: Place the treated soil in biometer flasks or a flow-through system. Incubate in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are maintained by a continuous flow of CO₂-free, humidified air.

  • Trapping of ¹⁴CO₂: Pass the effluent air through a series of traps containing a suitable absorbent (e.g., potassium hydroxide (B78521) or sodium hydroxide solution) to capture the evolved ¹⁴CO₂.

  • Sampling and Analysis: At regular intervals, sacrifice replicate flasks. Analyze the ¹⁴CO₂ traps using liquid scintillation counting. Extract the soil samples with appropriate solvents to determine the concentrations of the parent MMP and its transformation products using techniques like LC-MS/MS.

  • Data Analysis: Calculate the percentage of applied radioactivity evolved as ¹⁴CO₂ over time. Determine the degradation half-life (DT50) of MMP in the soil by modeling the decline in its concentration.

Aerobic_Degradation_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis soil Collect and Sieve Soil adjust_moisture Adjust Moisture soil->adjust_moisture pre_incubate Pre-incubate Soil adjust_moisture->pre_incubate apply_mmp Apply 14C-MMP pre_incubate->apply_mmp incubate Incubate in Biometer Flasks apply_mmp->incubate trap_co2 Trap Evolved 14CO2 incubate->trap_co2 Effluent Air soil_extraction Soil Extraction incubate->soil_extraction At Time Intervals lsc Liquid Scintillation Counting of 14CO2 trap_co2->lsc data_analysis Calculate DT50 lsc->data_analysis lcms LC-MS/MS Analysis of MMP and Metabolites soil_extraction->lcms lcms->data_analysis

Workflow for an aerobic soil biodegradation study of MMP.
Anaerobic Degradation

Under anaerobic conditions, the degradation of MMP also begins with hydrolysis to phthalic acid and methanol. The subsequent degradation of phthalic acid follows a different pathway than in aerobic environments.

Signaling Pathway and Key Enzymes:

In the absence of oxygen, phthalate is activated to phthaloyl-CoA. This is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds. The enzymes involved in this pathway are distinct from their aerobic counterparts.

Anaerobic_Degradation_Pathway MMP This compound PA Phthalic Acid MMP->PA MMP Hydrolase Phthaloyl_CoA Phthaloyl-CoA PA->Phthaloyl_CoA Phthaloyl-CoA Synthetase / CoA Transferase Benzoyl_CoA Benzoyl-CoA Phthaloyl_CoA->Benzoyl_CoA Phthaloyl-CoA Decarboxylase Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Further Degradation Analytical_Workflow cluster_water Water Sample cluster_soil Soil Sample cluster_analysis LC-MS/MS Analysis filter_water Filtration spe_water Solid-Phase Extraction filter_water->spe_water elute_water Elution spe_water->elute_water reconstitute_water Reconstitution elute_water->reconstitute_water lc Liquid Chromatography reconstitute_water->lc extract_soil Solvent Extraction cleanup_soil Extract Cleanup (SPE) extract_soil->cleanup_soil cleanup_soil->lc msms Tandem Mass Spectrometry (MRM) lc->msms

References

Monomethyl Phthalate and the Endocrine System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP), is an endocrine-disrupting chemical (EDC) with demonstrated effects on multiple hormonal axes.[1][2] This technical guide provides a comprehensive overview of the biological effects of MMP on the endocrine system, with a focus on its molecular mechanisms of action, effects on steroidogenesis, thyroid function, and other signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and implicated signaling pathways and workflows are visualized to support further research and drug development efforts.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers, leading to ubiquitous human exposure.[3][4] Upon absorption, parent phthalates like DMP are rapidly metabolized to their active monoester metabolites, such as MMP.[1] Growing evidence indicates that MMP can interfere with the body's endocrine system, potentially leading to adverse health outcomes, including reproductive and developmental toxicities.[1][2][5] Understanding the precise mechanisms by which MMP exerts these effects is critical for risk assessment and the development of potential therapeutic or preventative strategies.

Effects on the Male Reproductive System

MMP has been shown to be toxic to the male reproductive system.[1] The primary mechanism of action is through the disruption of androgen synthesis and signaling.

Disruption of Steroidogenesis

Phthalate metabolites, including MMP, are known to interfere with testosterone (B1683101) production.[2] This can occur through the downregulation of key genes and proteins involved in steroidogenesis within testicular Leydig cells.

Anti-Androgenic Activity

While some studies on other phthalate metabolites like mono-(2-ethylhexyl) phthalate (MEHP) have shown anti-androgenic effects, the direct anti-androgenic activity of MMP requires further elucidation.[6] Phthalates can interfere with the androgen receptor (AR), disrupting the normal signaling cascade.[7][8]

Effects on the Female Reproductive System

The impact of MMP on the female reproductive system is also a significant area of concern.

Ovarian Function

Studies have indicated that phthalate exposure can alter follicular development.[3] One study correlated increased concentrations of MMP with premature thelarche (the onset of breast development) in girls.[5]

Embryo Development

Research has shown that MMP exposure can lead to delays in early embryo development, increased apoptosis, and disruptions in energy metabolism by inducing redox imbalance.[9]

Disruption of the Thyroid Hormone System

MMP and other phthalate metabolites can disrupt the delicate balance of the thyroid hormone system.[10][11][12][13]

Alterations in Thyroid Hormone Levels

Studies in zebrafish larvae have demonstrated that exposure to a similar phthalate metabolite, MEHP, significantly decreased whole-body thyroxine (T4) levels while increasing triiodothyronine (T3) levels.[10][12] This suggests an interference with thyroid hormone synthesis, metabolism, or transport.

Gene Expression Changes in the Hypothalamic-Pituitary-Thyroid (HPT) Axis

The observed changes in hormone levels are often accompanied by altered transcription of genes involved in the HPT axis. For instance, MEHP exposure has been shown to upregulate genes related to thyroid hormone metabolism (e.g., Dio1, Dio2, UGT1ab) and synthesis (e.g., TSHβ, NIS, TG), while down-regulating transport-related genes like TTR.[10][12]

Molecular Mechanisms and Signaling Pathways

MMP exerts its endocrine-disrupting effects through interactions with several key signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that can be modulated by various environmental compounds.[14][15] Activation of the AhR signaling pathway has been shown to alter the expression of genes involved in matrix metabolism, specifically matrix metalloproteinases (MMPs), which play a role in tissue remodeling.[14][16][17]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phthalate monoesters are known activators of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism, inflammation, and cellular differentiation.[18] Activation of PPARs can, in turn, influence the expression of other genes, including those involved in steroidogenesis and matrix metalloproteinase activity.[18][19][20]

Estrogen Receptor (ER) Signaling

Some phthalate metabolites have been shown to interact with estrogen receptors (ERs), exhibiting both estrogenic and anti-estrogenic activities.[6][21][22][23] For example, MEHP has been shown to exhibit anti-estrogenic effects.[6] This interaction can disrupt normal estrogen signaling, which is crucial for reproductive health.

Androgen Receptor (AR) Signaling

Phthalates can also interfere with the androgen receptor (AR), leading to anti-androgenic effects.[6][7][8][24] This disruption of AR signaling is a key mechanism behind the adverse effects of phthalates on the male reproductive system.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the endocrine-disrupting effects of MMP and related phthalate metabolites.

Table 1: In Vitro Anti-Estrogenic and Anti-Androgenic Activity of MEHP

EndpointIC50 (μM)Assay SystemReference
Anti-estrogenic activity125Yeast Estrogen Screen (YES)[6][25]
Anti-androgenic activity736Yeast Androgen Screen (YAS)[6][25]

Table 2: Effects of MEHP on Thyroid Hormone Levels in Zebrafish Larvae

MEHP Concentration (μg/L)Whole-Body T4 Content (ng/g protein)Whole-Body T3 Content (ng/g protein)Reference
Control3.8 ± 0.41.2 ± 0.2[10]
1.63.5 ± 0.31.5 ± 0.2[10]
83.1 ± 0.31.8 ± 0.3[10]
402.5 ± 0.2 2.2 ± 0.3[10]
2001.9 ± 0.2 2.9 ± 0.4[10]
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to control.

Experimental Protocols

Yeast Estrogen/Androgen Screen (YES/YAS) Assay

This in vitro assay is used to assess the (anti-)estrogenic and (anti-)androgenic activity of compounds.

  • Yeast Strain: Saccharomyces cerevisiae expressing the human estrogen receptor (hER) or androgen receptor (hAR) along with a reporter gene (e.g., lacZ).

  • Culture Conditions: Yeast cells are grown in a suitable medium to an optimal density.

  • Exposure: Cells are exposed to various concentrations of the test compound (e.g., MMP) in the presence or absence of a known agonist (e.g., 17β-estradiol for YES, testosterone for YAS).

  • Incubation: The cultures are incubated for a specific period to allow for receptor binding and reporter gene expression.

  • Measurement: The activity of the reporter gene product (e.g., β-galactosidase) is measured using a colorimetric substrate.

  • Data Analysis: The results are expressed as a percentage of the maximal response of the agonist, and IC50 values are calculated for antagonistic activity.

Zebrafish Embryo Thyroid Disruption Assay

This in vivo assay evaluates the effects of chemicals on the thyroid system of a developing organism.

  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Exposure: Embryos are exposed to a range of concentrations of the test compound (e.g., MMP) from a few hours post-fertilization for a defined period (e.g., up to 168 hours).

  • Hormone Analysis: Whole-body thyroid hormone (T4 and T3) content is measured using methods like ELISA or LC-MS/MS.

  • Gene Expression Analysis: Total RNA is extracted from the larvae, and the expression of key genes in the HPT axis is quantified using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Hormone levels and gene expression data are statistically analyzed to determine significant differences between control and exposed groups.

Visualizations

Signaling Pathways

MMP_Endocrine_Disruption_Pathways cluster_stimulus Stimulus cluster_receptors Receptor Interactions cluster_effects Downstream Effects MMP Monomethyl Phthalate (MMP) AhR Aryl Hydrocarbon Receptor (AhR) MMP->AhR PPAR Peroxisome Proliferator- Activated Receptor (PPAR) MMP->PPAR ER Estrogen Receptor (ER) MMP->ER AR Androgen Receptor (AR) MMP->AR Gene_Expression Altered Gene Expression AhR->Gene_Expression PPAR->Gene_Expression ER->Gene_Expression AR->Gene_Expression Steroidogenesis Disrupted Steroidogenesis AR->Steroidogenesis Gene_Expression->Steroidogenesis Thyroid_Function Altered Thyroid Function Gene_Expression->Thyroid_Function Reproductive_Toxicity Reproductive Toxicity Steroidogenesis->Reproductive_Toxicity Thyroid_Function->Reproductive_Toxicity

Caption: Key signaling pathways affected by Monomethyl Phthalate.

Experimental Workflow

Endocrine_Disruption_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Test_Compound Test Compound (e.g., MMP) Receptor_Binding_Assay Receptor Binding Assays (e.g., YES/YAS) Test_Compound->Receptor_Binding_Assay Cell_Culture Cell Culture Models (e.g., Leydig, Thyroid cells) Test_Compound->Cell_Culture Gene_Expression_Analysis Gene Expression Analysis (qPCR, RNA-seq) Cell_Culture->Gene_Expression_Analysis Hormone_Production Hormone Production (ELISA, LC-MS/MS) Cell_Culture->Hormone_Production Animal_Model Animal Model (e.g., Zebrafish, Rodents) Exposure Exposure to Test Compound Animal_Model->Exposure Hormone_Level_Measurement Hormone Level Measurement (Blood, Tissue) Exposure->Hormone_Level_Measurement Histopathology Histopathological Analysis Exposure->Histopathology Reproductive_Endpoints Reproductive Endpoints (e.g., Fertility, Development) Exposure->Reproductive_Endpoints

Caption: General workflow for assessing endocrine disruption.

Conclusion

This compound is a potent endocrine disruptor that can interfere with the male and female reproductive systems, as well as the thyroid hormone system. Its mechanisms of action involve interactions with multiple nuclear receptors and signaling pathways, including the AhR, PPARs, ERs, and ARs. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the risks associated with MMP and other phthalates. Further research is needed to fully elucidate the complex interactions and long-term health consequences of exposure to this ubiquitous environmental contaminant.

References

In vivo metabolism of dimethyl phthalate to monomethyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vivo Metabolism of Dimethyl Phthalate (B1215562) to Monomethyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of dimethyl phthalate (DMP), focusing on its primary metabolic conversion to this compound (MMP). This document synthesizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathway and experimental workflows.

Introduction

Dimethyl phthalate (DMP) is a widely used short-chain dialkyl phthalate. Understanding its metabolic fate within a biological system is crucial for assessing its toxicological profile and potential impact on human health. The primary metabolic pathway for DMP in vivo is the hydrolysis of one of its ester linkages to form the monoester metabolite, this compound (MMP), and methanol (B129727).[1] This biotransformation is a critical detoxification step, as the resulting monoester is generally more readily excreted.[2] This guide delves into the specifics of this metabolic process.

Metabolic Pathway of Dimethyl Phthalate

The in vivo conversion of DMP to MMP is a one-step enzymatic hydrolysis reaction. This process is primarily mediated by non-specific carboxylesterases and lipases present in various tissues.[3][4] The liver exhibits a significantly high rate of DMP monoesterase activity.[1]

The overall reaction is as follows:

Dimethyl Phthalate → this compound + Methanol

Further metabolism can occur, leading to the formation of phthalic acid, though MMP is the principal metabolite.[5]

DMP_Metabolism DMP Dimethyl Phthalate (DMP) MMP This compound (MMP) DMP->MMP Hydrolysis (Carboxylesterases, Lipases) Methanol Methanol DMP->Methanol Hydrolysis PA Phthalic Acid MMP->PA Further Metabolism Excretion Urinary Excretion MMP->Excretion PA->Excretion

Metabolic conversion of Dimethyl Phthalate.

Quantitative Data on DMP Metabolism

The following tables summarize quantitative data from various in vivo and in vitro studies on the metabolism of DMP.

Table 1: In Vivo Metabolism of DMP in Rats

ParameterValueSpecies/ModelAdministration RouteSource
MMP in 24-hour Urine 77.5% of recovered phthalatesAdult male CD Charles River ratsOral gavage[5]
Phthalic Acid in 24-hour Urine 14.4% of recovered phthalatesAdult male CD Charles River ratsOral gavage[5]
Unchanged DMP in 24-hour Urine 8.1% of recovered phthalatesAdult male CD Charles River ratsOral gavage[5]
MMP in 24-hour Urine >97% of detected phthalatesRatsIntraperitoneal injection (2 g/kg)[1][5]
Dermal Absorption ~40% of applied dose over 7 daysMale F344 ratsDermal application[5]

Table 2: In Vitro Hydrolysis of DMP

Tissue Homogenate% DMP Hydrolyzed to MMPTimeSpeciesSource
Liver 93%2 hoursRat[1]
Epidermis 5%2 hoursRat[1]

Table 3: DMP Monoesterase Activity in Rat Tissues

TissueEnzyme Activity (nmol/h/mg protein)SpeciesSource
Liver 1240Rat[1]

Experimental Protocols

Detailed methodologies are essential for the accurate study of DMP metabolism. The following sections outline common experimental protocols.

In Vivo Animal Studies

These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of DMP in a whole-organism context.

Protocol: Oral Administration in Rats

  • Animal Model: Adult male rats (e.g., Sprague-Dawley, F344) are commonly used.[5][6]

  • Dosing: A known concentration of DMP, often dissolved in a vehicle like corn oil, is administered via oral gavage.

  • Sample Collection: Urine and feces are collected over a specified period (e.g., 24-72 hours) using metabolic cages to prevent contamination. Blood samples may also be collected at various time points.

  • Sample Preparation: Urine samples may require an enzymatic deconjugation step using β-glucuronidase to measure total (free and conjugated) MMP.[7] This is followed by extraction, often using solid-phase extraction (SPE).[7]

  • Analysis: The concentrations of DMP, MMP, and other metabolites in the prepared samples are quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[8][9]

In Vitro Tissue Homogenate Assays

These assays are used to determine the metabolic capacity of specific tissues.

Protocol: Liver Homogenate Assay

  • Tissue Preparation: Livers are excised from the animal model, washed in cold saline, and homogenized in a suitable buffer (e.g., phosphate (B84403) buffer). The homogenate is then centrifuged to obtain subcellular fractions like the S9 fraction or microsomes.[1]

  • Incubation: A known concentration of DMP (often radiolabeled, e.g., with ¹⁴C) is incubated with the tissue homogenate at 37°C for a specific time.[1]

  • Reaction Termination: The enzymatic reaction is stopped, typically by adding a solvent like methanol or by heat inactivation.

  • Extraction: The metabolites are extracted from the incubation mixture using an appropriate organic solvent.

  • Analysis: The parent compound and its metabolites are separated and quantified using techniques like HPLC with radiometric detection or LC-MS/MS.[1]

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Dosing DMP Administration (e.g., Oral Gavage) Collection Sample Collection (Urine, Blood, Feces) Dosing->Collection Preparation Sample Preparation (Extraction, Deconjugation) Collection->Preparation Tissue Tissue Homogenization (e.g., Liver) Incubation Incubation with DMP Tissue->Incubation Incubation->Preparation Analysis Analytical Quantification (HPLC-MS/MS, GC-MS) Preparation->Analysis Data Data Analysis & Interpretation Analysis->Data

General experimental workflow for studying DMP metabolism.
Analytical Methodologies

Accurate quantification of DMP and MMP is critical. HPLC coupled with tandem mass spectrometry is a widely used and highly sensitive method.

Protocol: HPLC-MS/MS for MMP in Urine

  • Standard Preparation: A calibration curve is prepared using certified standards of MMP. Isotope-labeled internal standards are often used to correct for matrix effects and variations in sample processing.[9]

  • Sample Preparation: As described in section 4.1, urine samples undergo enzymatic hydrolysis and solid-phase extraction.[7]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate MMP from other components in the matrix.[9]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of MMP, providing high selectivity and sensitivity.[9]

Conclusion

The in vivo metabolism of dimethyl phthalate is a rapid process dominated by the hydrolysis to its primary metabolite, this compound, a reaction catalyzed by carboxylesterases and lipases, with the liver being a major site of this conversion. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies on the pharmacokinetics and toxicology of DMP. The use of robust analytical methods like HPLC-MS/MS is essential for obtaining reliable data in such investigations.

References

Monomethyl Phthalate: A Technical Guide to its Molecular Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical found in plastics, insect repellents, and solid rocket propellants.[1][2][3] As the monoester metabolite, MMP is the form that is systemically available in the body after exposure to DMP and is therefore of significant interest in toxicological and pharmacological research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical determination of monomethyl phthalate. Furthermore, it delves into its role as an endocrine-disrupting chemical, with a focus on its interaction with hormonal signaling pathways.

Molecular Structure and Formula

This compound is a monoester of phthalic acid.[2] Its structure consists of a benzene (B151609) ring with two adjacent carboxylic acid groups, one of which is esterified with a methyl group.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValue
IUPAC Name 2-(Methoxycarbonyl)benzoic acid[2]
CAS Number 4376-18-5[2]
Molecular Formula C₉H₈O₄[2]
Molecular Weight 180.16 g/mol [2]
Synonyms Methyl hydrogen phthalate, 1,2-Benzenedicarboxylic acid, monomethyl ester[2]

Physicochemical and Toxicological Data

A summary of the key physicochemical and available toxicological data for this compound is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Description Solid, white to off-white crystalline powder[2]
Melting Point 82-84 °C[2]
LogP 1.13[2]
Water Solubility Insoluble-

Table 3: Toxicological Data for Dimethyl Phthalate (Parent Compound)

TestSpeciesRouteValue
LD50 RatOral6800 mg/kg[1]
LD50 RatIntraperitoneal3375 mg/kg[1]
LD50 RatDermal38000 mg/kg[1]
LD50 RatIntravenous324 mg/kg[1]

Experimental Protocols

Synthesis of this compound

A straightforward and efficient method for the synthesis of this compound is the methanolysis of phthalic anhydride (B1165640).

Protocol: Synthesis of this compound from Phthalic Anhydride [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (0.5 mol, 74 g) and methanol (B129727) (2.47 mol, 100 cm³).

  • Reflux: Heat the mixture under reflux using an oil bath for 30 minutes to 8 hours. The original protocol suggests 8 hours, but a simpler procedure indicates 30 minutes is sufficient for complete dissolution.[4]

  • Solvent Removal: After the reflux period, remove the excess methanol by distillation under reduced pressure.

  • Workup (if necessary): The original protocol describes a more complex workup involving toluene (B28343) and petroleum ether to induce crystallization. However, a simplified version suggests that after removing methanol, the residual oil will solidify upon cooling in a refrigerator.[4]

  • Isolation: Collect the resulting white precipitate by filtration.

  • Purification: The product can be further purified by washing with a non-polar solvent like petroleum ether.

G cluster_synthesis Synthesis Workflow start Start reactants Phthalic Anhydride + Methanol start->reactants reflux Reflux (30 min - 8 hr) reactants->reflux distillation Remove Excess Methanol (Distillation) reflux->distillation crystallization Crystallization (Cooling) distillation->crystallization filtration Filtration crystallization->filtration product This compound filtration->product

Caption: Synthesis workflow for this compound.

Analytical Determination of this compound

The quantification of this compound in biological matrices is crucial for assessing human exposure to its parent compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method.

Protocol: Determination of this compound in Human Serum by HPLC-MS/MS [5][6]

  • Sample Preparation:

    • To a 1 mL serum sample, add an internal standard (e.g., a stable isotope-labeled MMP).

    • Perform acid denaturation of serum enzymes to prevent ex vivo hydrolysis of any present diester phthalates.[5]

    • Carry out enzymatic deconjugation using β-glucuronidase to hydrolyze any glucuronidated MMP metabolites.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-phase SPE cartridge.

    • Load the pre-treated serum sample onto the cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the phthalate monoesters with an appropriate organic solvent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for quantification.

G cluster_analysis Analytical Workflow sample Serum Sample (1 mL) is_spike Spike with Internal Standard sample->is_spike deconjugation Enzymatic Deconjugation (β-glucuronidase) is_spike->deconjugation spe Solid-Phase Extraction (SPE) deconjugation->spe concentration Evaporation and Reconstitution spe->concentration analysis HPLC-MS/MS Analysis concentration->analysis quantification Quantification analysis->quantification

Caption: Analytical workflow for MMP in serum.

Endocrine-Disrupting Effects and Signaling Pathways

Phthalates and their metabolites are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[7] this compound, in particular, has been implicated in altering androgen and estrogen signaling pathways. While some studies on various phthalate monoesters have shown no direct agonistic activity on estrogen receptor alpha (ERα) or the androgen receptor (AR), there is evidence for anti-estrogenic and anti-androgenic effects.[8][9]

The proposed mechanism of action involves the binding of MMP to hormone receptors, leading to a disruption of the normal transcriptional activation of target genes. This can result in downstream effects on cellular processes such as proliferation and differentiation.

G cluster_pathway Proposed Endocrine Disruption Pathway cluster_ar Androgen Signaling cluster_er Estrogen Signaling MMP Monomethyl Phthalate (MMP) AR Androgen Receptor (AR) MMP->AR antagonistic binding ER Estrogen Receptor (ERα) MMP->ER antagonistic binding AR_complex Androgen-AR Complex AR->AR_complex binds Androgen Androgen Androgen->AR ARE Androgen Response Element (ARE) AR_complex->ARE translocates to nucleus and binds AR_target_genes Target Gene Transcription ARE->AR_target_genes activates Cellular_Effects Altered Cellular Responses AR_target_genes->Cellular_Effects ER_complex Estrogen-ER Complex ER->ER_complex binds Estrogen Estrogen Estrogen->ER ERE Estrogen Response Element (ERE) ER_complex->ERE translocates to nucleus and binds ER_target_genes Target Gene Transcription ERE->ER_target_genes activates ER_target_genes->Cellular_Effects

Caption: MMP's potential endocrine disruption mechanism.

Conclusion

This compound is a key metabolite in the assessment of human exposure to dimethyl phthalate. Its distinct physicochemical properties and biological activity as an endocrine disruptor make it a compound of significant interest to researchers in toxicology, environmental health, and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of MMP, while the proposed signaling pathway offers a framework for further investigation into its molecular mechanisms of action. A deeper understanding of the interactions of this compound with biological systems is essential for evaluating its potential health risks and for the development of safer alternatives to phthalate plasticizers.

References

Monomethyl Phthalate Toxicology: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical found in a variety of consumer products, including plastics, insect repellents, and cosmetics.[1][2] As human exposure to DMP is widespread, understanding the toxicological profile of its main metabolite, MMP, is of significant scientific and public health interest. This technical guide provides a comprehensive review of the available toxicological studies on monomethyl phthalate, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. While specific toxicological data for MMP, such as No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for reproductive and developmental toxicity, are not as extensively documented as for other phthalate metabolites, this review synthesizes the current state of knowledge to inform future research and risk assessment efforts.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is limited. The following tables summarize key findings from in vivo and in vitro studies. It is important to note the absence of comprehensive studies establishing definitive NOAEL and LOAEL values for reproductive and developmental endpoints specifically for MMP.

Table 1: In Vivo Toxicological Data for this compound

Species/StrainDosing RegimenDose/ConcentrationObserved EffectsReference
Sprague-Dawley RatOral gavage, daily for 21 days5, 50, 250 mg/kgDecreased red blood cell count and hemoglobin content; increased methemoglobin and iron release from hemoglobin.[3]

Table 2: In Vitro Toxicological Data for this compound

Cell/Tissue ModelMMP ConcentrationObserved EffectsReference
Mouse 2-cell embryosNot specifiedInduced early embryo developmental delay, apoptosis, and depleted ATP synthesis.[4]
Rat Erythrocytes1.25 - 100 µg/mLCaused oxidative damage.[3]
Rat Sertoli CellsNot specifiedMMP, which is not a testicular toxicant in vivo, had no effect on FSH binding.[5]

Key Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are not always fully described in the available literature. However, methodologies used for studying similar phthalate metabolites, such as monobutyl phthalate (MBP) and mono-(2-ethylhexyl) phthalate (MEHP), provide a strong framework for designing and interpreting MMP toxicology studies.

In Vitro Early Embryo Development Assay (Mouse)

This protocol is based on a study investigating the effects of MMP on early embryonic development.[4]

  • Animal Model: ICR mice.

  • Embryo Collection: Superovulated female mice are mated with male mice. Two-cell embryos are collected from the oviducts.

  • Exposure: Embryos are cultured in vitro in media containing various concentrations of MMP or a vehicle control.

  • Endpoints:

    • Developmental Delay: The rate of development to the blastocyst stage is monitored and compared between treated and control groups.

    • Apoptosis: Apoptotic cells within the embryos can be detected using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

    • Energy Metabolism: ATP levels in the embryos are quantified to assess metabolic disruption.

    • Oxidative Stress: The production of reactive oxygen species (ROS) is measured using fluorescent probes.

In Vivo Erythrocyte Toxicity Assay (Rat)

This protocol is derived from a study on the hematological effects of MMP.[3]

  • Animal Model: Sprague-Dawley rats.

  • Dosing: MMP is administered orally via gavage at various dose levels (e.g., 5, 50, and 250 mg/kg/day) for a specified duration (e.g., 21 days). A control group receives the vehicle (e.g., corn oil).

  • Blood Collection and Analysis: Blood samples are collected at the end of the treatment period.

  • Endpoints:

    • Hematological Parameters: Red blood cell count, hemoglobin content, and methemoglobin levels are measured.

    • Oxidative Damage: Markers of oxidative stress in erythrocytes are assessed.

    • Iron Release: The amount of iron released from hemoglobin is quantified.

In Vitro Steroidogenesis Assay (Leydig Cells)

While a specific protocol for MMP is not detailed, the following is a general protocol for assessing the effects of phthalate metabolites on steroidogenesis in Leydig cells, which are a primary target of phthalate toxicity.[6]

  • Cell Line: Mouse Leydig tumor cells (e.g., MLTC-1 or MA-10) or primary Leydig cells.

  • Cell Culture: Cells are cultured in a suitable medium and plated in multi-well plates.

  • Exposure: Cells are treated with various concentrations of the test compound (e.g., MMP) or a vehicle control for a specified period (e.g., 24-48 hours). Steroidogenesis can be stimulated with agents like human chorionic gonadotropin (hCG).

  • Hormone Measurement: The concentration of steroid hormones (e.g., testosterone, progesterone) in the culture medium is quantified using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that observed effects on hormone production are not due to cytotoxicity.

Signaling Pathways and Mechanisms of Toxicity

The toxicological effects of phthalates, including MMP, are mediated through the disruption of critical cellular signaling pathways. The primary mechanisms implicated in phthalate toxicity are oxidative stress and endocrine disruption.

Oxidative Stress Pathway

Phthalate metabolites have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[3][4] This can damage cellular components such as lipids, proteins, and DNA, ultimately leading to apoptosis and impaired cellular function.

Oxidative_Stress_Pathway MMP This compound (MMP) Mitochondria Mitochondria MMP->Mitochondria disrupts ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, H2O2) Mitochondria->ROS increases production Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Cellular_Damage causes Antioxidant_Defense Antioxidant Defense (e.g., SOD, GPX) ROS->Antioxidant_Defense overwhelms Apoptosis Apoptosis Cellular_Damage->Apoptosis leads to

Caption: Proposed oxidative stress pathway induced by MMP.

Endocrine Disruption and Androgen Receptor Signaling

Phthalates are well-known endocrine-disrupting chemicals that can interfere with hormone synthesis and action. A key target is the male reproductive system, where they can exert anti-androgenic effects. While direct evidence for MMP is limited, other phthalate metabolites are known to affect androgen receptor (AR) signaling.

Androgen_Receptor_Signaling cluster_cell Target Cell (e.g., Leydig Cell, Sertoli Cell) Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR AR_Complex Testosterone-AR Complex AR->AR_Complex MMP This compound (MMP) MMP->AR may interfere with binding Gene_Expression Target Gene Expression (e.g., for spermatogenesis, steroidogenesis) MMP->Gene_Expression may alter Nucleus Nucleus AR_Complex->Nucleus ARE Androgen Response Element (ARE) ARE->Gene_Expression regulates Reproductive_Function Normal Male Reproductive Function Gene_Expression->Reproductive_Function Impaired_Function Impaired Reproductive Function Gene_Expression->Impaired_Function

Caption: Potential interference of MMP with androgen receptor signaling.

Conclusion

The available toxicological data for this compound suggest that it can induce adverse effects, particularly on early embryonic development and hematological parameters, likely through mechanisms involving oxidative stress. However, there is a notable lack of comprehensive in vivo studies establishing clear dose-response relationships and identifying NOAEL and LOAEL values for key reproductive and developmental endpoints. The experimental protocols and signaling pathways described for other phthalate metabolites provide a valuable foundation for future research on MMP. Further studies are crucial to fully characterize the toxicological profile of this compound and to conduct accurate human health risk assessments.

References

Monomethyl Phthalate: An In-depth Technical Guide to its Solubility in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP). A thorough review of scientific literature and chemical databases reveals a notable absence of precise quantitative solubility data for MMP in a wide range of organic solvents. To address this, this document presents available qualitative and predicted quantitative data for MMP, alongside a more detailed analysis of the solubility of its parent compound, dimethyl phthalate, which can serve as a valuable proxy for estimating the solubility behavior of MMP due to their structural similarities.

Furthermore, this guide furnishes detailed experimental protocols for determining solubility, enabling researchers to ascertain the precise solubility of monomethyl phthalate in specific solvent systems relevant to their work.

Solubility of this compound (MMP)

Table 1: Quantitative and Qualitative Solubility of this compound (MMP)

SolventTemperatureSolubilityData TypeSource
WaterNot Specified1.76 g/LPredictedALOGPS[2]
WaterNot SpecifiedInsolubleQualitativeChemicalBook[1]
DMSONot SpecifiedSlightly SolubleQualitativeChemicalBook[1]
MethanolNot SpecifiedSlightly SolubleQualitativeChemicalBook[1]

Note: The predicted water solubility from ALOGPS suggests some degree of solubility, while other sources qualitatively describe it as insoluble. This discrepancy highlights the need for experimental verification.

Solubility of Dimethyl Phthalate (DMP) as a Proxy for MMP

Given the limited quantitative data for MMP, the solubility of its parent compound, dimethyl phthalate (DMP), can provide valuable insights. DMP is a colorless, oily liquid, and its solubility has been more extensively studied.[3] The structural similarity between DMP and MMP suggests that their solubility profiles in various organic solvents will be comparable, with the understanding that the free carboxylic acid group in MMP will likely increase its polarity and may influence its solubility in polar solvents.

Table 2: Solubility of Dimethyl Phthalate (DMP) in Various Organic Solvents

SolventTemperatureSolubilityReference
EthanolRoom TemperatureMiscible[4]
Diethyl EtherRoom TemperatureMiscible[4]
ChloroformRoom TemperatureMiscible / Soluble[4]
AcetoneRoom TemperatureSoluble[3]
BenzeneRoom TemperatureSoluble[4]
Carbon TetrachlorideRoom TemperatureSlightly Soluble[4]
Petroleum EtherRoom TemperaturePractically Insoluble[4]

Note: "Miscible" indicates that the substances mix in all proportions to form a homogeneous solution. The data suggests that DMP, and likely MMP, exhibits high solubility in a range of common organic solvents, particularly polar and aromatic solvents. Conversely, its solubility is limited in non-polar aliphatic hydrocarbons.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in specific solvents, the following established experimental protocols are recommended.

Shake-Flask Method (Adapted from OECD Guideline 105)

The shake-flask method is considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a substance.[5][6]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other appropriate analytical instrumentation)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a flask containing the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24 to 48 hours).[4]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at the experimental temperature or filter it using a membrane filter that does not interact with the solute or solvent.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration suitable for the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

OECD Test Guideline 105: Water Solubility

This guideline specifically describes methods for determining the water solubility of chemical substances.[7][8][9] It includes the flask method (as described above) for substances with solubilities above 10-2 g/L and the column elution method for substances with lower solubilities.[9]

Preliminary Information: Before conducting the test, it is beneficial to have information on the substance's structural formula, vapor pressure, and dissociation constant.[7]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to assessing solubility.

experimental_workflow start Start: Excess Solid MMP + Solvent in Flask equilibration Equilibration with Agitation (Constant Temperature) start->equilibration phase_separation Phase Separation (Centrifugation or Filtration) equilibration->phase_separation sampling Collect Saturated Supernatant phase_separation->sampling dilution Dilute Sample sampling->dilution analysis Quantitative Analysis (e.g., HPLC) dilution->analysis end End: Determine Solubility analysis->end

Caption: Experimental workflow for the shake-flask method.

solubility_logic compound Compound: This compound mix Mix Excess Compound with Solvent compound->mix solvent Select Solvent solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate observe Observe for Undissolved Solid equilibrate->observe separate Separate Liquid from Solid observe->separate Solid Present soluble Soluble observe->soluble No Solid Present analyze Analyze Liquid Phase for Concentration separate->analyze insoluble Insoluble/Slightly Soluble analyze->insoluble

Caption: Logical flow for determining compound solubility.

References

Monomethyl Phthalate: An In-depth Technical Guide on its Endocrine-Disrupting Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP), is a ubiquitous environmental contaminant due to the widespread use of its parent compound in consumer products. While phthalates as a class are recognized for their endocrine-disrupting capabilities, the specific effects of MMP remain less characterized than other phthalate monoesters such as mono(2-ethylhexyl) phthalate (MEHP) and monobutyl phthalate (MBP). This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting properties of monomethyl phthalate. It synthesizes available data on its interaction with key nuclear receptors, its potential effects on steroidogenesis, and the experimental models used to assess its activity. A notable finding is the general lack of significant activity of MMP in several key endocrine disruption pathways, particularly in comparison to other phthalate metabolites. This guide highlights the existing data, details relevant experimental protocols, and uses visualizations to illustrate key concepts, while also underscoring the significant data gaps that warrant further investigation.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility, durability, and transparency of plastics. Dimethyl phthalate (DMP) is utilized in a variety of applications, including insect repellents, cosmetics, and solid rocket propellants. Human exposure to DMP is widespread, and it is readily metabolized to its primary active metabolite, this compound (MMP). Due to their structural similarity to endogenous hormones, phthalates and their metabolites can interfere with the endocrine system, leading to a range of adverse health effects. This guide focuses specifically on the endocrine-disrupting properties of MMP, providing a technical resource for researchers and professionals in toxicology and drug development.

Mechanisms of Endocrine Disruption

The endocrine-disrupting activity of phthalates is often mediated through their interaction with nuclear receptors, which are key regulators of gene expression involved in hormone signaling, metabolism, and development. The primary receptors of concern for phthalate-mediated endocrine disruption are the Peroxisome Proliferator-Activated Receptors (PPARs) and the Aryl Hydrocarbon Receptor (AhR).

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Several phthalate monoesters are known to be agonists of PPARs, particularly PPARα and PPARγ. Activation of these receptors can lead to disruptions in lipid metabolism and has been implicated in reproductive and developmental toxicity. However, studies investigating the effect of this compound on PPARs have consistently shown a lack of significant activation.

Table 1: In Vitro PPAR Activation by Phthalate Monoesters

Phthalate MonoesterReceptorSpeciesAssay SystemResultReference
This compound (MMP) PPARα, PPARγMouse, HumanCOS-1 cellsNo significant activation --INVALID-LINK--
Mono-(2-ethylhexyl) phthalate (MEHP)PPARαMouseCOS-1 cellsEC50 = 0.6 µM--INVALID-LINK--
Mono-(2-ethylhexyl) phthalate (MEHP)PPARαHumanCOS-1 cellsEC50 = 3.2 µM--INVALID-LINK--
Mono-(2-ethylhexyl) phthalate (MEHP)PPARγMouseCOS-1 cellsEC50 = 10.1 µM--INVALID-LINK--
Mono-(2-ethylhexyl) phthalate (MEHP)PPARγHumanCOS-1 cellsEC50 = 6.2 µM--INVALID-LINK--
Monobenzyl phthalate (MBzP)PPARαMouseCOS-1 cellsEC50 = 21 µM--INVALID-LINK--
Monobenzyl phthalate (MBzP)PPARαHumanCOS-1 cellsEC50 = 30 µM--INVALID-LINK--
Monobenzyl phthalate (MBzP)PPARγMouse, HumanCOS-1 cellsEC50 = 75-100 µM--INVALID-LINK--

This table includes data for other phthalate monoesters to provide context for the lack of MMP activity.

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Caption: PPAR signaling pathway and the reported lack of activation by MMP.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of a wide range of environmental contaminants. Some phthalate metabolites, such as MEHP, have been shown to activate the AhR pathway. This activation can lead to the induction of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolism of xenobiotics and endogenous compounds, including steroids. The interaction of MMP with the AhR pathway is not well-documented in the scientific literature, representing a significant data gap.

dot

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway; MMP's role is unconfirmed.

Effects on Steroidogenesis

Steroidogenesis, the biosynthesis of steroid hormones from cholesterol, is a frequent target of endocrine-disrupting chemicals. Phthalates can interfere with this process by altering the expression and activity of key steroidogenic enzymes and transport proteins.

Testosterone (B1683101) Synthesis

The synthesis of testosterone in Leydig cells of the testes is a critical process for male reproductive development and function. Several phthalate monoesters have been shown to suppress testosterone production by downregulating key genes such as StAR (Steroidogenic Acute Regulatory Protein), CYP11A1 (Cholesterol side-chain cleavage enzyme), and CYP17A1 (17α-hydroxylase/17,20-lyase). There is a significant lack of quantitative data on the specific effects of MMP on testosterone synthesis.

Estrogen Synthesis and Signaling

Estrogen production, primarily through the action of aromatase (CYP19A1), and estrogen signaling via estrogen receptors (ERα and ERβ) are crucial for female reproductive health and also play roles in male physiology. While some phthalates have been shown to modulate estrogenic pathways, the direct effects of MMP on estrogen synthesis and receptor binding are not well established.

Table 2: Effects of Phthalate Monoesters on Steroidogenesis and Related Endpoints (Illustrative - Data for MMP is largely unavailable)

EndpointPhthalate MonoesterModel SystemEffectConcentrationReference
Testosterone ProductionMEHPRat Leydig cellsInhibition100 µM--INVALID-LINK--
Progesterone ProductionMBPMouse Leydig tumor cells (MLTC-1)Stimulation10⁻⁷ - 10⁻⁶ M--INVALID-LINK--
StAR mRNA ExpressionMEHPMouse gonadal cellsDownregulation100 µM--INVALID-LINK--
Aromatase (Cyp19a1) mRNAMEHPMouse antral folliclesDecreased10 µg/ml--INVALID-LINK--
Testosterone Production MMP - Data Not Available - -
Estrogen Production MMP - Data Not Available - -

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Steroidogenesis_Pathway cluster_steroidogenesis Key Steps in Steroidogenesis MMP Monomethyl Phthalate (MMP) StAR StAR MMP->StAR Potential Target (Data Lacking) Testosterone Testosterone MMP->Testosterone Potential Effect (Data Lacking) Estradiol Estradiol MMP->Estradiol Potential Effect (Data Lacking) Cholesterol Cholesterol Cholesterol->StAR Mitochondrial Transport Pregnenolone Pregnenolone StAR->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Androstenedione->Testosterone 17β-HSD Testosterone->Estradiol Aromatase (CYP19A1)

Caption: Key steps in steroidogenesis; potential targets for MMP are unconfirmed.

Experimental Protocols

In Vitro Assays
  • Nuclear Receptor Activation Assays:

    • Cell Line: COS-1 (monkey kidney fibroblast) or similar cell lines suitable for transfection.

    • Methodology: Cells are transiently co-transfected with an expression vector for the nuclear receptor of interest (e.g., human PPARα, PPARγ, or AhR) and a reporter plasmid containing a luciferase gene under the control of a response element specific to that receptor (e.g., PPRE for PPARs, XRE for AhR).

    • Exposure: Transfected cells are exposed to a range of MMP concentrations for 24-48 hours.

    • Endpoint Measurement: Luciferase activity is measured as a proxy for receptor activation. Data are typically expressed as fold induction over a vehicle control.

  • Steroidogenesis Assays:

    • Cell Lines: H295R (human adrenocortical carcinoma) cells, which express all the key enzymes for steroidogenesis, or primary Leydig cells or granulosa cells.

    • Methodology: Cells are cultured and then exposed to various concentrations of MMP, often in the presence of a stimulating agent (e.g., forskolin (B1673556) or hCG) to induce steroid production.

    • Exposure: Exposure duration can range from 24 to 72 hours.

    • Endpoint Measurement: Hormone levels (e.g., testosterone, estradiol, progesterone) in the cell culture medium are quantified using methods such as ELISA or LC-MS/MS. Gene expression of key steroidogenic enzymes (StAR, CYP11A1, CYP17A1, CYP19A1) can be measured by qRT-PCR.

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In_Vitro_Workflow cluster_endpoints Endpoint Analysis start Cell Culture (e.g., H295R, Primary Leydig Cells) exposure Exposure to MMP (Dose-Response) start->exposure incubation Incubation (24-72 hours) exposure->incubation hormone_analysis Hormone Quantification (ELISA, LC-MS/MS) incubation->hormone_analysis gene_expression Gene Expression (qRT-PCR) incubation->gene_expression receptor_activation Receptor Activation (Reporter Assay) incubation->receptor_activation data_analysis Data Analysis and Interpretation hormone_analysis->data_analysis gene_expression->data_analysis receptor_activation->data_analysis

Unraveling the Genotoxic Potential of Monomethyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical found in a variety of consumer products. As human exposure to phthalates is ubiquitous, a thorough understanding of the potential genotoxicity of their metabolites is crucial for risk assessment and regulatory decision-making. This technical guide provides an in-depth analysis of the genotoxicity of monomethyl phthalate, summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular mechanisms.

Executive Summary

Current evidence suggests that this compound (MMP) does not exhibit significant mutagenic activity in bacterial reverse mutation assays (Ames test). However, studies on other phthalate monoesters suggest a potential for genotoxicity, often linked to oxidative stress. While direct quantitative data for MMP in DNA damage and chromosomal aberration assays are limited, the broader class of phthalate monoesters has demonstrated the capacity to induce such effects. The primary mechanism implicated in phthalate-induced genotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative DNA damage.

Data Presentation: Genotoxicity of this compound and Related Compounds

The following tables summarize the available quantitative data on the genotoxicity of this compound and other relevant phthalate monoesters.

Assay Test System Compound Concentration/Dose Results Reference
Ames Test Salmonella typhimurium TA98, TA100Monoalkyl phthalates (C1-C8)Not specifiedNo mutagenic activity observed.[1]
Comet Assay Human SpermThis compound (MMP)Environmental levelsNot significantly associated with comet assay parameters (DNA damage).[2]
UmuC Assay Salmonella typhimurium TA1535Phthalate metabolitesNot specifiedGenotoxic potential significantly increases after metabolic activation (S9).[3][4]
Oxidative Damage Rat ErythrocytesThis compound (MMP)5-250 mg/kg (in vivo)Induced oxidative damage, decreased red blood cells and hemoglobin content.[5][6]
Oxidative Stress Mouse 2-cell embryosThis compound (MMP)Not specifiedInduced excessive reactive oxygen species (ROS) production.[7]

Key Genotoxicity Assays: Experimental Protocols

Detailed methodologies for the principal assays used to evaluate the genotoxicity of chemical compounds are provided below. These are generalized protocols and may require optimization for specific test substances like MMP.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The assay uses mutant strains of S. typhimurium that have lost the ability to synthesize histidine. The bacteria are exposed to the test substance, and the number of colonies that revert to a histidine-synthesizing state is counted. An increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Detailed Protocol (adapted from OECD Guideline 471):

  • Bacterial Strains: Use at least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and either TA4001 or E. coli WP2 uvrA.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Preparation of Cultures: Grow overnight cultures of the bacterial strains in nutrient broth.

  • Test Procedure (Plate Incorporation Method): a. To 2 ml of molten top agar (B569324) at 45°C, add 0.1 ml of the bacterial culture and 0.1 ml of the test substance solution at various concentrations. For tests with metabolic activation, add 0.5 ml of the S9 mix. b. Vortex the mixture and pour it onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Positive and Negative Controls: Run concurrent negative (solvent) and positive controls (known mutagens for each strain) to ensure the validity of the test.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Detailed Protocol (Alkaline Comet Assay):

  • Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells, primary cells).

  • Slide Preparation: Coat microscope slides with normal melting point agarose.

  • Embedding Cells: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.

  • Lysis: Immerse the slides in a cold lysing solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide).

  • Visualization and Scoring: Examine the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.

In Vitro Micronucleus Test

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Detailed Protocol (adapted from OECD Guideline 487):

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

  • Exposure to Test Substance: Treat the cells with at least three concentrations of the test substance, with and without metabolic activation (S9), for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Cytotoxicity Assessment: Concurrently assess cytotoxicity to ensure that the observed effects are not due to high levels of cell death.

  • Controls: Include concurrent negative and positive controls.

Signaling Pathways and Mechanisms of Genotoxicity

The primary mechanism by which phthalate monoesters, including potentially MMP, are thought to exert genotoxic effects is through the induction of oxidative stress.

Oxidative Stress-Mediated DNA Damage

Exposure to MMP can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.[5][7] This results in oxidative stress, where excess ROS can directly damage cellular macromolecules, including DNA.

Key Steps:

  • ROS Generation: MMP exposure can increase the intracellular levels of ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[7]

  • Oxidative DNA Damage: ROS can cause various types of DNA damage, including single- and double-strand breaks and the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker of oxidative DNA damage.[8]

  • Genotoxic Consequences: If not properly repaired, this DNA damage can lead to mutations, chromosomal aberrations, and genomic instability.

Potential Involvement of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. While direct evidence for MMP's interaction with the Nrf2 pathway is still emerging, it is a plausible target given its central role in the oxidative stress response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes. Persistent or overwhelming oxidative stress induced by compounds like MMP could potentially dysregulate this protective pathway, contributing to genotoxicity.

Visualizations

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_assays Genotoxicity Assays Ames Ames Test (Mutagenicity) Data_Analysis Data Analysis and Interpretation Ames->Data_Analysis Comet Comet Assay (DNA Strand Breaks) Comet->Data_Analysis Micronucleus Micronucleus Test (Chromosomal Damage) Micronucleus->Data_Analysis Test_Substance Test Substance (this compound) Exposure Exposure to Test System Test_Substance->Exposure Exposure->Ames Exposure->Comet Exposure->Micronucleus Conclusion Conclusion on Genotoxicity Potential Data_Analysis->Conclusion

A generalized workflow for assessing the genotoxicity of a test substance.
Signaling Pathway of MMP-Induced Oxidative Stress and DNA Damage

Oxidative_Stress_Pathway MMP This compound (MMP) ROS Increased Reactive Oxygen Species (ROS) MMP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG, Strand Breaks) Oxidative_Stress->DNA_Damage Nrf2_Pathway Nrf2 Pathway (Potential Dysregulation) Oxidative_Stress->Nrf2_Pathway Modulation Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Damage->Genotoxicity Antioxidant_Defense Cellular Antioxidant Defense Nrf2_Pathway->Antioxidant_Defense Antioxidant_Defense->ROS Inhibition

Proposed signaling pathway for MMP-induced genotoxicity via oxidative stress.

Conclusion

The genotoxic potential of this compound appears to be low in terms of inducing gene mutations in bacterial systems. However, the induction of oxidative stress and consequent oxidative DNA damage is a plausible mechanism of toxicity that warrants further investigation. While direct evidence for MMP-induced DNA strand breaks and chromosomal aberrations is limited, data from related phthalate monoesters suggest that these endpoints should be carefully considered in a comprehensive risk assessment. Future research should focus on generating robust, quantitative dose-response data for MMP in a battery of genotoxicity tests, particularly in mammalian cell systems, and further elucidating the specific molecular pathways involved in its potential genotoxicity.

References

Monomethyl Phthalate and its Impact on Aquatic Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used plasticizer in various consumer and industrial products. Due to its ubiquitous presence, MMP is frequently detected in aquatic environments, raising concerns about its potential impact on aquatic ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of the effects of monomethyl phthalate on aquatic species. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the environmental toxicology of plasticizers and their metabolites. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways affected by MMP exposure.

Data Presentation: Quantitative Toxicity of Phthalates in Aquatic Species

Quantitative data on the toxicity of this compound to aquatic organisms is limited in publicly available literature. Therefore, to provide a comparative context, this section presents data on the toxicity of other relevant phthalates and their metabolites, such as mono-ethylhexyl phthalate (MEHP) and dibutyl phthalate (DBP). These compounds share structural similarities with MMP and their toxicological profiles can offer insights into the potential hazards of MMP.

Table 1: Acute and Chronic Toxicity of Phthalates to Aquatic Invertebrates

ChemicalSpeciesTest DurationEndpointValueReference
Diethyl Phthalate (DEP)Daphnia magna48 hoursEC50 (Immobilisation)22.0 mg/L[1]
Dibutyl Phthalate (DBP)Daphnia magna48 hoursEC50 (Immobilisation)6.78 mg/L[1]
Dibutyl Phthalate (DBP)Daphnia magna (neonate)48 hoursLC502.83 mg/L[2]
Dibutyl Phthalate (DBP)Daphnia magna (adult)48 hoursLC504.31 mg/L[2]
Mono(2-ethylhexyl) phthalate (MEHP)Daphnia magna96 hoursMortalityNo mortality up to 2 mg/L[3][4][5]
Mono(2-ethylhexyl) phthalate (MEHP)Daphnia magna21 daysReproductionIncreased[3][4][5]

Table 2: Acute Toxicity of Phthalates to Fish

ChemicalSpeciesTest DurationEndpointValueReference
Dimethyl Phthalate (DMP)Zebrafish (Danio rerio)96 hoursLC50>100 mg/L (approx.)[6]
Dibutyl Phthalate (DBP)Zebrafish (Danio rerio)72 hoursLC500.63 ppm[7]
Butyl Benzyl Phthalate (BBP)Zebrafish (Danio rerio)72 hoursLC500.72 ppm[7]
Phthalate Mixture (6 types)Zebrafish (Danio rerio)72 hoursLC500.50 ppm[7]

Table 3: Algal Toxicity of Phthalates

ChemicalSpeciesTest DurationEndpointValueReference
TerbuthylazinePseudokirchneriella subcapitata72 hoursErC500.087 mg/L[8]
MesotrionePseudokirchneriella subcapitata72 hoursErC500.87 mg/L[8]

Note: Data for this compound (MMP) was not available in the reviewed literature. The presented data for other phthalates should be used as a reference for potential toxicity.

Key Toxicological Impacts of this compound

While specific quantitative data for MMP is scarce, existing research on MMP and related phthalate metabolites indicates several key areas of toxicological concern for aquatic organisms.

Endocrine Disruption

Phthalates are well-known endocrine-disrupting chemicals (EDCs). Studies on phthalate metabolites like MEHP have demonstrated significant impacts on the endocrine systems of fish. For instance, exposure of zebrafish to MEHP has been shown to disrupt the hypothalamic-pituitary-thyroid (HPT) axis, leading to altered thyroid hormone levels.[9] In adult zebrafish, MEHP exposure has been linked to reproductive dysfunction by altering endocrine activities, particularly in females.[10] Although direct evidence for MMP is limited, its structural similarity to other endocrine-active phthalate monoesters suggests a potential for similar disruptive effects on the hormonal systems of aquatic organisms.

Oxidative Stress and Apoptosis

Exposure to MMP has been shown to induce oxidative stress and apoptosis. A study on early embryo development indicated that MMP exposure leads to an excessive production of reactive oxygen species (ROS), creating a state of redox imbalance.[11] This oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis. Research on a related compound, monobutyl phthalate (MBP), in zebrafish has shown that it can dysregulate the antioxidant system and induce apoptosis in the liver.[12] The induction of apoptosis often involves the activation of caspase enzymes and alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14][15][16]

Developmental and Reproductive Toxicity

Phthalates and their metabolites can have significant adverse effects on the development and reproduction of aquatic species. For example, MEHP exposure in Daphnia magna has been shown to increase lipid accumulation and affect reproductive signaling pathways.[3][4][5] Studies on zebrafish have demonstrated that exposure to certain phthalates can cause developmental abnormalities such as tail curvature, necrosis, and cardio edema.[7] Furthermore, chronic exposure of zebrafish to MEHP has been shown to impair reproduction and the development of offspring.[17]

Experimental Protocols

Standardized testing guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD) are crucial for assessing the ecotoxicity of chemicals. The following sections describe the methodologies for key experiments relevant to determining the impact of this compound on aquatic species, based on these guidelines.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.[3]

  • Test Duration: 48 hours.[3]

  • Procedure:

    • Prepare a geometric series of at least five concentrations of the test substance (MMP) in reconstituted water. A control group with only reconstituted water is also prepared.

    • Place at least 20 daphnids, divided into four groups of five, into test vessels for each concentration and the control.[18] Each vessel should contain at least 2 mL of test solution per daphnid.[18]

    • Incubate the daphnids for 48 hours at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.[4] The daphnids are not fed during the test.[4]

    • Record the number of immobile daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[3][6]

  • Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration that causes immobilisation in 50% of the daphnids. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.[6]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) is a commonly used species.[8][19]

  • Test Duration: 72 hours.[19]

  • Procedure:

    • Prepare a series of test solutions with different concentrations of MMP in a nutrient-rich algal growth medium. A control group with only the medium is included.

    • Inoculate exponentially growing algal cultures into the test and control solutions. The initial cell density should be low enough to allow for exponential growth throughout the test.

    • Incubate the cultures under continuous, uniform illumination and constant temperature (21-24°C) for 72 hours.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or optical density) at 24, 48, and 72 hours.

  • Endpoint: The primary endpoint is the 72-hour EC50, representing the concentration of the test substance that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control. The NOEC and LOEC can also be determined.[20]

Fish Embryo Acute Toxicity (FET) Test (OECD Guideline 236)

This test determines the acute toxicity of chemicals to the embryonic stages of fish.

  • Test Organism: Zebrafish (Danio rerio) embryos.[21]

  • Test Duration: 96 hours.[21]

  • Procedure:

    • Collect newly fertilized zebrafish eggs (within 30 minutes of spawning).

    • Expose the embryos to at least five different concentrations of MMP in embryo medium, along with a control group. Typically, 20 embryos are used per concentration, with one embryo per well in a multi-well plate.[22]

    • Incubate the embryos at 26 ± 1°C for 96 hours.

    • Observe the embryos at 24, 48, 72, and 96 hours for four apical endpoints indicating lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[22]

  • Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the embryos. The NOEC and LOEC are also determined.[23]

Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the potential signaling pathways and logical relationships involved in the toxic effects of this compound and related compounds on aquatic organisms.

Oxidative Stress and Apoptosis Pathway

Oxidative_Stress_Apoptosis MMP This compound (MMP) ROS Reactive Oxygen Species (ROS) Production MMP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax + Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 - Antioxidant_Defense Antioxidant Defense System (e.g., SOD, CAT, GPx) Antioxidant_Defense->Oxidative_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed pathway of MMP-induced oxidative stress and apoptosis.

Endocrine Disruption Signaling in Aquatic Invertebrates

Endocrine_Disruption_Invertebrates MMP This compound (or related metabolites) EcR Ecdysone Receptor (EcR) MMP->EcR Interference Hormone_Binding Hormone Binding Disruption EcR->Hormone_Binding Gene_Expression Altered Gene Expression Hormone_Binding->Gene_Expression Vtg Vitellogenin (Vtg) Gene Expression Gene_Expression->Vtg Reproductive_Effects Reproductive Effects (e.g., altered reproduction, -lipid accumulation) Gene_Expression->Reproductive_Effects Vtg->Reproductive_Effects

Caption: Potential endocrine disruption pathway in aquatic invertebrates.

Experimental Workflow for Aquatic Toxicity Testing

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Test_Substance Prepare MMP Stock Solution Test_Concentrations Prepare Serial Dilutions Test_Substance->Test_Concentrations Exposure Expose Organisms to Test Concentrations & Control Test_Concentrations->Exposure Test_Organisms Culture & Prepare Test Organisms Test_Organisms->Exposure Data_Collection Record Endpoints at Specified Time Intervals (e.g., mortality, immobility, growth) Exposure->Data_Collection Analysis Calculate EC50/LC50, NOEC, LOEC Data_Collection->Analysis

Caption: General experimental workflow for aquatic toxicity testing.

Conclusion

This compound, a primary metabolite of dimethyl phthalate, is a contaminant of concern in aquatic environments. While comprehensive toxicological data for MMP is still emerging, studies on related phthalate monoesters strongly suggest the potential for adverse effects on aquatic organisms, including endocrine disruption, oxidative stress, apoptosis, and reproductive and developmental toxicity. The standardized experimental protocols outlined in this guide provide a framework for robustly assessing the ecotoxicological risks of MMP. Further research is critically needed to establish specific toxicity thresholds (LC50, EC50, and NOEC values) for MMP across a range of sensitive aquatic species and to elucidate the precise molecular mechanisms underlying its toxic effects. This will enable more accurate environmental risk assessments and inform regulatory decisions regarding the use of its parent compound, dimethyl phthalate.

References

Methodological & Application

Application Note: Quantification of Monomethyl Phthalate in Human Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical in consumer products such as cosmetics, personal care products, and plastics. Due to the ubiquitous nature of phthalates, there is growing concern about their potential adverse health effects, particularly as endocrine-disrupting chemicals.[1][2][3][4] Accurate and sensitive quantification of MMP in human serum is crucial for assessing human exposure, conducting toxicological studies, and understanding its role in various pathologies. This application note provides detailed protocols for the quantification of MMP in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Toxicological Significance of Monomethyl Phthalate

Phthalates and their metabolites can interfere with the endocrine system by interacting with various hormone receptors, including estrogen, androgen, and thyroid hormone receptors.[1][2][5] This disruption can lead to a range of adverse health outcomes, affecting reproductive health and development.[3] The primary mechanism of action involves the binding of phthalate metabolites to nuclear receptors, which can either mimic or block the action of endogenous hormones, leading to altered gene expression.[3][5] Understanding the concentration of MMP in human serum is therefore a key aspect of assessing the potential risk associated with phthalate exposure.

Signaling Pathway Diagram

The following diagram illustrates the generalized signaling pathway for phthalate-induced endocrine disruption.

Phthalate_Signaling_Pathway cluster_intracellular Intracellular Phthalate Phthalate (e.g., DMP) MMP MMP Phthalate->MMP Metabolism Receptor Nuclear Receptor (e.g., ER, AR) MMP->Receptor Binding Complex MMP-Receptor Complex Hormone Endogenous Hormone Hormone->Receptor Normal Binding HRE Hormone Response Element (DNA) Complex->HRE Binds to DNA Transcription Altered Gene Transcription HRE->Transcription Initiates or Blocks Response Adverse Health Outcomes Transcription->Response

Caption: Generalized signaling pathway of phthalate-induced endocrine disruption.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound and other relevant phthalate metabolites in human serum from various studies. This allows for a direct comparison of method performance.

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
MMPLC-MS/MS0.6 - 1.3--[6],[7]
MEHPLC-MS/MS0.6 - 1.35.0101 ± 5.7[6],[8],[7]
MEPLC-MS/MS0.6 - 1.3--[6],[7]
MBPLC-MS/MS0.6 - 1.3--[6],[7]
MBzPLC-MS/MS0.6 - 1.3--[6],[7]
MCHPLC-MS/MS0.6 - 1.3--[6],[7]
MOPLC-MS/MS0.6 - 1.3--[6],[7]
MiBPLC-MS/MS0.6 - 1.3--[6],[7]
Phthalate Metabolites (various)Automated SPE-LC-MS/MSlow ng/mL range-80 - 99[9],[10]

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Workflow

The general workflow for the quantification of MMP in human serum is depicted below.

Experimental_Workflow Sample Human Serum Sample Collection Denaturation Enzyme Denaturation Sample->Denaturation Deconjugation Enzymatic Deconjugation (β-glucuronidase) Denaturation->Deconjugation Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Deconjugation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification

Caption: Experimental workflow for MMP quantification in human serum.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the quantification of MMP in human serum.

Sample Collection and Handling

Proper sample collection and handling are critical to prevent contamination and ensure the integrity of the results.

  • Blood Collection: Collect whole blood in red-top tubes (without anticoagulant).

  • Serum Separation: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

  • Enzyme Denaturation: Immediately after separation, transfer the serum to a clean polypropylene (B1209903) tube and heat-denature the enzymes to prevent in-vitro hydrolysis of parent phthalates.[7] This can be achieved by heating the serum at a specified temperature and duration (e.g., 65°C for 10 minutes), though specific conditions may vary.

  • Storage: Store serum samples at -80°C until analysis.

Sample Preparation

a) Enzymatic Deconjugation

MMP is often present in serum as a glucuronide conjugate.[11] Enzymatic hydrolysis is required to measure the total MMP concentration.

  • To 500 µL of serum sample, add an internal standard solution (e.g., isotope-labeled MMP).

  • Add 100 µL of an acidic buffer (e.g., 1.0 M acetate (B1210297) buffer, pH 5.0).[12]

  • Add 20 µL of β-glucuronidase from Helix pomatia.[12]

  • Vortex the mixture for 5-10 seconds.

  • Incubate at 37°C for a minimum of 4 hours (or overnight) to ensure complete hydrolysis.[9]

b) Solid-Phase Extraction (SPE)

SPE is a common method for extracting and concentrating phthalate metabolites from serum.[7][9]

  • Conditioning: Condition a 60 mg/3 mL Oasis-HLB SPE cartridge with 2 mL of methanol (B129727) followed by 1 mL of 0.1 M formic acid.[9]

  • Loading: Dilute the deconjugated serum sample with 5 mL of 0.1 M formic acid and load it onto the SPE cartridge at a flow rate of 0.5 mL/min.[9]

  • Washing: Wash the cartridge with 1 mL of water, followed by 2 mL of 10% methanol in water at a flow rate of 1 mL/min.[9]

  • Elution: Elute the phthalate metabolites with 0.5 mL of acetonitrile (B52724) at a flow rate of 0.5 mL/min.[9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[13]

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is typically used.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 1-10 µL.[13]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of phthalate monoesters.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for MMP and its internal standard.

    • MRM Transitions: The specific MRM transitions for MMP and other phthalates need to be optimized on the specific mass spectrometer being used. For example, for DMP, a precursor ion of m/z 195 and a product ion of m/z 163 have been reported.[13]

Quantification
  • Calibration Curve: Prepare a series of calibration standards of MMP in a matrix that mimics the final sample extract (e.g., reconstituted blank serum extract).

  • Data Analysis: Quantify the concentration of MMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human serum. Careful attention to sample collection, preparation, and analytical conditions is essential for obtaining accurate and reliable data. This application note serves as a comprehensive guide for researchers and scientists involved in human biomonitoring and toxicological assessment of phthalate exposure.

References

Solid-Phase Extraction Protocol for Monomethyl Phthalate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical found in a variety of consumer products. As an endocrine-disrupting chemical, the accurate quantification of MMP in biological matrices is crucial for assessing human exposure and understanding its potential health effects. Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of MMP from complex biological samples, such as urine, prior to instrumental analysis. This application note provides a detailed protocol for the solid-phase extraction of monomethyl phthalate, along with relevant quantitative data and a summary of the molecular signaling pathways affected by phthalate monoesters.

Data Presentation: Performance of SPE Methods for Phthalate Monoesters

The selection of an appropriate SPE sorbent is critical for achieving high recovery and sensitivity. The following table summarizes the performance of various SPE methods for the analysis of this compound and other phthalate monoesters.

AnalyteSPE SorbentSample MatrixRecovery (%)LOQ (ng/mL)LOD (ng/mL)Reference
This compound (MMP)C18UrineNot Specified0.050-0.1600.015-0.048[1]
This compound (MMP)Not SpecifiedUrine>75%Not Specified0.30-0.50[2]
Phthalate MonoestersOasis MAXPorcine Tissue62.5-123.7%Not Specified0.01-0.6 (ng/g)[3]
Phthalate MonoestersBond Elut PlexaUrine80.2-99.7%0.050-0.1600.015-0.048[1]
Phthalate MonoestersC18WaterNot Specified0.01 (µg/mL)0.003 (µg/mL)[4]

Experimental Protocols

This section details a representative protocol for the solid-phase extraction of this compound from a urine sample, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on established methodologies for phthalate metabolite analysis.[5][6][7]

Materials and Reagents
  • This compound (MMP) analytical standard

  • Isotopically labeled MMP internal standard (e.g., ¹³C₄-MMP)

  • β-glucuronidase (from E. coli K12, arylsulfatase-free)

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)

  • Formic acid

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange) or C18 (Reversed-Phase)

Sample Preparation: Enzymatic Hydrolysis

In human urine, MMP is often present as a glucuronide conjugate. Enzymatic hydrolysis is therefore a critical step to cleave this conjugate and allow for the quantification of total MMP.[7][8][9]

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1.0 mL of urine into a clean glass tube.

  • Add 50 µL of the isotopically labeled internal standard solution.

  • Add 200 µL of 1 M ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase enzyme solution.

  • Gently vortex the mixture and incubate at 37°C for 2-4 hours in a shaking water bath.

  • After incubation, stop the enzymatic reaction by adding 50 µL of formic acid.

Solid-Phase Extraction (SPE) Protocol

The following is a general procedure that can be adapted for either C18 or Oasis MAX cartridges. Optimization may be required based on the specific cartridge and equipment used.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove hydrophilic interferences.

    • For Oasis MAX, an additional wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove further impurities.

  • Elution:

    • Elute the retained MMP and internal standard from the cartridge with 3 mL of acetonitrile. For Oasis MAX, elution is typically performed with an acidified organic solvent (e.g., 2% formic acid in acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample 1. Urine Sample Collection hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 37°C) urine_sample->hydrolysis loading 4. Sample Loading hydrolysis->loading conditioning 3. Cartridge Conditioning (Methanol, Water) conditioning->loading washing 5. Washing (Water) loading->washing elution 6. Elution (Acetonitrile) washing->elution evaporation 7. Evaporation & Reconstitution elution->evaporation lcms 8. LC-MS/MS Analysis evaporation->lcms

Caption: A generalized workflow for the analysis of this compound in urine using solid-phase extraction.

Signaling Pathways Affected by Phthalate Monoesters

This compound, like other phthalate monoesters, is an endocrine disruptor that can interfere with multiple cellular signaling pathways. These disruptions are thought to contribute to the adverse health effects associated with phthalate exposure.

Signaling_Pathways Potential Signaling Pathways Disrupted by Phthalate Monoesters cluster_receptors Receptor Interaction cluster_cellular_effects Cellular Effects MMP This compound (and other phthalate monoesters) PPAR PPARs (Peroxisome Proliferator- Activated Receptors) MMP->PPAR Steroid_Receptors Steroid Hormone Receptors (e.g., AR, ER) MMP->Steroid_Receptors Oxidative_Stress Increased Oxidative Stress (ROS Production) MMP->Oxidative_Stress Gene_Expression Altered Gene Expression PPAR->Gene_Expression Steroidogenesis Altered Steroidogenesis Steroid_Receptors->Steroidogenesis Apoptosis Induction of Apoptosis Oxidative_Stress->Apoptosis Gene_Expression->Apoptosis

Caption: Overview of key signaling pathways potentially disrupted by this compound and other phthalate monoesters.

References

Application Notes and Protocols for the Quantification of Monomethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP). The protocols herein are designed for implementation in research, clinical, and quality control laboratories.

Introduction

Monomethyl phthalate (MMP) is the main metabolic product of dimethyl phthalate (DMP), a widely used plasticizer in various consumer and industrial products. Monitoring MMP levels in biological and environmental matrices is crucial for assessing human exposure to DMP and understanding its potential health implications. Accurate and sensitive analytical methods are therefore essential for toxicological studies, environmental monitoring, and ensuring the safety of pharmaceutical and consumer products. This document outlines validated protocols using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of MMP.

Metabolic Pathway of Dimethyl Phthalate to this compound

Dimethyl phthalate undergoes in vivo hydrolysis, primarily in the liver and intestinal mucosa, to form this compound.[1] This biotransformation is a crucial step in the detoxification and excretion of DMP.[1][2] The metabolic conversion is illustrated in the diagram below.

DMP_Metabolism cluster_body Biological System DMP Dimethyl Phthalate (DMP) MMP This compound (MMP) DMP->MMP Hydrolysis (Esterases) Excretion Excretion (Urine) MMP->Excretion GCMS_Workflow Start Sample Collection SamplePrep Sample Preparation (Extraction/Cleanup) Start->SamplePrep GCMS GC-MS Analysis (Derivatization-Free) SamplePrep->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant LCMS_Workflow Start Sample Collection (e.g., Serum, Urine) SamplePrep Sample Preparation (Enzymatic Hydrolysis & SPE) Start->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Data Data Acquisition & Processing (MRM) LCMS->Data Quant Quantification Data->Quant

References

In Vitro Cell Culture Studies with Monomethyl Phthalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the in vitro effects of monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP). This document outlines the known cellular effects of MMP, details protocols for key toxicological assays, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to Monomethyl Phthalate (MMP)

This compound is an endocrine-disrupting chemical (EDC) that has garnered increasing attention due to its widespread presence in the environment and its potential to adversely affect biological systems. In vitro cell culture models are invaluable tools for elucidating the cytotoxic and mechanistic effects of MMP at the cellular and molecular levels. Studies have indicated that MMP can induce oxidative stress, apoptosis, and developmental toxicity in various cell types.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in in vitro studies.

Table 1: Effects of this compound on Rat Erythrocytes

MMP Concentration (µg/mL)EndpointObservation
2.5Erythrocyte Hemolysis Rate2.03 ± 0.12% (Control: 2.02 ± 0.04%)
25Erythrocyte Hemolysis Rate2.04 ± 0.07%
100Erythrocyte Hemolysis Rate2.17 ± 0.21%
50Methemoglobin ContentSignificant increase
100Methemoglobin ContentSignificant increase
2.5Superoxide Dismutase (SOD) Activity3.27% decrease
25Superoxide Dismutase (SOD) Activity7.47% decrease
100Superoxide Dismutase (SOD) Activity8.23% decrease
25Catalase (CAT) Activity5.67% decrease (significant)
100Catalase (CAT) Activity9.10% decrease (significant)

Data adapted from an in vitro study on rat erythrocytes.[2]

Table 2: Effects of this compound on Mouse Early Embryo Development

MMP ConcentrationEndpointObservation
Tertile 2 vs. Tertile 1 (Urinary)Good-quality embryo rateReduced
Tertile 3 vs. Tertile 1 (Urinary)Good-quality embryosFewer counts
Not specifiedReactive Oxygen Species (ROS)Excessive production
Not specifiedApoptosisElevated level in dead embryos
Not specifiedAdenosine Triphosphate (ATP) SynthesisDepleted

Data adapted from a study on mouse 2-cell embryos.[1]

Key Experimental Protocols

This section provides detailed protocols for assessing the cellular effects of this compound. These are generalized protocols and should be optimized for specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HepG2, HTR-8/SVneo)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (MMP) stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • MMP Treatment: Prepare serial dilutions of MMP in complete culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.1%.

  • Remove the culture medium and replace it with the medium containing various concentrations of MMP or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with MMP (various concentrations) A->B C Incubate for desired time B->C D Add MTT reagent C->D E Incubate (formazan formation) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Analyze data (% viability) G->H

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound (MMP) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of MMP for the selected duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Seed and treat cells with MMP B Harvest adherent and floating cells A->B C Wash cells with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Differentiate cell populations G->H

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Cell line of interest

  • Black, clear-bottom 96-well plates

  • This compound (MMP) stock solution

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • DCFH-DA Loading: Remove the culture medium and wash the cells once with serum-free medium.

  • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with serum-free medium.

  • MMP Treatment: Add medium containing various concentrations of MMP or vehicle control to the wells. A positive control (e.g., H₂O₂) should be included.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a desired time course. Alternatively, visualize ROS production using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity to cell number (e.g., using a parallel MTT assay or by protein quantification) and express the results as a fold change relative to the vehicle control.

G cluster_workflow DCFH-DA ROS Detection Workflow A Seed cells in black 96-well plate B Load cells with DCFH-DA A->B C Wash to remove excess probe B->C D Treat with MMP C->D E Measure fluorescence (Ex/Em: ~485/535 nm) D->E F Analyze data (Fold change in ROS) E->F

Caption: Workflow for the DCFH-DA ROS Detection Assay.

Protocol 4: Quantification of Oxidative Stress Markers by ELISA

Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify specific markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage.

Materials:

  • Cell lysates or culture supernatants from MMP-treated cells

  • Commercially available 8-OHdG ELISA kit

  • Microplate reader

Procedure:

  • Sample Preparation: Culture and treat cells with MMP as desired. Prepare cell lysates or collect culture supernatants according to the ELISA kit manufacturer's instructions.

  • ELISA Procedure: Perform the ELISA according to the kit's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubation steps with detection antibodies and enzyme conjugates.

    • Washing steps to remove unbound reagents.

    • Addition of a substrate to generate a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the concentration of 8-OHdG in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways activated by this compound are still under investigation, studies on related phthalate monoesters, such as mono-n-butyl phthalate (MBP) and mono(2-ethylhexyl) phthalate (MEHP), suggest the involvement of several key pathways in mediating their toxic effects. These pathways are likely relevant to MMP-induced cellular responses.

Oxidative Stress and Apoptosis: A primary mechanism of MMP-induced toxicity appears to be the generation of reactive oxygen species (ROS).[1][2] Excessive ROS can lead to oxidative damage of cellular components, including lipids, proteins, and DNA. This oxidative stress can trigger apoptotic cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Potential Signaling Pathway Involvement (Inferred from related phthalates):

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Phthalates like MEHP have been shown to activate MAPK signaling cascades, including p38 and JNK.[4][5] These pathways are key regulators of cellular responses to stress and can lead to inflammation and apoptosis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the NF-κB signaling pathway by phthalates such as MBP has been demonstrated, leading to the transcription of pro-inflammatory and pro-survival genes.[6]

  • PPAR (Peroxisome Proliferator-Activated Receptor) Signaling: While some phthalate monoesters are known to activate PPARs, one study found that this compound did not significantly activate PPARα or PPARγ.[7]

Below is a representative diagram of a potential signaling cascade initiated by phthalate-induced oxidative stress, leading to apoptosis.

G cluster_pathway Phthalate-Induced Oxidative Stress and Apoptosis MMP This compound (MMP) ROS Increased ROS MMP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria MAPK MAPK Activation (p38, JNK) Oxidative_Stress->MAPK Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway for MMP-induced apoptosis.

References

Application Notes and Protocols for Animal Model Exposure to Monomethyl Phthalate (MMP) for Toxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used plasticizer found in numerous consumer products. Due to its potential for human exposure, understanding the toxicological profile of MMP is of significant interest. These application notes provide an overview of the current understanding of MMP toxicity based on animal studies and offer detailed protocols for conducting toxicity testing in rodent models. It is important to note that while research on phthalates as a class is extensive, studies specifically focusing on MMP are limited. Therefore, some of the following protocols and data are extrapolated from studies on structurally similar and more extensively studied phthalate monoesters, such as mono-(2-ethylhexyl) phthalate (MEHP) and monobutyl phthalate (MBP). This document aims to provide a comprehensive guide for researchers designing and conducting in vivo toxicity studies of MMP.

Toxicological Profile of Monomethyl Phthalate

Animal studies suggest that MMP, like other phthalate monoesters, may exert toxic effects on several organ systems. The primary areas of concern are reproductive toxicity, neurotoxicity, and metabolic disruption.

Reproductive Toxicity

Phthalates are well-established endocrine-disrupting chemicals that can interfere with the reproductive system.[1] While direct evidence for MMP-induced reproductive toxicity is not as abundant as for other phthalates, the known effects of related compounds suggest potential for adverse outcomes.[1]

Neurotoxicity

Emerging evidence suggests that phthalates can cross the blood-brain barrier and may have neurotoxic effects.[2] Studies on related phthalates have shown alterations in neurobehavior, which may be relevant for assessing the potential neurotoxicity of MMP.[2]

Metabolic Disruption and Oxidative Stress

MMP exposure has been shown to induce oxidative stress in animal models.[3] This can lead to cellular damage and has been implicated in a variety of pathologies. The disruption of metabolic processes is a key concern with phthalate exposure.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from studies on MMP and related phthalates to provide a reference for expected outcomes in toxicity testing.

Table 1: Effects of this compound (MMP) on Oxidative Stress Markers in Rats

ParameterDose (mg/kg/day)Exposure DurationAnimal ModelChange from ControlReference
Plasma
Superoxide Dismutase (SOD) Activity25021 daysMale SD Rats↓ 14.20%[3]
Catalase (CAT) Activity5021 daysMale SD Rats↓ 21.23%[3]
25021 daysMale SD Rats↓ 25.5%[3]
Malondialdehyde (MDA) Content5021 daysMale SD Rats↑ 38.47%[3]
25021 daysMale SD Rats↑ 73.87%[3]
Erythrocytes
Superoxide Dismutase (SOD) Activity25021 daysMale SD Rats↓ 13.2%[3]
Catalase (CAT) Activity5021 daysMale SD Rats↓ 14.8%[3]
25021 daysMale SD Rats↓ 18.17%[3]

Note: This table presents data specifically from a study on MMP.

Table 2: Extrapolated Potential Reproductive and Neurotoxic Effects Based on Related Phthalates (e.g., MEHP)

EndpointCompoundDoseExposure DurationAnimal ModelObserved EffectReference
Reproductive Toxicity
Anogenital Distance (AGD) in Male PupsDEHP5 or 50 µg/kg/dayGestational and LactationalC57BL/6J MiceReduced AGD[4]
Pubertal Onset in Female OffspringDEHP5 or 50 µg/kg/dayGestational and LactationalC57BL/6J MiceDelayed pubertal onset[4]
Neurotoxicity
Anxiety-like Behavior (Elevated Plus Maze)MEHP1 mg/mL in drinking water3 weeksAdult Male C57BL/6J MiceReduced time in open arms[5]
Anxiety-like Behavior (Open Field Test)MEHP1 mg/mL in drinking water3 weeksAdult Male C57BL/6J MiceReduced center exploration[5]
Circulating CorticosteroneMEHP1 mg/mL in drinking water3 weeksAdult Male C57BL/6J MiceSignificantly increased[5]
Proinflammatory CytokinesMEHP1 mg/mL in drinking water3 weeksAdult Male C57BL/6J MiceSignificantly increased[5]

Disclaimer: The data in Table 2 are from studies on MEHP and DEHP (which metabolizes to MEHP) and are provided as a reference for potential effects that could be investigated for MMP. The potency and specific effects of MMP may differ.

Experimental Protocols

The following are detailed protocols for conducting toxicity studies of MMP in rodent models. These protocols are based on established methodologies for phthalate toxicity testing.

General Guidelines for Animal Studies
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used for general and reproductive toxicity studies. C57BL/6 mice are often used for neurobehavioral studies.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be available ad libitum, unless the study design requires specific dietary controls.

  • Dose Administration: Oral gavage is the recommended route of administration to ensure accurate dosing. The vehicle should be an inert substance like corn oil.

Protocol 1: Subacute Oral Toxicity Study in Rats (28-Day Exposure)

Objective: To evaluate the general toxicity of MMP and identify target organs.

Materials:

  • Male and female Wistar rats (5-6 weeks old)

  • This compound (MMP)

  • Corn oil (vehicle)

  • Gavage needles

  • Standard laboratory equipment for clinical chemistry and hematology

  • Histopathology equipment

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the start of the study.

  • Group Allocation: Randomly assign animals to at least four groups (n=10 per sex per group): a control group (vehicle only) and at least three dose groups (e.g., low, mid, high dose). Dose selection should be based on available literature or preliminary range-finding studies.

  • Dosing: Administer MMP or vehicle daily by oral gavage for 28 consecutive days. Adjust the dose volume based on the most recent body weight measurement.

  • Observations:

    • Record clinical signs of toxicity, morbidity, and mortality daily.

    • Measure body weight at least weekly.

    • Measure food and water consumption at least weekly.

  • Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • Perform a full necropsy on all animals.

    • Record the weights of major organs (e.g., liver, kidneys, spleen, testes, ovaries, brain).

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.

Protocol 2: Developmental and Reproductive Toxicity Screening in Rats

Objective: To assess the potential effects of MMP on fertility and fetal development.

Materials:

  • Sexually mature male and female Sprague-Dawley rats

  • This compound (MMP)

  • Corn oil (vehicle)

  • Gavage needles

  • Equipment for sperm analysis

  • Equipment for fetal examination

Procedure:

  • Premating Exposure: Treat male rats with MMP or vehicle for 4 weeks and female rats for 2 weeks prior to mating.

  • Mating: House one male and one female from the same dose group together for mating. Confirm mating by the presence of a vaginal plug or sperm in a vaginal smear (Gestation Day 0).

  • Gestation and Lactation Exposure: Continue to dose the mated females throughout gestation and lactation.

  • F1 Generation Assessment:

    • At birth, record the number of live and dead pups, pup sex, and litter weight.

    • Monitor pup weight and survival daily.

    • On postnatal day (PND) 4, examine pups for any gross abnormalities.

    • On PND 21 (weaning), select a subset of F1 offspring for further evaluation, including organ weights and histopathology of reproductive tissues.

    • Assess anogenital distance (AGD) in male and female pups on PND 1.

Protocol 3: Neurobehavioral Toxicity Study in Mice

Objective: To evaluate the effects of MMP on anxiety-like behavior and motor activity.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • This compound (MMP)

  • Vehicle (e.g., drinking water with a solubilizing agent if necessary)

  • Elevated Plus Maze apparatus

  • Open Field Test arena

  • Video tracking software

Procedure:

  • Exposure: Administer MMP to mice via drinking water or oral gavage for a specified period (e.g., 3-5 weeks).

  • Behavioral Testing (perform in a low-stress environment):

    • Elevated Plus Maze (EPM):

      • Place each mouse in the center of the maze, facing an open arm.

      • Allow the mouse to explore for 5 minutes.

      • Record the time spent in the open and closed arms and the number of entries into each arm.

    • Open Field Test (OFT):

      • Place each mouse in the center of the open field arena.

      • Allow the mouse to explore for 10-15 minutes.

      • Record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the MMP-treated groups to the control group.

Signaling Pathways and Experimental Workflows

Signaling Pathways Potentially Affected by Phthalates

While direct evidence for MMP is limited, studies on other phthalate monoesters suggest the involvement of several key signaling pathways. Notably, unlike more potent phthalates such as MEHP, MMP has been found to be inactive in activating Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ).[5][6][7] However, MMP has been shown to induce oxidative stress.[3]

G cluster_exposure MMP Exposure cluster_cellular Cellular Response cluster_outcomes Toxicological Outcomes MMP This compound (MMP) ROS Increased Reactive Oxygen Species (ROS) MMP->ROS Induces Antioxidant Decreased Antioxidant Enzyme Activity (SOD, CAT) MMP->Antioxidant Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (MDA) OxidativeStress->LipidPeroxidation CellularDamage Cellular Damage OxidativeStress->CellularDamage

Caption: MMP-Induced Oxidative Stress Pathway.

Experimental Workflow for Toxicity Testing

The following diagram illustrates a typical workflow for conducting an in vivo toxicity study of MMP.

G cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Collection & Analysis cluster_reporting Reporting Protocol Protocol Development DoseSelection Dose Range Finding Protocol->DoseSelection AnimalModel Animal Model Selection DoseSelection->AnimalModel Acclimatization Animal Acclimatization AnimalModel->Acclimatization Dosing Daily Dosing (e.g., Oral Gavage) Acclimatization->Dosing Observation Clinical Observation & Body Weight Dosing->Observation Blood Blood Collection (Hematology, Clinical Chemistry) Observation->Blood Behavior Behavioral Testing (if applicable) Observation->Behavior Necropsy Necropsy & Organ Weights Blood->Necropsy Histo Histopathology Necropsy->Histo Stats Statistical Analysis Histo->Stats Behavior->Stats Report Final Report Generation Stats->Report

Caption: General Workflow for In Vivo MMP Toxicity Study.

Conclusion

The provided application notes and protocols offer a framework for investigating the toxicity of this compound in animal models. Given the limited data available specifically for MMP, researchers are encouraged to include a comprehensive battery of tests to evaluate reproductive, neurological, and metabolic endpoints. Extrapolation from data on other phthalate monoesters should be done with caution, and further research is needed to fully characterize the toxicological profile of MMP. Careful study design and adherence to established protocols will be crucial for generating reliable and reproducible data to inform risk assessments for human health.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Due to their widespread use and potential endocrine-disrupting properties, there is a growing concern about human exposure and the associated health risks. The analysis of phthalate (B1215562) metabolites in biological matrices such as urine and serum is a crucial tool for assessing human exposure and conducting toxicological studies. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offers a sensitive and selective method for the quantification of these metabolites. This document provides detailed application notes and protocols for the analysis of phthalate metabolites using both HPLC with UV detection and HPLC-MS/MS.

Phthalate Metabolism

Phthalate diesters are rapidly metabolized in the body to their corresponding monoesters, which are considered the primary active metabolites. These monoesters can be further metabolized through oxidation of the alkyl side chain, leading to the formation of secondary oxidative metabolites. The primary and secondary metabolites are often conjugated with glucuronic acid before being excreted in the urine. The analysis of these urinary metabolites provides a reliable measure of recent exposure to the parent phthalates.

Phthalate_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase I Metabolism (Oxidation) cluster_2 Phase II Metabolism Phthalate Diester Phthalate Diester Phthalate Monoester Phthalate Monoester Phthalate Diester->Phthalate Monoester Hydrolysis (Esterases) Oxidative Metabolites Oxidative Metabolites Phthalate Monoester->Oxidative Metabolites Oxidation (CYP450) Glucuronide Conjugates Glucuronide Conjugates Phthalate Monoester->Glucuronide Conjugates Glucuronidation (UGTs) Oxidative Metabolites->Glucuronide Conjugates Glucuronidation (UGTs) Urinary Excretion Urinary Excretion Glucuronide Conjugates->Urinary Excretion

Caption: General metabolic pathway of phthalates in the human body.

Data Presentation: Quantitative Analysis of Phthalate Metabolites

The following tables summarize typical quantitative data for the analysis of common phthalate metabolites by HPLC-UV and HPLC-MS/MS. Note that retention times, limits of detection (LOD), and limits of quantification (LOQ) can vary depending on the specific instrumentation, column chemistry, and chromatographic conditions used.

Table 1: HPLC-UV Quantitative Data for Phthalate Analysis

AnalyteAbbreviationTypical Retention Time (min)LOD (µg/mL)LOQ (µg/mL)
Dimethyl PhthalateDMP2.4-<0.64[1]
Diethyl PhthalateDEP2.9-<0.64[1]
Di-n-butyl PhthalateDBP7.2-<0.64[1]
Benzylbutyl PhthalateBBP--<0.64[1]
Di(2-ethylhexyl) PhthalateDEHP--0.06[2]

Table 2: HPLC-MS/MS Quantitative Data for Phthalate Metabolite Analysis

AnalyteAbbreviationTypical Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
Mono-methyl PhthalateMMP4.30.10.3[3]
Mono-ethyl PhthalateMEP5.50.10.3[3]
Mono-n-butyl PhthalateMBP6.80.31.0[3]
Mono-isobutyl PhthalateMiBP-0.11 - 0.90-
Mono-benzyl PhthalateMBzP7.20.10.3[3]
Mono-(2-ethylhexyl) PhthalateMEHP8.50.31.0[3]
Mono-(2-ethyl-5-hydroxyhexyl) PhthalateMEHHP-0.11 - 0.90-
Mono-(2-ethyl-5-oxohexyl) PhthalateMEOHP-0.11 - 0.90-
Mono-(3-carboxypropyl) PhthalateMCPP-0.11 - 0.90-

Experimental Protocols

The following are detailed methodologies for the analysis of phthalate metabolites in biological samples. It is crucial to use high-purity solvents and reagents and to take precautions to avoid contamination from plastic labware, as phthalates are ubiquitous environmental contaminants.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (Urine/Serum) Enzymatic_Deconjugation Enzymatic Deconjugation (β-glucuronidase) Sample_Collection->Enzymatic_Deconjugation Solid_Phase_Extraction Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Enzymatic_Deconjugation->Solid_Phase_Extraction Elution_Concentration Elution & Concentration Solid_Phase_Extraction->Elution_Concentration HPLC_Injection HPLC Injection Elution_Concentration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Reversed-Phase C18) HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A comprehensive workflow for the analysis of phthalate metabolites.

Protocol 1: Sample Preparation from Urine
  • Enzymatic Deconjugation:

    • To 1 mL of urine in a glass tube, add 10 µL of a β-glucuronidase enzyme solution (e.g., from E. coli).

    • Add 100 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

    • Vortex the mixture and incubate at 37°C for 90 minutes.

    • After incubation, cool the sample to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the entire deconjugated urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the phthalate metabolites with 2 x 1.5 mL of acetonitrile (B52724) into a clean glass tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Protocol 2: Sample Preparation from Serum
  • Protein Precipitation:

    • To 500 µL of serum in a glass tube, add 1 mL of cold acetonitrile.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new glass tube.

  • Enzymatic Deconjugation and SPE:

    • Proceed with the enzymatic deconjugation and SPE steps as described in Protocol 1, starting from the addition of the β-glucuronidase enzyme solution to the supernatant.

Protocol 3: HPLC-UV Analysis
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 5 mM Potassium Phosphate (KH2PO4) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30-80% B (linear gradient)

    • 15-20 min: 80% B

    • 20-21 min: 80-30% B (linear gradient)

    • 21-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.[1]

  • Column Temperature: 30°C.

Protocol 4: HPLC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% acetic acid in water.

  • Mobile Phase B: 0.1% acetic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-95% B (linear gradient)

    • 8-10 min: 95% B

    • 10-10.1 min: 95-10% B (linear gradient)

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each phthalate metabolite need to be optimized.

Conclusion

The presented HPLC-based methods provide robust and reliable approaches for the quantitative analysis of phthalate metabolites in biological samples. The choice between HPLC-UV and HPLC-MS/MS will depend on the required sensitivity and selectivity, with HPLC-MS/MS offering significantly lower detection limits. Proper sample preparation is critical to minimize matrix effects and achieve accurate quantification. The provided protocols and data serve as a valuable resource for researchers and scientists involved in human exposure assessment and toxicological studies of phthalates.

References

Application Notes & Protocols: Derivatization Methods for GC Analysis of Monomethyl Phthalate (MMP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monomethyl phthalate (B1215562) (MMP) is a primary metabolite of dimethyl phthalate (DMP) and a key biomarker for assessing human exposure to this ubiquitous plasticizer. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the quantification of MMP in various biological and environmental matrices. However, the inherent polarity of MMP, due to its free carboxylic acid group, presents analytical challenges. This functional group can lead to poor peak shape, adsorption onto the GC column, and thermal degradation, compromising the accuracy and sensitivity of the analysis.[1][2]

To overcome these issues, derivatization is a crucial step in the sample preparation workflow. This process chemically modifies the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, thereby improving the chromatographic behavior of MMP. The most common derivatization strategies include silylation and alkylation (esterification).[1][2]

Recent advancements have also demonstrated the feasibility of analyzing MMP without a derivatization step.[1][3] This approach simplifies sample preparation but requires careful optimization of GC injector parameters to prevent analyte degradation.[1][4]

These application notes provide detailed protocols for the primary derivatization methods for MMP analysis by GC-MS, as well as a discussion on the direct analysis approach.

Quantitative Data Summary

The following table summarizes quantitative data from various methods for the GC analysis of monomethyl phthalate. These values are intended as a reference and are highly dependent on the specific instrumentation, matrix, and analytical conditions used.

ParameterSilylation (BSTFA)Alkylation (Methylation)No DerivatizationCitation(s)
Limit of Detection (LOD) Method-dependentMethod-dependent0.049 ng (per 2 µL injection)[1][5]
Linearity Range Method-dependent2–100 ng/mL (in urine)0.15–100 ng (per 2 µL injection)[1][5][6]
Recovery Not specified86.3%–119%Not applicable[6]
Precision (Inter-day) Not specified0.6%–6.1% (CV)1.4%–5.4%[1][5][6]

Experimental Workflows & Protocols

The general workflow for the analysis of MMP from a biological matrix like urine involves several key steps before GC-MS analysis.

cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Spiking Internal Standard Spiking Hydrolysis->Spiking LLE Liquid-Liquid Extraction (Acidification, Salting, Organic Solvent) Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization Step (Silylation or Alkylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

Caption: General workflow for MMP analysis from urine samples.

Silylation Protocol

Silylation is a robust and widely used derivatization technique that replaces the active hydrogen in the carboxylic acid group of MMP with a trimethylsilyl (B98337) (TMS) group, typically using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in the presence of a catalyst like trimethylchlorosilane (TMCS).[2][7] The resulting TMS-ester is significantly more volatile and thermally stable.

DriedSample Dried Sample Extract AddReagent Add Silylating Agent (e.g., BSTFA + 1% TMCS) DriedSample->AddReagent Incubate Incubate (e.g., 80°C for 30 min) AddReagent->Incubate Cool Cool to Room Temperature Incubate->Cool Reconstitute Reconstitute in Solvent (if necessary) Cool->Reconstitute GCMS Inject into GC-MS Reconstitute->GCMS

Caption: Experimental workflow for silylation derivatization.

Protocol:

  • Sample Preparation: Following liquid-liquid extraction, transfer the organic extract to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C.[2] It is critical to ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.[7]

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of a silylating agent, such as BSTFA containing 1% TMCS.[2]

    • Securely cap the vial and vortex mix to ensure the residue is fully dissolved.

    • Heat the vial at 80°C for 30 minutes in a heating block or oven.[2]

  • Post-Reaction:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. Alternatively, the derivatized solution can be evaporated to dryness and reconstituted in a suitable solvent like chloroform (B151607) or hexane (B92381) to a final volume of 100 µL.[2]

Alkylation (Esterification) Protocol

Alkylation converts the carboxylic acid group of MMP into an ester, most commonly a methyl ester. While diazomethane (B1218177) is effective, it is highly toxic and explosive. A safer and common alternative involves the use of boron trifluoride (BF₃) in methanol.[2][4]

DriedSample Dried Sample Extract AddReagent Add BF₃-Methanol (e.g., 14% w/v) DriedSample->AddReagent Incubate Incubate (e.g., 60°C for 10 min) AddReagent->Incubate Cool Cool to Room Temperature Incubate->Cool Extract Liquid-Liquid Extraction (Hexane & Saturated NaCl) Cool->Extract Dry Dry Organic Layer (Anhydrous Na₂SO₄) Extract->Dry Concentrate Concentrate & Reconstitute Dry->Concentrate GCMS Inject into GC-MS Concentrate->GCMS

Caption: Experimental workflow for alkylation via BF₃-Methanol.

Protocol:

  • Sample Preparation: Evaporate the sample extract to complete dryness as described in the silylation protocol.

  • Derivatization Reaction:

    • To the dried residue, add 3 mL of 14% (w/v) boron trifluoride in methanol.[2]

    • Securely cap the vial and heat at 60°C for 10 minutes.[2]

  • Post-Reaction Extraction:

    • After cooling, transfer the reaction mixture to a separatory funnel containing 25 mL of hexane.

    • Wash the hexane layer twice with 10 mL portions of saturated sodium chloride (NaCl) solution to remove excess reagent and acid.[2]

    • Collect the organic (hexane) layer and dry it by passing it through a small column containing anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Evaporate the solvent to concentrate the sample and reconstitute in a known volume of hexane or another suitable solvent for GC analysis.[2]

Analysis Without Derivatization

Direct analysis of MMP is possible but requires precise control of the GC inlet conditions to minimize thermal degradation and ensure reproducible results. The key is to use a lower injection temperature and higher pressure than in typical GC methods.[1][5]

Optimized GC Injector Parameters:

  • Injector Temperature: 190°C[1][3] (Higher temperatures, e.g., 250°C, can cause significant degradation of MMP into phthalic anhydride[5]).

  • Injection Mode: Splitless

  • Injection Pressure: 170 kPa (High-Pressure Injection)[1][3]

  • Injection Time: 1 minute[1][3]

Protocol:

  • Sample Preparation: Perform sample extraction as previously described and evaporate the final extract.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol).

  • GC-MS Analysis: Inject the sample onto the GC-MS system using the optimized injector parameters listed above. A retention gap may be used to improve peak shapes.[5]

Typical GC-MS Parameters

The following table summarizes typical GC-MS parameters for the analysis of derivatized MMP. Optimization is essential for achieving the desired chromatographic separation and sensitivity for a specific application.

ParameterTypical Setting
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[6][8]
Oven Program Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min (example)
Injector Temperature 250°C (for derivatized samples)[6]
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) for highest sensitivity and selectivity

References

Application Notes and Protocols for Accurate MMP Quantification using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in both physiological processes, such as wound healing and development, and pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Given their significant role in disease progression, the accurate quantification of MMPs in biological samples is paramount for biomarker discovery, diagnostics, and the development of targeted therapies.

Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold standard for the absolute quantification of proteins, offering high accuracy, precision, and specificity.[1] This technique utilizes stable isotope-labeled (SIL) internal standards that are chemically identical to the analyte of interest but differ in mass. By measuring the ratio of the native analyte to the known amount of the spiked SIL standard, IDMS can overcome variations in sample preparation and instrument response, enabling highly reliable quantification.[2]

This application note provides a detailed overview and experimental protocols for the accurate quantification of MMPs in complex biological matrices using IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS) for MMP Quantification

The core principle of IDMS for protein quantification involves the addition of a known quantity of a stable isotope-labeled peptide, which is a proteotypic peptide (a peptide unique to the target MMP), to the sample at the earliest stage of sample preparation.[3] This "heavy" peptide serves as an internal standard. The sample is then subjected to enzymatic digestion to generate peptides from the target MMP. During LC-MS/MS analysis, the native ("light") and the SIL ("heavy") peptides are co-eluted and ionized. The mass spectrometer distinguishes between the light and heavy peptides based on their mass difference. The ratio of the signal intensity of the light peptide to the heavy peptide is then used to calculate the absolute concentration of the target MMP in the original sample.[4] Multiple Reaction Monitoring (MRM) is a commonly used MS/MS technique in this workflow, providing high sensitivity and selectivity by monitoring specific precursor-to-fragment ion transitions for both the light and heavy peptides.[3][4]

Experimental Workflow

The general workflow for MMP quantification by IDMS is depicted below.

IDMS Workflow for MMP Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Serum, Tissue Lysate) Spike Spike with SIL MMP Peptide Standard Sample->Spike Denature Denaturation, Reduction & Alkylation Spike->Denature Digest Tryptic Digestion Denature->Digest LC_MS LC-MS/MS Analysis (MRM) Digest->LC_MS Data Data Acquisition LC_MS->Data Ratio Peak Area Ratio (Light/Heavy) Data->Ratio Quant Absolute Quantification Ratio->Quant

IDMS Workflow for MMP Quantification.

Materials and Reagents

  • Biological Sample: Human plasma, serum, or tissue lysate.

  • Stable Isotope-Labeled (SIL) Peptide Standard: Custom synthesized, purified proteotypic peptide for the target MMP with one or more heavy isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine or ¹³C₆,¹⁵N₄-Arginine).

  • Denaturation/Reduction/Alkylation Reagents: Urea (B33335), Dithiothreitol (DTT), Iodoacetamide (IAA).

  • Digestion Enzyme: Sequencing grade modified Trypsin.

  • Buffers: Ammonium Bicarbonate (NH₄HCO₃), Formic Acid (FA), Acetonitrile (ACN).

  • Solid Phase Extraction (SPE) Cartridges: For sample cleanup.

  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with a nano-electrospray ionization source and a nano-flow HPLC system.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific MMPs and sample types. The following is based on a method for MMP-9 quantification in bronchoalveolar lavage fluid and can be adapted for other matrices.[5]

1. Sample Preparation

  • a. Spiking of Internal Standard:

    • Thaw the biological sample (e.g., 50 µL of plasma) on ice.

    • Add a known amount of the SIL peptide standard to the sample. The amount of the SIL peptide should be optimized to be in the same order of magnitude as the endogenous MMP.

  • b. Denaturation, Reduction, and Alkylation:

    • Add 50 µL of 8 M urea in 100 mM NH₄HCO₃ to the sample.

    • Add 5 µL of 100 mM DTT and incubate at 37°C for 1 hour.

    • Add 5 µL of 500 mM IAA and incubate in the dark at room temperature for 45 minutes.

  • c. Tryptic Digestion:

    • Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C overnight (16-18 hours).

    • Stop the digestion by adding formic acid to a final concentration of 1%.

2. Peptide Cleanup

  • a. Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% FA in water.

    • Load the digested sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% FA in water.

    • Elute the peptides with 500 µL of 50% ACN, 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

3. LC-MS/MS Analysis

  • a. Reconstitution:

    • Reconstitute the dried peptides in a suitable volume (e.g., 50 µL) of 0.1% FA in water.

  • b. LC Separation:

    • Inject an appropriate amount of the sample (e.g., 5 µL) onto a nano-LC column.

    • Separate the peptides using a gradient of ACN in 0.1% FA. The gradient should be optimized to ensure good separation of the target peptides from other components.

  • c. MS/MS Detection (MRM Mode):

    • Perform the analysis on a triple quadrupole mass spectrometer.

    • For each target MMP, select at least two proteotypic peptides.

    • For each peptide (light and heavy), optimize and monitor at least three precursor-to-fragment ion transitions.

    • Set the collision energy and other MS parameters for optimal signal intensity.

4. Data Analysis and Quantification

  • a. Peak Integration:

    • Integrate the peak areas of the selected MRM transitions for both the light (endogenous) and heavy (SIL) peptides.

  • b. Calculation of Concentration:

    • Calculate the peak area ratio of the light to the heavy peptide.

    • The concentration of the endogenous MMP is calculated using the following formula:

    Concentration of MMP = (Peak Area Ratio) x (Concentration of SIL Standard) / (Response Factor)

    Note: The response factor is typically assumed to be 1, as the light and heavy peptides have identical chemical properties and ionization efficiencies. A calibration curve can be generated to confirm linearity and determine the response factor more accurately.

Quantitative Data Summary

The following table summarizes quantitative data for selected MMPs in different biological matrices as determined by mass spectrometry-based methods. It is important to note that concentrations, Limits of Detection (LOD), and Limits of Quantification (LOQ) can vary significantly depending on the biological sample, the specific analytical method, and the instrumentation used.

MMPBiological MatrixConcentration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
MMP-2 Human Seminal Plasma73 - 211--[6]
MMP-3 Human Blood Serum-0.5-[7]
MMP-9 Human Seminal Plasma8 - 76--[6]
MMP-9 Bronchoalveolar Lavage Fluid-0.252.9[5]
MMP-9 Human Blood Serum-2.0-[7]

LOD and LOQ are defined as the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

MMP Signaling Pathways

MMPs are involved in a complex network of signaling pathways that regulate their expression and activity. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

MMP Activation Cascade

MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. This activation can be initiated by other proteases, including other MMPs, creating a cascade of activation.

MMP Activation Cascade proMMP1 pro-MMP-1 MMP1 MMP-1 proMMP1->MMP1 proMMP9 pro-MMP-9 MMP1->proMMP9 activates proMMP2 pro-MMP-2 MMP2 MMP-2 proMMP2->MMP2 MMP2->proMMP9 activates MMP9 MMP-9 proMMP9->MMP9 MT1_MMP MT1-MMP MT1_MMP->proMMP2 activates Plasmin Plasmin Plasmin->proMMP1 activates

Simplified MMP Activation Cascade.

MMP Involvement in VEGF Signaling and Angiogenesis

MMPs play a critical role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. They can degrade the ECM, allowing endothelial cells to migrate and proliferate. MMPs can also release pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), from the ECM.

MMP and VEGF Signaling cluster_cell Endothelial Cell cluster_ecm Extracellular Matrix VEGFR VEGF Receptor PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt ERK ERK Pathway VEGFR->ERK Proliferation Cell Proliferation & Migration PI3K_Akt->Proliferation ERK->Proliferation ECM ECM Degradation VEGF_bound Bound VEGF VEGF VEGF VEGF_bound->VEGF MMP9 MMP-9 MMP9->ECM MMP9->VEGF_bound releases VEGF->VEGFR

MMP-9 in VEGF Signaling and Angiogenesis.

Conclusion

Isotope Dilution Mass Spectrometry provides a powerful and reliable platform for the absolute quantification of Matrix Metalloproteinases in diverse biological samples. The high accuracy and precision of IDMS make it an invaluable tool for basic research, clinical diagnostics, and drug development. The detailed protocols and information provided in this application note offer a comprehensive guide for researchers and scientists to implement this advanced technique for accurate MMP quantification.

References

Application Note: Method for the Determination of Monomethyl Phthalate in Human Breast Milk using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical found in various consumer products. Due to its potential endocrine-disrupting properties, there is a growing concern about the exposure of infants to MMP through breast milk. This application note provides a detailed protocol for the quantitative analysis of MMP in human breast milk using a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein is adapted from established and validated procedures for phthalate monoester analysis in complex biological matrices.[1][2][3][4]

Principle

This method involves the extraction of monomethyl phthalate from breast milk samples using a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for sample cleanup and concentration. The quantification of MMP is then performed by a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS). The use of an isotopically labeled internal standard can enhance the precision and accuracy of the measurements.[5]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound and other related phthalate monoesters in human breast milk, based on a validated LC-MS/MS method.[1][2][3][4]

AnalyteLimit of Detection (LOD) (µg/L)Method Variation (%)Median Concentration (µg/L)
This compound (MMP) 0.01 - 0.5 5 - 15 0.11
Monoethyl Phthalate (mEP)0.01 - 0.55 - 150.95
Mono-n-butyl Phthalate (mBP)0.01 - 0.55 - 153.5
Monobenzyl Phthalate (mBzP)0.01 - 0.55 - 150.8
Mono-(2-ethylhexyl) Phthalate (mEHP)0.01 - 0.55 - 159.5
Monoisononyl Phthalate (mNP)0.01 - 0.55 - 15101

Experimental Protocols

1. Sample Collection and Handling

To ensure the integrity of the breast milk sample and minimize external contamination, the following collection and handling procedures are recommended:

  • Collection: Breast milk should be expressed manually to avoid contamination from breast pumps.[6] If a pump is necessary, ensure all parts in contact with the milk are made of materials free from phthalates (e.g., polypropylene (B1209903) or silicone).

  • Containers: Use sterile, wide-mouth containers made of glass or polypropylene.

  • Pre-collection hygiene: The breast should be cleaned with warm water and dried with a clean, lint-free cloth before expressing milk. Avoid using soaps or lotions on the breast prior to collection.[6]

  • Storage: Immediately after collection, samples should be stored at -20°C or lower until analysis to minimize degradation of the analytes.

2. Reagents and Materials

  • This compound (MMP) analytical standard

  • Isotopically labeled MMP internal standard (e.g., ¹³C₄-MMP)

  • HPLC-grade water, acetonitrile, methanol (B129727), ethyl acetate (B1210297), and cyclohexane (B81311)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

3. Sample Preparation

This protocol is based on a liquid-liquid extraction followed by a two-step solid-phase extraction cleanup.[1][2][3][4]

  • Thawing and Aliquoting: Thaw the frozen breast milk samples at room temperature. Once thawed, vortex the sample to ensure homogeneity. Transfer a 1 mL aliquot of the breast milk sample to a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the internal standard solution and vortex briefly.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of a mixture of ethyl acetate and cyclohexane (95:5, v/v) to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step with another 3 mL of the ethyl acetate/cyclohexane mixture.

    • Combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) - Step 1:

    • Reconstitute the dried extract in 1 mL of 5% methanol in water.

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC-grade water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water.

    • Elute the analytes with 3 mL of acetonitrile.

  • Solid-Phase Extraction (SPE) - Step 2:

    • The eluate from the first SPE step is further purified using a second, different SPE cartridge if necessary, to remove interfering substances. The choice of the second SPE cartridge may depend on the specific matrix interferences encountered.

  • Final Elution and Reconstitution:

    • Evaporate the final eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase starting composition for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A C18 or Phenyl-Hexyl column (e.g., Betasil phenyl column, 100 mm x 2.1 mm, 3 µm) is suitable.[1][2][3][4]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program: A suitable gradient should be optimized to ensure the separation of MMP from other components in the sample.

  • Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for MMP and its internal standard for quantification and confirmation. The specific precursor and product ions should be determined by direct infusion of the analytical standards.

5. Quality Control

  • Calibration Curve: A calibration curve should be prepared in a matrix-matched standard (e.g., phthalate-free milk or a synthetic milk matrix) over the expected concentration range of the samples.

  • Quality Control Samples (QCs): Prepare low, medium, and high concentration QC samples in the same matrix as the calibration standards and analyze them with each batch of samples to ensure the accuracy and precision of the method.

  • Blanks: Analyze a method blank with each batch to check for contamination.

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collection Manual Breast Milk Expression Storage Store at -20°C Collection->Storage Thaw Thaw & Aliquot 1 mL Storage->Thaw Spike Spike Internal Standard Thaw->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate/Cyclohexane) Spike->LLE Evap1 Evaporate to Dryness LLE->Evap1 SPE1 Solid-Phase Extraction 1 Evap1->SPE1 SPE2 Solid-Phase Extraction 2 (Optional) SPE1->SPE2 Evap2 Evaporate to Dryness SPE2->Evap2 Recon Reconstitute in Mobile Phase Evap2->Recon LCMS LC-MS/MS Analysis (HPLC-Triple Quad) Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for MMP analysis in breast milk.

This application note provides a comprehensive framework for the analysis of this compound in human breast milk. Adherence to the described protocols and quality control measures will ensure the generation of reliable and accurate data for research and exposure assessment studies.

References

Application Note: Sample Preparation Techniques for Monomethyl Phthalate in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial plasticizer. Due to the ubiquitous nature of phthalates, assessing human exposure and understanding their toxicological impact is critical. Tissues, particularly adipose and liver, can accumulate these lipophilic compounds, making them important matrices for toxicological studies.[1][2] Analysis of MMP in tissue presents challenges due to the complex biological matrix and the low concentrations of the analyte. Furthermore, after absorption, phthalates are often metabolized into monoesters and subsequently conjugated (e.g., with glucuronic acid) to facilitate excretion.[1] Therefore, robust sample preparation is essential to remove interferences, concentrate the analyte, and cleave any conjugated forms prior to instrumental analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines two common and effective protocols for the extraction and purification of MMP from tissue samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

General Experimental Workflow

The overall process for preparing tissue samples for MMP analysis involves several key stages, from initial sample processing to final analysis. The workflow ensures the removal of matrix components like proteins and lipids and includes a crucial enzymatic step to account for conjugated MMP metabolites.

General_Workflow General Workflow for MMP Analysis in Tissue cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Tissue 1. Tissue Sample (~100-250 mg) Homogenize 2. Homogenization (e.g., in buffer) Tissue->Homogenize Hydrolyze 3. Enzymatic Hydrolysis (β-glucuronidase) Homogenize->Hydrolyze Extract 4. Extraction & Cleanup (SPE or LLE) Hydrolyze->Extract Concentrate 5. Evaporation & Reconstitution Extract->Concentrate Analysis 6. LC-MS/MS or GC-MS Analysis Concentrate->Analysis

Caption: Overview of the key steps for tissue sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for cleaning and concentrating analytes from complex matrices.[3][4] It offers advantages over LLE, including higher analyte recovery, reduced organic solvent consumption, and amenability to automation.[4][5] Polymeric reversed-phase or C18 cartridges are commonly used for phthalate metabolite extraction.[3][6]

Materials

  • Tissue sample (e.g., liver, adipose)

  • Isotope-labeled internal standard (e.g., ¹³C₄-MMP)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)

  • β-glucuronidase (from E. coli or H. pomatia)

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Dichloromethane, HPLC grade

  • Formic acid

  • SPE cartridges (e.g., Polymeric Reversed-Phase, C18, 100 mg/3 mL)

  • Centrifuge tubes (glass or polypropylene)

  • Homogenizer (e.g., bead beater or ultrasonic)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure

  • Sample Preparation: Weigh approximately 100-250 mg of frozen tissue into a pre-cleaned glass centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of isotope-labeled internal standard solution to the tissue sample.

  • Homogenization: Add 1 mL of ammonium acetate buffer (pH 6.5). Homogenize the tissue thoroughly until no solid pieces are visible.

  • Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase enzyme solution. Vortex briefly and incubate the sample at 37°C for 2-4 hours to deconjugate MMP-glucuronide.[7]

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes. Carefully transfer the supernatant to a clean glass tube.

  • SPE Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from step 6 onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of HPLC-grade water, followed by 3 mL of 10% methanol in water to remove polar interferences. Additional wash steps can improve extract cleanliness.[5]

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the MMP from the cartridge using 4 mL of a suitable organic solvent, such as acetonitrile or dichloromethane.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 µL of mobile phase (e.g., 50:50 methanol:water) for instrumental analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential partitioning of an analyte between two immiscible liquid phases.[7] It is a robust technique, though it typically requires larger volumes of organic solvents compared to SPE.

Materials

  • Tissue sample (e.g., liver, adipose)

  • Isotope-labeled internal standard (e.g., ¹³C₄-MMP)

  • Ammonium acetate buffer (pH 6.5)

  • β-glucuronidase (from E. coli or H. pomatia)

  • Extraction Solvent: Ethyl acetate/hexane mixture (e.g., 1:2 v/v) or Dichloromethane.[7][8]

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Homogenizer

  • Nitrogen evaporator

Procedure

  • Sample Preparation: Weigh approximately 100-250 mg of frozen tissue into a pre-cleaned glass centrifuge tube.

  • Internal Standard Spiking: Add the isotope-labeled internal standard solution.

  • Homogenization: Add 1 mL of ammonium acetate buffer (pH 6.5) and homogenize the tissue.

  • Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase and incubate at 37°C for 2-4 hours.[7]

  • Extraction: Add 5 mL of the extraction solvent (e.g., ethyl acetate/hexane). Cap the tube tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette. Be careful not to disturb the protein pellet at the interface.

  • Re-extraction: Repeat the extraction (steps 5-7) on the remaining aqueous layer with an additional 5 mL of extraction solvent to improve recovery. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Reconstitution: Evaporate the dried extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 µL of mobile phase for analysis.

Workflow Comparison: SPE vs. LLE

The choice between SPE and LLE depends on factors like sample throughput, automation capability, and desired extract purity. The following diagram illustrates the key differences in the extraction and cleanup stages of the two workflows.

Workflow_Comparison Comparison of SPE and LLE Workflows cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) Start Homogenized & Hydrolyzed Tissue Sample Protein_Precip Protein Precipitation (Acetonitrile) Start->Protein_Precip LLE_Add_Solvent Add Immiscible Organic Solvent Start->LLE_Add_Solvent End Final Extract for LC-MS/MS Analysis SPE_Load Load Supernatant onto SPE Cartridge Protein_Precip->SPE_Load SPE_Wash Wash Cartridge (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute MMP (Organic Solvent) SPE_Wash->SPE_Elute SPE_Elute->End LLE_Vortex Vortex & Centrifuge (Partitioning) LLE_Add_Solvent->LLE_Vortex LLE_Collect Collect Organic Layer (Repeat as needed) LLE_Vortex->LLE_Collect LLE_Dry Dry with Na₂SO₄ LLE_Collect->LLE_Dry LLE_Dry->End

Caption: Key workflow differences between SPE and LLE methods.

Data Presentation: Performance Characteristics

The following table summarizes typical performance data for the analysis of phthalate metabolites in biological matrices using SPE and LLE techniques, as reported in the literature.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference
Analyte Recovery 80 - 99% (in serum) 70 - 110% (in tissue)91 - 108% (in cosmetics) 89 - 102% (in aqueous samples)[5],,[9],
Limit of Detection (LOD) Low ng/mL range0.12 - 1.15 ng/mL[5],[10]
Reproducibility (RSD) Generally < 15% (Improved with automation)< 4% (intra- and inter-day)[5],[10]
Solvent Consumption Low to ModerateHigh[4]
Throughput High (amenable to automation)Low to Moderate[5]

Important Considerations

  • Background Contamination: Phthalates are common environmental contaminants found in solvents, glassware, and plastic labware.[7] To minimize background contamination, use high-purity solvents, bake glassware at high temperatures (e.g., 400°C), and avoid all plastic materials where possible.

  • Procedural Blanks: Always include procedural blanks (matrix-free samples processed identically to the tissue samples) in each batch to monitor for background contamination.[11]

  • Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they compensate for matrix effects and variations in extraction efficiency.[7]

  • Derivatization for GC-MS: While LC-MS/MS can directly analyze MMP, GC-MS analysis may require a derivatization step to improve the volatility and chromatographic behavior of the analyte.[12]

References

Application Note: Quantitative Analysis of Monomethyl Phthalate in Human Amniotic Fluid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective measurement of monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP), in human amniotic fluid samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in consumer products, leading to ubiquitous human exposure. The developing fetus is considered particularly vulnerable to the endocrine-disrupting effects of these compounds. Monomethyl phthalate (MMP) is a biomarker used to assess fetal exposure to its parent compound, dimethyl phthalate. Measuring MMP concentrations in amniotic fluid provides a direct assessment of the fetal environment during critical windows of development. This protocol details a robust analytical method for quantifying MMP in amniotic fluid, employing sample preparation followed by LC-MS/MS for high sensitivity and specificity. Studies have shown that phthalate monoesters are typically found in their free, unconjugated form in amniotic fluid, suggesting they can cross the placenta.[1][2][3]

Experimental Protocol

This protocol is based on established methods for analyzing phthalate metabolites in biological matrices.[1][2][4]

Principle

The method involves the direct analysis of filtered amniotic fluid after dilution with an internal standard solution. For matrices requiring more extensive cleanup, an alternative liquid-liquid extraction (LLE) is also described. Quantification is achieved by isotopic dilution using a stable isotope-labeled internal standard and analysis via an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (B1210297) (HPLC grade), Water (LC-MS grade).

  • Reagents: Acetic Acid (Glacial), Hydrochloric Acid (2 M), Phosphate (B84403) Buffer (pH 6.8).

  • Standards: this compound (MMP) native analytical standard, and a corresponding stable isotope-labeled internal standard (e.g., ¹³C₄-MMP).

  • Labware: Use glass or polypropylene (B1209903) labware to minimize background phthalate contamination.[5] This includes glass test tubes, pipettes, and autosampler vials.

  • Equipment: Centrifuge, vortex mixer, analytical balance, nitrogen evaporator, LC-MS/MS system.

Sample Handling and Storage
  • Collect amniotic fluid samples in sterile polypropylene or glass containers.

  • Immediately after collection, centrifuge to remove cellular debris.

  • Store the supernatant at –25°C or lower until analysis.[1]

Step-by-Step Procedure

Two options for sample preparation are provided: a direct dilution method for cleaner samples and a liquid-liquid extraction for samples requiring more cleanup.

  • Thaw amniotic fluid samples on ice.

  • Vortex the sample to ensure homogeneity.

  • Transfer 0.5 mL of amniotic fluid into a clean glass tube.

  • Add 0.5 mL of the internal standard (IS) mixture prepared in methanol.

  • Vortex for 30 seconds.

  • Filter the mixture through a 0.2 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Note: While studies suggest enzymatic hydrolysis is not required for amniotic fluid as metabolites are unconjugated[1][2], this step is included for completeness as it is critical for urine and can be used to confirm the conjugation status.

  • Transfer 1.0 mL of amniotic fluid into a glass tube.

  • Add 100 ng of the internal standard.

  • (Optional Hydrolysis Step) Add 250 µL of phosphate buffer (pH 6.8) and 10 µL of β-glucuronidase from E. Coli. Incubate at 37°C for 90 minutes to deconjugate any glucuronidated metabolites.[4]

  • Stop the reaction by acidifying the sample with 100 µL of 2 M Hydrochloric Acid.[4]

  • Add 2 mL of ethyl acetate and vortex vigorously for 1 minute for extraction.

  • Centrifuge at 3,500 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 5-7) two more times, pooling the organic extracts.[4]

  • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 100 µL of methanol.[4]

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Instrumental Analysis: LC-MS/MS
  • LC System: UHPLC/HPLC System

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 4 µm particle size).[1]

  • Mobile Phase A: 0.5% Acetic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: Start with 30% B, increasing linearly to 90% B over 8 minutes.[1]

  • Injection Volume: 20 µL.[1]

  • MS/MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Precursor and product ions for MMP and its internal standard must be optimized. As a reference, the transitions for the structurally similar Mono-ethyl phthalate (MEP) are m/z 193.2 → 120.9.[1]

Quality Control
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of MMP (e.g., 0-50 µg/L) and a fixed amount of internal standard into a phthalate-free matrix (e.g., water or stripped amniotic fluid).[1]

  • Blanks: Analyze a procedural blank with each batch to monitor for contamination.

  • LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on a signal-to-noise ratio of >3 and >10, respectively.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of MMP in amniotic fluid.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Amniotic Fluid Sample (0.5-1.0 mL) Spike Spike with Internal Standard Sample->Spike Prep Choose Method Spike->Prep Dilute Dilute & Filter (Method A) Prep->Dilute Direct Extract Liquid-Liquid Extraction (Method B) Prep->Extract Cleanup Inject Inject into LC-MS/MS Dilute->Inject DryRecon Evaporate & Reconstitute Extract->DryRecon DryRecon->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Quantify Quantification (vs. Calibration Curve) Acquire->Quantify Result Final Concentration (µg/L) Quantify->Result

Caption: Workflow for MMP analysis in amniotic fluid.

Summary of Quantitative Data

While data for MMP is less commonly reported, the following table summarizes concentrations of other relevant phthalate monoesters found in human amniotic fluid from various studies to provide context on expected concentration ranges.

Phthalate MetaboliteMedian Concentration (µg/L or ng/mL)Maximum Concentration (µg/L)Detection Frequency (%)Study Population / YearReference
miBP (mono-iso-butyl)10.0 µg/L102.9<5Greece, 2020[4]
mnBP (mono-n-butyl)10.7 µg/L24.5<5Greece, 2020[4]
mEHP (mono-ethylhexyl)2.3 µg/L7.021Greece, 2020[4]
5cx-MEPP (DEHP metabolite)0.27 ng/mL->95Denmark, 1980-1996[6]
7cx-MMeHP (DiNP metabolite)0.07 ng/mL->95Denmark, 1980-1996[6]

References

Application Note: Headspace GC-MS Analysis of Volatile Organic Compounds from Monomethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used plasticizer and common environmental contaminant. While MMP is considered semi-volatile, it can be a source of volatile organic compounds (VOCs) through degradation or off-gassing, particularly under thermal stress. The analysis of these VOCs is crucial for understanding the environmental fate of phthalates and for toxicological assessments. This application note details a robust protocol for the identification and quantification of volatile organic compounds emanating from monomethyl phthalate using headspace gas chromatography-mass spectrometry (HS-GC-MS). This method provides high sensitivity and selectivity, making it suitable for researchers, scientists, and drug development professionals.[1]

Materials and Methods

Reagents and Standards:

  • This compound (MMP), analytical standard grade

  • Methanol (B129727), pesticide residue grade[2]

  • Helium (carrier gas), 99.999% purity[3]

  • VOC standards mix (e.g., benzene, toluene, ethylbenzene, xylenes)

  • Internal Standard (e.g., 4-bromofluorobenzene)[2]

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Automated Headspace Sampler

  • Headspace Vials (20 mL) with PTFE-lined septa

Glassware:

  • All glassware must be scrupulously cleaned, rinsed with acetone (B3395972) and hexane, and dried to avoid phthalate contamination.[4] Glass pipettes and syringes should be used.[4]

Experimental Protocols

1. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Prepare by dissolving 10 mg of each target VOC analyte in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1.0 to 200.0 µg/L.[5]

  • Internal Standard Solution (50 mg/L): Prepare by diluting a stock solution of 4-bromofluorobenzene with methanol.[2]

2. Sample Preparation:

  • Accurately weigh 1.0 g of this compound into a 20 mL headspace vial.

  • Spike the sample with the internal standard solution.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.[2]

3. Headspace GC-MS Analysis:

  • Headspace Sampler Parameters:

    • Equilibration Temperature: 130°C[2]

    • Equilibration Time: 30 minutes[2]

    • Injection Volume: 1 µL (splitless mode)[5]

  • GC Parameters:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min[3][5]

    • Oven Temperature Program:

      • Initial temperature: 80°C[6]

      • Ramp to 300°C at 10°C/min[6]

      • Hold at 300°C for 5 minutes[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)[6]

    • Scan Mode: Full scan (mass range 45–450 m/z) for identification.[7]

    • SIM Mode: Selected Ion Monitoring for quantification of target VOCs.[7]

    • MS Interface Temperature: 200°C[7]

    • Ion Source Temperature: 250°C[7]

Data Presentation

Quantitative data for the identified volatile organic compounds from the headspace of this compound are summarized in the table below.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Concentration (µg/g)
Benzene[Example: 6.8][Example: 78][Example: 77, 51][Value]
Toluene[Example: 9.2][Example: 91][Example: 92, 65][Value]
Ethylbenzene[Example: 11.5][Example: 91][Example: 106, 77][Value]
m,p-Xylene[Example: 11.8][Example: 91][Example: 106, 77][Value]
o-Xylene[Example: 12.3][Example: 91][Example: 106, 77][Value]

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Analysis A Weigh 1.0g MMP into Headspace Vial B Spike with Internal Standard A->B C Seal Vial B->C E Equilibrate Sample in Headspace Sampler (130°C for 30 min) C->E D Prepare VOC Standard Curve J Quantify VOCs using Standard Curve D->J F Inject Headspace into GC-MS E->F G Separation on DB-5MS Column F->G H Detection by Mass Spectrometer (Full Scan & SIM) G->H I Identify VOCs using Mass Spectra Library H->I I->J K Report Results J->K

Caption: Experimental workflow for HS-GC-MS analysis of VOCs from MMP.

Disclaimer: This application note provides a general protocol. Optimization of parameters may be necessary depending on the specific instrumentation and analytical goals. It is crucial to perform a blank analysis to check for background contamination.[6]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Monomethyl Phthalate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of monomethyl phthalate (B1215562) (MMP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis and how do they affect the quantification of monomethyl phthalate (MMP)?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for this guide is this compound (MMP).[1] These additional components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of MMP in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: How can I detect the presence of matrix effects in my MMP analysis?

A2: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of MMP in a standard solution prepared in a clean solvent to the peak area of MMP spiked into a sample extract from which the analyte has been removed. A significant difference between these two measurements indicates the presence of matrix effects.[5] A value of 100% when comparing the responses indicates no matrix effect.[6]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to correct for matrix effects.[3][7] A SIL-IS, such as ¹³C-labeled or deuterium-labeled MMP, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1] By adding a known amount of the SIL-IS to all samples, standards, and quality controls at the beginning of the sample preparation process, the ratio of the analyte's peak area to the internal standard's peak area can be used for accurate quantification, as this ratio remains consistent even with signal fluctuations.[1][8]

Q4: Can adjusting my chromatographic conditions help minimize matrix effects?

A4: Yes, optimizing chromatographic conditions can effectively separate MMP from interfering matrix components.[1] Strategies include modifying the mobile phase composition, adjusting the gradient elution profile, or changing the analytical column.[1][5] The goal is to achieve baseline separation between the MMP peak and any peaks corresponding to matrix components that might cause ion suppression or enhancement. However, it is important to note that some mobile phase additives used to improve separation can themselves suppress the electrospray signal.[3]

Q5: Are there any mass spectrometry settings that can be adjusted to reduce matrix effects?

A5: Modifying mass spectrometry parameters can help to improve the signal-to-noise ratio for MMP.[9] One approach is to optimize the ionization source parameters, such as the electrospray voltage and gas flows. Additionally, some studies have shown that negative ionization mode can be less susceptible to matrix effects because fewer matrix components ionize under these conditions compared to positive ionization mode.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your MMP LC-MS/MS analysis.

Problem 1: Poor recovery of MMP during sample preparation.

  • Possible Cause: The chosen sample preparation technique may not be optimal for your specific sample matrix.

  • Solution: Evaluate different sample preparation methods such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[1][10] The efficiency of each method can vary significantly depending on the sample type (e.g., urine, plasma, tissue). It is recommended to perform recovery experiments for each method to determine the most effective one for your application.

Problem 2: Significant ion suppression is observed even with an optimized sample preparation protocol.

  • Possible Cause: Highly abundant matrix components are still co-eluting with MMP.

  • Solution:

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[9] However, this approach is only feasible if the MMP concentration is high enough to remain above the method's limit of quantification after dilution.[9]

    • Chromatographic Separation: Further optimize the LC method to improve the separation of MMP from the interfering components. This could involve using a different stationary phase or a more sophisticated gradient.

    • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS is the most robust way to correct for unavoidable ion suppression.[2]

Problem 3: Inconsistent results and poor reproducibility between injections.

  • Possible Cause 1: Contamination from the laboratory environment or analytical system. Phthalates are ubiquitous plasticizers and can be introduced from various sources like solvents, pipette tips, and tubing.[8][11]

  • Solution 1:

    • Use high-purity, "phthalate-free" grade solvents and reagents.[11]

    • Employ glass or polypropylene (B1209903) labware instead of other plastics where possible.

    • Incorporate a delay column between the LC pump and the injector to retain any phthalates leaching from the HPLC system.[12]

    • Regularly run procedural blanks to monitor for contamination.[13]

  • Possible Cause 2: Carryover from a previous high-concentration sample.

  • Solution 2:

    • Optimize the injector wash procedure to ensure the needle and injection port are thoroughly cleaned between runs.

    • Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in phthalate metabolite analysis.

Sample Preparation TechniqueAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)Phthalate MonoestersHuman Urine>85%Not explicitly quantified, but method showed good accuracy[6]
Liquid-Liquid Extraction (LLE)Drug MoleculePlasma~90%Minimal ion suppression observed[5]
Protein PrecipitationDrug MoleculePlasma>95%Significant ion suppression observed[5]

Experimental Protocols

1. Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of urine, add a solution containing β-glucuronidase to deconjugate the phthalate metabolites. Also, add the stable isotope-labeled internal standard.[6]

  • Cartridge Conditioning: Condition an SPE cartridge by washing it sequentially with 2 mL of methanol (B129727) and 2 mL of water.[6]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 1.5 mL of water to remove hydrophilic interferences.[6]

  • Elution: Elute the analytes with 1 mL of acetonitrile.[6]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 150 µL) of the initial mobile phase.[6]

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[6]

2. Stable Isotope Dilution Method

  • Internal Standard Spiking: Add a known and constant amount of the stable isotope-labeled internal standard (e.g., ¹³C₄-MMP) to all calibration standards, quality control samples, and unknown samples at the very beginning of the sample preparation process.[6][8]

  • Sample Preparation: Perform the chosen sample preparation procedure (e.g., SPE, LLE).

  • LC-MS/MS Analysis: Analyze the samples using LC-MS/MS. Set up two multiple reaction monitoring (MRM) transitions: one for the native MMP and one for the SIL-IS.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of MMP in the unknown samples.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Problem: Inaccurate MMP Quantification check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Detected? check_me->me_present no_me No Significant Matrix Effects. Review other parameters (e.g., standard preparation). me_present->no_me No mitigate Implement Mitigation Strategy me_present->mitigate Yes strategy Choose Strategy mitigate->strategy spe_lle Optimize Sample Prep (SPE, LLE) strategy->spe_lle Sample Prep chromatography Improve Chromatographic Separation strategy->chromatography Chromatography sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) strategy->sil_is Gold Standard re_evaluate Re-evaluate Matrix Effects spe_lle->re_evaluate chromatography->re_evaluate resolved Issue Resolved sil_is->resolved re_evaluate->me_present

Caption: A workflow for identifying and mitigating matrix effects.

SID_Principle Principle of Stable Isotope Dilution cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (contains native MMP) add_is Add Known Amount of Stable Isotope-Labeled IS (MMP-IS) sample->add_is extraction Extraction / Cleanup (e.g., SPE, LLE) add_is->extraction lc_separation LC Separation (MMP and MMP-IS co-elute) extraction->lc_separation ms_detection MS Detection (Ion Suppression Occurs) lc_separation->ms_detection signal Signal Suppression Affects Both MMP and MMP-IS Equally ms_detection->signal quantification Quantification Ratio (MMP / MMP-IS) remains constant, allowing for accurate measurement. signal->quantification

References

Technical Support Center: Reducing Background Contamination in Monomethyl Phthalate (MMP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background contamination during the analysis of monomethyl phthalate (B1215562) (MMP).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination in a laboratory?

Phthalates, including the parent phthalates that can be a source of MMP, are ubiquitous in the laboratory environment and can be introduced at nearly any stage of the analytical process. The most common sources include:

  • Solvents and Reagents: Even high-purity solvents may contain low levels of phthalates. Common culprits include methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972).[1]

  • Laboratory Consumables: Plastic items are a primary source of phthalate contamination. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[1][2] Parafilm can also be a source of DEHP, a common parent phthalate.[1][2]

  • Glassware: Improperly cleaned glassware can retain phthalate residues. New glassware may also have coatings containing phthalates.[1]

  • Laboratory Equipment: Tubing, especially PVC, and solvent frits used in HPLC systems can leach phthalates.[1][3] Components of automated extraction systems are also potential sources.[1]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from building materials like flooring, paints, and cables.[1][3] This airborne contamination can settle on surfaces and enter samples.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates and contribute to contamination.[1]

Q2: I'm observing ghost peaks in my chromatogram. Could these be related to phthalate contamination?

Yes, ghost peaks that consistently appear in blanks and samples can be indicative of phthalate contamination. Phthalates are semi-volatile and can accumulate in the GC injector port, leading to their slow release in subsequent runs, which manifests as ghost peaks.[1]

Q3: My blanks are clean, but my samples show high levels of unexpected phthalates. What could be the cause?

If your blanks are consistently clean, the contamination is likely being introduced during the sample preparation process or from the sample matrix itself. It is also possible that there is carryover from a previously injected, highly concentrated sample.[1]

Q4: How can I test my solvents for phthalate contamination?

A common method to test for phthalate contamination in solvents is through an evaporation and concentration procedure. Carefully evaporate a known volume of the solvent (e.g., 100 mL) in a meticulously cleaned glass container under a gentle stream of nitrogen. The residue is then reconstituted in a small, known volume of a high-purity solvent that has been previously confirmed to be clean. This reconstituted residue can then be analyzed by GC-MS to determine the presence and concentration of phthalates.[1]

Q5: Can the GC-MS syringe be a source of contamination?

Yes, the outer surface of the syringe needle can absorb phthalates from the laboratory air. When the needle is inserted into the hot injector, these adsorbed phthalates can be desorbed and introduced into the system, causing contamination.[1] To mitigate this, ensure the autosampler's needle wash function is effective and uses a clean, phthalate-free solvent. For manual injections, minimize the needle's exposure time to the lab air before injection.[1]

Troubleshooting Guides

Guide: Troubleshooting High Phthalate Background in Blanks

High background levels of phthalates are a frequent challenge in sensitive analytical methods like GC-MS and LC-MS. This guide provides a systematic approach to identify and eliminate sources of contamination.

Initial Observation: Your analytical blanks show significant peaks corresponding to one or more phthalates.

Objective: To systematically isolate and eliminate the source(s) of phthalate contamination.

G cluster_0 Initial Assessment cluster_1 Investigation Phase cluster_2 Remediation Phase cluster_3 Verification A High Phthalate Background Detected B Analyze Laboratory Reagent Blank (LRB) A->B C Test Solvents and Reagents B->C If blank is contaminated D Test Consumables (Pipette Tips, Vials, etc.) C->D If solvents are clean H Purify/Replace Solvents C->H If solvents are contaminated E Test Glassware D->E If consumables are clean I Source Phthalate-Free Consumables D->I If consumables are contaminated F Check GC/MS System E->F If glassware is clean J Implement Rigorous Glassware Cleaning E->J If glassware is contaminated G Assess Lab Environment F->G If instrument is clean K Clean/Maintain Instrument F->K If instrument components are contaminated L Implement Environmental Controls G->L If all else is clean M Analyze Final Blank H->M I->M J->M K->M L->M M->B If blank is still contaminated N Contamination Resolved M->N If blank is clean

Caption: Systematic workflow for troubleshooting high phthalate background.

Experimental Protocols

Protocol: Glassware Cleaning for Phthalate Analysis

This protocol is essential for minimizing background contamination from glassware.

  • Initial Wash: Scrub glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water.[1][4]

  • Tap Water Rinse: Rinse the glassware at least six times with tap water.[1]

  • Deionized Water Rinse: Following the tap water rinse, rinse the glassware at least six times with deionized or Milli-Q water.[1]

  • Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent such as acetone or hexane (B92381) to remove any remaining organic residues.[1]

  • Baking: Heat the glassware in a muffle furnace at 400°C for 15-30 minutes. Volumetric ware should not be heated in a muffle furnace.[4]

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment to prevent re-contamination.[1][4]

Protocol: Testing Laboratory Consumables for Phthalate Leaching

This protocol helps identify consumables that may be leaching phthalates into your samples.

  • Select Consumable: Choose the consumable to be tested (e.g., pipette tips, sample vials, filter units).

  • Solvent Exposure: Expose the consumable to a known volume of a high-purity solvent (previously tested to be phthalate-free) that is representative of your experimental conditions. For example, for pipette tips, aspirate and dispense the solvent multiple times. For vials, fill and cap the vial and let it sit for a defined period.

  • Solvent Collection: Collect the solvent that has been in contact with the consumable into a clean glass container.

  • Analysis: Analyze the collected solvent for phthalates using a sensitive method like GC-MS.

  • Control: Analyze a sample of the clean solvent that has not been in contact with the consumable to serve as a blank.

  • Comparison: Compare the phthalate levels in the solvent exposed to the consumable with the blank to determine if leaching has occurred.

Data Presentation

Table 1: Reported Phthalate Leaching from Laboratory Consumables

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.

ConsumablePhthalate DetectedMaximum Leaching Level (µg/cm²)Reference
Pipette TipsDiethylhexyl phthalate (DEHP)0.36[2][5][6]
Diisononyl phthalate (DINP)0.86[2][5][6]
Plastic SyringesDimethyl phthalate (DMP), Dibutyl phthalate (DBP), DEHPContamination identified[6]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49[2][5][6]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61[2][5][6]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85[2][5][6]
Parafilm®Diethylhexyl phthalate (DEHP)0.50[2][5][6]

Visualizations

Experimental Workflow for Minimizing MMP Contamination

This diagram illustrates a standard workflow designed to minimize background contamination during MMP analysis.

G A Sample Collection (Use glass containers with PTFE-lined caps) B Sample Preparation (Use pre-cleaned glassware and phthalate-free consumables) A->B C Extraction (Use high-purity, pre-tested solvents) B->C D Concentration (Under gentle nitrogen stream in a clean environment) C->D E Reconstitution (In a known volume of clean solvent) D->E F Instrument Analysis (GC-MS or LC-MS with regular blank checks) E->F G Data Review (Monitor blanks for contamination) F->G

References

Technical Support Center: Optimizing Monomethyl Phthalate (MMP) Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of monomethyl phthalate (B1215562) (MMP) from complex biological and environmental matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of monomethyl phthalate.

Problem: Low Recovery of this compound

Low recovery is a frequent challenge in trace analysis. The following sections provide potential causes and solutions.

FAQs for Low Recovery

Q1: My MMP recovery is consistently low when using Solid-Phase Extraction (SPE). What are the likely causes and how can I improve it?

A1: Low recovery in SPE can stem from several factors. Here is a systematic approach to troubleshooting:

  • Improper Sorbent Selection: The choice of sorbent is critical. For a polar metabolite like MMP, a reversed-phase sorbent such as C18 or a polymer-based sorbent with a hydrophilic-lipophilic balance (HLB) is generally effective. If you are using a non-polar sorbent, MMP may not be retained adequately.

  • Incorrect Sample pH: The pH of your sample can significantly impact the retention of MMP on the SPE sorbent. For reversed-phase SPE, ensure the sample pH is adjusted to a level where MMP is in its neutral form to maximize retention.

  • Inadequate Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor analyte retention. Always follow the manufacturer's protocol, which typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution similar to your sample matrix.

  • Sample Loading Flow Rate is Too High: A fast flow rate during sample loading can prevent sufficient interaction between MMP and the sorbent material. A slower flow rate (e.g., 1-2 mL/min) is often recommended.

  • Wash Solvent is Too Strong: An overly strong wash solvent can prematurely elute the MMP along with interferences. Use a wash solvent that is strong enough to remove interfering compounds but weak enough to leave MMP bound to the sorbent.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb MMP completely. You may need to increase the organic solvent percentage in your elution solvent or use a stronger solvent altogether. Ensure the elution volume is sufficient to fully elute the analyte.

Q2: I am experiencing low and inconsistent MMP recovery with Liquid-Liquid Extraction (LLE). What should I investigate?

A2: For LLE, several factors can contribute to poor recovery:

  • Incorrect Solvent Polarity and pH: The choice of extraction solvent and the pH of the aqueous phase are crucial for efficient partitioning of MMP into the organic phase. Ensure the solvent is of appropriate polarity and the pH of the sample is adjusted to favor the transfer of MMP.

  • Emulsion Formation: Emulsions at the solvent interface can trap the analyte and lead to low recovery. To break emulsions, you can try adding salt to the aqueous phase ("salting out"), gentle swirling instead of vigorous shaking, centrifugation, or passing the mixture through a glass wool plug.[1]

  • Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers will result in analyte loss. Allow adequate time for the layers to separate completely.

  • Analyte Degradation: MMP can be susceptible to degradation. Ensure that the extraction conditions (e.g., temperature, pH) are not promoting hydrolysis.

Q3: My QuEChERS extraction of MMP from fatty tissues is yielding low recovery. How can I optimize this?

A3: QuEChERS in high-fat matrices requires specific optimization to address lipid interference:

  • Inadequate Lipid Removal: The presence of lipids can interfere with the extraction and subsequent analysis. A freezing step after the initial extraction can help precipitate lipids. Additionally, the d-SPE cleanup step is critical. Using a combination of sorbents like C18 and a primary secondary amine (PSA) can effectively remove fats and other interferences. For highly fatty matrices, enhanced matrix removal (EMR—Lipid) cleanup phases can be particularly effective.[2]

  • Incorrect Salt and Buffer Combination: The type and amount of salts used in the initial extraction step influence the partitioning of MMP into the organic layer. Ensure you are using a QuEChERS salt mixture appropriate for your sample matrix.

  • Analyte Loss During Cleanup: While d-SPE is crucial for cleanup, using too much sorbent or a sorbent with a very high affinity for MMP can lead to analyte loss. Optimize the amount and type of d-SPE sorbent.

Problem: High Background Contamination

Phthalates are ubiquitous environmental contaminants, and background contamination is a common issue in trace analysis.

FAQs for High Background Contamination

Q1: I am observing high levels of phthalates, including the parent compound of MMP (dimethyl phthalate), in my procedural blanks. What are the common sources of contamination and how can I minimize them?

A1: Phthalate contamination can originate from numerous sources in the laboratory. A systematic approach is necessary to identify and eliminate them:

  • Laboratory Environment: Phthalates are present in laboratory air and dust from sources like vinyl flooring, paints, and plastic materials. Keep samples and extracts covered whenever possible.[3][4]

  • Solvents and Reagents: Use high-purity, phthalate-free solvents and reagents. It is advisable to test new batches of solvents for phthalate contamination. Redistilling solvents can also help reduce background levels.[3]

  • Glassware and Plasticware: Avoid using plastic containers, pipette tips, and other consumables that may leach phthalates. Use glass or stainless steel whenever possible. If plastic is unavoidable, opt for polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) over polyvinyl chloride (PVC).[5] Thoroughly clean all glassware by baking at a high temperature (e.g., 400°C) to remove organic contaminants.[5]

  • Personal Care Products: Cosmetics, lotions, and soaps can contain phthalates. Laboratory personnel should avoid using such products before handling samples.[5]

  • Gloves: Vinyl gloves are a significant source of phthalate contamination. Use nitrile gloves instead.[5]

Problem: Matrix Effects in LC-MS/MS Analysis

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of MMP quantification by LC-MS/MS.

FAQs for Matrix Effects

Q1: How can I identify and mitigate matrix effects when analyzing MMP in complex samples like serum or urine?

A1: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[6][7]

  • Use of Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for MMP (e.g., MMP-d4). The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[6]

  • Improved Sample Cleanup: A more thorough sample cleanup can remove many of the interfering matrix components. This can involve optimizing your SPE or QuEChERS cleanup steps, for example, by using different sorbents.

  • Chromatographic Separation: Adjusting your HPLC or UHPLC method to better separate MMP from co-eluting matrix components can reduce ion suppression or enhancement. This may involve trying a different column chemistry or modifying the mobile phase gradient.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to your samples can help to compensate for matrix effects.

Data Presentation: Comparison of Extraction Methods for this compound

The following tables summarize the analytical performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS for the extraction of this compound (MMP) from various matrices.

Table 1: Solid-Phase Extraction (SPE) Performance for MMP
Matrix Sorbent Average Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
UrinePolymeric (e.g., HLB)80.2 - 99.73.7 - 10.9LOQ: 0.050 - 0.160 ng/mL[8][9]
UrineC18~85 (for phthalate metabolites)<10LOD: 0.11 - 0.90 ng/mL[10]
SerumPolymeric (e.g., HLB)>85 (for phthalate metabolites)<15LOQ: ~1 ng/mL[11]
MilkNot Specified<10Not SpecifiedNot Specified[11]
Table 2: Liquid-Liquid Extraction (LLE) Performance for MMP
Matrix Extraction Solvent Average Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
SerumNot SpecifiedGenerally lower than SPEHigher variability than SPENot SpecifiedGeneral observation from comparative studies
UrineNot Specified77.4 (for organic acids)<10Not Specified[12]
Table 3: QuEChERS Performance for MMP
Matrix d-SPE Sorbent(s) Average Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
Human MilkPSA/C1883.3 - 123.3 (for 20 phthalate esters)0.2 - 7.6LOD: 0.004 - 1.3 µg/kg[13]
Muscle TissuePSA/C18/MgSO480 - 110 (for pesticides)Not SpecifiedNot Specified[14]
Fatty TissuesEMR—Lipid71 - 96 (at cleanup step for phenolic compounds)Not SpecifiedNot Specified[10]

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below.

Protocol 1: Solid-Phase Extraction (SPE) of MMP from Human Urine

This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • To a 1 mL aliquot of urine, add an appropriate internal standard (e.g., MMP-d4).

    • Add 20 µL of β-glucuronidase and 1 mL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

    • Incubate the sample at 37°C for 90 minutes to deconjugate the glucuronidated MMP.[15]

    • Acidify the sample by adding 200 µL of 10% acetic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 or HLB SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the MMP and other retained analytes with 3 mL of acetonitrile (B52724) or another suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

Protocol 2: Liquid-Liquid Extraction (LLE) of MMP from Serum

This protocol is a general guideline and requires optimization.

  • Sample Pre-treatment:

    • To 1 mL of serum, add an appropriate internal standard (e.g., MMP-d4).

    • Acidify the sample to a pH of approximately 4-5 with a suitable acid (e.g., formic acid).

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and diethyl ether).

    • Vortex or gently shake the mixture for 2-5 minutes. To avoid emulsion, gentle inversion is recommended.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step with a fresh aliquot of organic solvent for improved recovery. Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Protocol 3: QuEChERS Extraction of MMP from Muscle Tissue

This is a general protocol for fatty matrices and should be optimized.

  • Sample Homogenization and Extraction:

    • Weigh 2 g of homogenized muscle tissue into a 50 mL centrifuge tube.

    • Add an appropriate internal standard.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • The supernatant is ready for analysis by LC-MS/MS. If necessary, it can be evaporated and reconstituted in a different solvent.

Visualizations

The following diagrams illustrate key workflows and logical relationships in MMP extraction and analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Urine/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Enzyme Enzymatic Hydrolysis (if needed) Add_IS->Enzyme Acidify pH Adjustment Enzyme->Acidify Condition Condition Cartridge Acidify->Condition Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Interferences Load->Wash Elute Elute MMP Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A general workflow for the Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Low_Recovery Start Low MMP Recovery Observed Check_Method Review Extraction Method (SPE, LLE, QuEChERS) Start->Check_Method SPE_Issues SPE Troubleshooting Check_Method->SPE_Issues SPE LLE_Issues LLE Troubleshooting Check_Method->LLE_Issues LLE QuEChERS_Issues QuEChERS Troubleshooting Check_Method->QuEChERS_Issues QuEChERS Optimize_SPE Optimize Sorbent, pH, Flow Rate, Solvents SPE_Issues->Optimize_SPE Optimize_LLE Optimize Solvents, pH, Address Emulsions LLE_Issues->Optimize_LLE Optimize_QuEChERS Optimize Salts, d-SPE Sorbents, Lipid Removal QuEChERS_Issues->Optimize_QuEChERS Revalidate Re-validate Method Optimize_SPE->Revalidate Optimize_LLE->Revalidate Optimize_QuEChERS->Revalidate

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Monomethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC analysis of monomethyl phthalate (B1215562) (MMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimentation, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my monomethyl phthalate (MMP) peak tailing in my GC chromatogram?

A1: Peak tailing for MMP is a common issue primarily due to its polar carboxylic acid group.[1][2] This functional group can interact with active sites, such as residual silanol (B1196071) groups, within the GC system.[3][4][5] These interactions lead to secondary, undesirable retention mechanisms that cause the peak to tail.[5] The most common locations for these interactions are the inlet liner and the front of the analytical column.[1][3][6]

To diagnose the issue, first observe if all peaks in the chromatogram are tailing or only polar analytes like MMP.[3][5]

  • All peaks tailing: This typically points to a physical problem with the GC system, such as an improper column installation, a leak, or dead volume in the flow path.[3][7]

  • Only MMP or polar analyte peaks tailing: This suggests a chemical interaction between your analyte and active sites within the GC system.[3]

Q2: My MMP peak is showing fronting. What is the likely cause?

A2: Peak fronting is most commonly caused by column overload.[3][5][6] This occurs when the concentration of the injected sample is too high, saturating the stationary phase at the head of the column.[5] Diluting your sample is a simple first step to troubleshoot this issue.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of poor peak shape for this compound.

Guide 1: Initial System Checks & Easy Fixes

If you are experiencing poor peak shape with MMP, begin with these simple checks before proceeding to more complex troubleshooting.

Question/IssuePotential CauseRecommended Action
Is the peak tailing for all analytes or just MMP? If all peaks are tailing, it's likely a physical issue with the system setup.[3][5]Check the column installation (see Guide 2), look for leaks, and ensure a proper column cut.[3][6]
Have you tried diluting your sample? Column overload is a frequent cause of peak fronting and can contribute to tailing.[3][5]Prepare and inject a dilution of your sample to see if the peak shape improves.
When was the last time the inlet liner was changed? An active or contaminated inlet liner is a primary source of peak tailing for polar compounds.[1][8][9]Replace the inlet liner with a new, deactivated liner.[3][6]
Is the septum in good condition? A cored or leaking septum can lead to sample loss and peak shape distortion.[10] Some septa can also bleed phthalates.Replace the septum with a high-quality, low-bleed septum suitable for GC-MS analysis.
Guide 2: In-depth GC System Troubleshooting

If the initial checks do not resolve the issue, a more thorough investigation of the GC system is required.

System ComponentPotential IssueRecommended Action & Experimental Protocol
GC Inlet Active Sites in the Liner: Standard glass wool liners can have active sites.Action: Use a deactivated liner, potentially one without glass wool or with deactivated glass wool.[3][6][9] Protocol: Regularly replace the liner, especially when analyzing dirty samples.[9][11]
Incorrect Inlet Temperature: Temperature can affect analyte stability and vaporization. For underivatized MMP, a lower inlet temperature may be beneficial.Action: Optimize the inlet temperature.[12][13] Protocol: A study on underivatized phthalate metabolites found an injection temperature of 190°C to be optimal.[12][13] Start at 190°C and adjust in 10-20°C increments to find the best performance, ensuring not to exceed the column's maximum temperature.
Improper Column Installation: Incorrect column depth or a poor cut can create dead volume and turbulence.[3][6][7]Action: Ensure the column is installed at the correct depth according to the instrument manual and has a clean, 90-degree cut.[3][6][7] Protocol for Column Cutting: 1. Use a ceramic scoring wafer to make a clean score on the column. 2. Gently flick the column on the opposite side of the score to create a clean break.[3] 3. Inspect the cut with a magnifying glass to ensure it is clean and square.[6]
GC Column Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.[1][3][8]Action: Trim the front end of the column.[1][3][6] Protocol for Column Trimming: 1. Cool down the GC oven and inlet. 2. Carefully remove the column from the inlet. 3. Trim 10-20 cm from the inlet side of the column using a proper cutting tool.[6] 4. Reinstall the column to the correct depth.[3]
Inappropriate Column Phase: The polarity of the stationary phase is critical for analyzing polar compounds like MMP.Action: Use a column with an appropriate stationary phase. For underivatized MMP, a polar column is recommended.[1] Recommended Columns: WAX-type (polyethylene glycol) columns are highly polar and well-suited for fatty acids and their derivatives.[1] For general phthalate analysis, Rtx-440 and Rxi-XLB columns have shown good performance.[14][15][16]
Carrier Gas Leaks in the System: Leaks can affect flow path and peak shape.Action: Perform a leak check of the system.
Guide 3: Method Optimization & Derivatization

Optimizing your analytical method can significantly improve peak shape.

ParameterIssueRecommended Action & Experimental Protocol
Sample Preparation Underivatized MMP: The polar carboxylic acid group is the primary cause of peak tailing.Action: Derivatize the sample to convert the polar group into a less polar, more volatile functional group.[1] Protocol for Silylation (a common derivatization technique): 1. Evaporate the sample extract to dryness under a gentle stream of nitrogen. 2. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). 3. Cap the vial and heat at a specified temperature (e.g., 75°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.[8] 4. Cool the sample before injection. Note: Derivatization conditions may need to be optimized for your specific application.
Injection Parameters Slow Injection Speed: A slow injection in splitless mode can lead to broad peaks.Action: Ensure a fast injection speed. Consider using a pulsed splitless injection to rapidly transfer the sample to the column.[5]
Oven Program Suboptimal Temperature Program: The temperature ramp rate can affect peak focusing.Action: Optimize the oven temperature program. A typical starting point for phthalate analysis is an initial temperature of around 150°C, followed by a ramp to a final temperature of up to 330°C.[14]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting poor peak shape for this compound.

start Poor MMP Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Likely a Physical System Issue check_all_peaks->system_issue Yes chemical_issue Likely a Chemical Interaction Issue check_all_peaks->chemical_issue No check_installation Check Column Installation (Cut & Depth) system_issue->check_installation inlet_maintenance Perform Inlet Maintenance (Liner, Septum) chemical_issue->inlet_maintenance leak_check Perform Leak Check check_installation->leak_check resolved Peak Shape Improved leak_check->resolved trim_column Trim Front of Column inlet_maintenance->trim_column optimize_method Optimize Method Parameters (Inlet Temp, Oven Program) trim_column->optimize_method derivatize Consider Derivatization optimize_method->derivatize derivatize->resolved mmp This compound (MMP) (Polar - COOH group) interaction Analyte-System Interaction (Hydrogen Bonding) mmp->interaction active_site_liner Active Sites in Inlet Liner (Silanol Groups) active_site_liner->interaction active_site_column Active Sites on Column (Contamination/Degradation) active_site_column->interaction peak_tailing Result: Peak Tailing interaction->peak_tailing

References

Technical Support Center: Optimization of Ionization Source Parameters for Matrix Metalloproteinase (MMP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based detection of Matrix Metalloproteinases (MMPs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of ionization source parameters for MMP detection using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Electrospray Ionization (ESI-MS) Troubleshooting

IssueQuestionPossible CausesSuggested Solutions
Low Signal Intensity / No Signal Q: I am not seeing any signal for my MMP, or the signal is very weak. What should I do? 1. Suboptimal Ionization Parameters: The capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature are not optimized for your specific MMP and solvent system.[1] 2. Sample Concentration: The concentration of the MMP in your sample is too low.[2] 3. Ion Suppression: Co-eluting contaminants in the sample matrix are suppressing the ionization of your MMP.[3] 4. Poor Desolvation: The solvent droplets are not being efficiently desolvated in the ion source.1. Systematic Parameter Optimization: Methodically adjust the key ESI parameters. Start with the values recommended by the instrument manufacturer and then vary them one at a time. A design of experiments (DoE) approach can be efficient.[1] (See Experimental Protocol below). 2. Increase Sample Concentration: If possible, concentrate your sample. 3. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or other sample purification methods to remove interfering substances.[4] You can also try diluting your sample, which may reduce the ion suppression effect if the MMP concentration is high enough.[3] 4. Optimize Drying Gas Parameters: Increase the drying gas temperature and/or flow rate to enhance solvent evaporation.[5] Be cautious with thermally labile MMPs.
Unstable Signal / High Noise Q: The signal for my MMP is very unstable and the baseline is noisy. How can I improve this? 1. Inconsistent Spray: The electrospray is not stable, which can be caused by a partially blocked capillary, incorrect nebulizer pressure, or air bubbles in the line. 2. Contaminated Ion Source: The ion source components (e.g., capillary, cone) are dirty. 3. Suboptimal Nebulizer Pressure: The nebulizer gas pressure is too high or too low for the solvent flow rate.[5]1. Check for Blockages: Clean or replace the ESI capillary. Ensure there are no air bubbles in the solvent lines. 2. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components. 3. Adjust Nebulizer Pressure: Optimize the nebulizer pressure for your specific flow rate to ensure a stable spray.[5]
Multiple Charging / Charge State Distribution Issues Q: I am seeing a wide distribution of charge states for my MMP, or the charge state is not what I expected. What does this mean? 1. Sample pH and Solvent Composition: The pH of the sample solution and the organic solvent content can significantly influence the charge state distribution.[6] 2. Protein Conformation: The conformation of the MMP in solution can affect the number of sites available for protonation.[6]1. Adjust Mobile Phase: Modify the pH of your mobile phase with additives like formic acid (for positive ion mode) to promote protonation and achieve a more consistent charge state. 2. Consider Denaturing Conditions: If a consistent charge state is desired for quantification, consider adding a denaturing agent to your sample to unfold the protein and expose more charge-carrying residues.
In-Source Fragmentation Q: I am observing unexpected peaks that appear to be fragments of my MMP. What is causing this? 1. High Source Voltages: The voltages in the ion source (e.g., capillary voltage, cone voltage) are too high, causing the MMP to fragment.[7]1. Reduce Source Voltages: Systematically reduce the capillary and cone voltages to find a balance between efficient ionization and minimal fragmentation.[7]

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Troubleshooting

IssueQuestionPossible CausesSuggested Solutions
Low Signal Intensity / No Signal Q: I am having trouble detecting my MMP using MALDI-MS. What are the common reasons for this? 1. Inappropriate Matrix: The chosen matrix is not suitable for your MMP's molecular weight and properties.[8] 2. Poor Co-crystallization: The MMP and matrix have not formed a homogenous crystal, leading to "hot spots" of signal.[9][10] 3. Suboptimal Laser Power: The laser power is too low to desorb and ionize the sample, or so high that it causes excessive fragmentation.1. Select an Appropriate Matrix: For proteins like MMPs, sinapinic acid (SA) is a common choice. Alpha-cyano-4-hydroxycinnamic acid (CHCA) can also be effective, particularly for smaller proteins or peptides.[10] Experiment with different matrices. 2. Optimize Sample Preparation: Try different sample deposition techniques (e.g., dried droplet, thin layer) and vary the sample-to-matrix ratio to improve crystal homogeneity.[8][10] 3. Adjust Laser Power: Start with low laser power and gradually increase it until you observe a good signal with minimal fragmentation.
Poor Mass Resolution / Broad Peaks Q: The peaks for my MMP are very broad, leading to poor mass resolution. How can I sharpen them? 1. Inhomogeneous Crystal Formation: Non-uniform crystals can lead to a wide distribution of ion velocities.[9] 2. Instrument Not Optimized: The instrument's delayed extraction and ion source voltage settings may not be optimal for the mass range of your MMP.[11]1. Improve Crystallization: Experiment with different solvents and additives in your matrix solution to promote the growth of more uniform crystals.[8] 2. Optimize Instrument Parameters: Adjust the delayed extraction time and ion source voltages to improve ion focusing for your MMP's mass range.[11]
Mass Inaccuracy Q: The measured mass of my MMP is different from its theoretical mass. Why is this happening? 1. Poor Calibration: The instrument was not properly calibrated for the mass range of interest. 2. Post-Translational Modifications (PTMs): The MMP may have PTMs (e.g., glycosylation) that increase its mass. 3. Adduct Formation: The MMP may be forming adducts with matrix molecules or salts.1. Calibrate the Instrument: Perform an external or internal calibration using standards that bracket the expected mass of your MMP. 2. Investigate PTMs: Consider the possibility of PTMs and use appropriate software to search for potential modifications. 3. Improve Sample Purity: Ensure your sample is desalted and free of contaminants that could form adducts.
Signal Suppression Q: I have a mixture of proteins, and I am not able to detect my MMP. What could be the issue? 1. Analyte Suppression: Other components in the sample are being preferentially ionized over your MMP.[8]1. Purify the Sample: Use chromatographic or affinity-based methods to purify your MMP before MALDI analysis. 2. Adjust Matrix Conditions: Modifying the pH of the matrix solution can sometimes help to selectively enhance the signal of certain analytes.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most critical ionization source parameters to optimize for MMP detection by ESI-MS?

A1: The most critical parameters for ESI-MS are typically the capillary voltage, nebulizer pressure, drying gas flow rate, and drying gas temperature.[12] The optimal values for these parameters are interdependent and also depend on the specific MMP, the solvent composition, and the flow rate.

Q2: Which MALDI matrix is best for MMP analysis?

A2: Sinapinic acid (SA) is generally a good starting point for proteins in the mass range of most MMPs (>10 kDa).[10] For smaller MMPs or MMP-derived peptides, α-cyano-4-hydroxycinnamic acid (CHCA) may provide better results.[13] It is often beneficial to test a few different matrices to find the one that yields the best signal and resolution for your specific MMP.

Q3: How can I minimize in-source fragmentation of my MMP during ESI-MS analysis?

A3: In-source fragmentation in ESI-MS is often caused by excessive voltages in the ion source.[7] To minimize this, you should carefully optimize the cone voltage (or equivalent parameter on your instrument). Start with a low value and gradually increase it to maximize the signal of the intact MMP precursor ion while minimizing the appearance of fragment ions.

Q4: What is the "sweet spot" in MALDI analysis, and how do I find it?

A4: The "sweet spot" in MALDI refers to a location on the sample spot where the analyte and matrix have co-crystallized optimally, resulting in a strong signal.[10] Due to the often inhomogeneous nature of crystallization, you may need to move the laser around the sample spot to find these areas of high signal intensity.[10]

Q5: Can the activity of my MMP affect its detection by mass spectrometry?

A5: Yes, the enzymatic activity of an MMP can potentially affect its analysis. Autolysis (self-degradation) could lead to the appearance of multiple smaller peptides and a decrease in the signal of the intact protein. It is important to handle MMP samples in a way that minimizes their activity until the point of analysis, for example, by keeping them on ice or using inhibitors.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters for MMP Detection

This protocol outlines a systematic approach to optimizing key ESI source parameters.

  • Initial Setup:

    • Prepare a solution of your purified MMP at a known concentration (e.g., 1-10 µM) in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected m/z values for your MMP.

    • Start with the instrument manufacturer's recommended default ESI source parameters.

  • Parameter Optimization (One-Variable-at-a-Time):

    • Drying Gas Temperature: While keeping other parameters constant, gradually increase the drying gas temperature in increments (e.g., 25°C) and monitor the signal intensity of your MMP. Note the temperature that provides the highest intensity without evidence of degradation.

    • Drying Gas Flow Rate: At the optimal temperature, vary the drying gas flow rate and again monitor the signal intensity to find the optimal setting.

    • Nebulizer Pressure: Adjust the nebulizer pressure to achieve a stable ion signal.

    • Capillary Voltage: Vary the capillary voltage in small increments (e.g., 0.2 kV) to find the voltage that maximizes the signal intensity.

    • Cone Voltage (or equivalent): This is a critical parameter for minimizing fragmentation. Start with a low value and increase it incrementally, observing the intensity of the intact MMP precursor ion and the appearance of any fragment ions. The goal is to maximize the precursor ion signal while keeping fragmentation to a minimum.

  • Final Evaluation:

    • Once all parameters have been optimized individually, you can perform minor adjustments to the combination of settings to ensure overall optimal performance.

    • Record the final optimized parameters for your specific MMP and experimental conditions.

Visualizations

MMP_Signaling_Pathway Simplified MMP-9 Signaling Pathway in Brain Plasticity extracellular_stimuli Extracellular Stimuli (e.g., Neuronal Activity) mmp9_secretion MMP-9 Secretion extracellular_stimuli->mmp9_secretion induces integrin Integrin Receptors rhoa_activation RhoA Activation integrin->rhoa_activation signals to ephb2 EphB2 Receptor ephb2->rhoa_activation activates mmp9_active Active MMP-9 (extracellular) mmp9_secretion->mmp9_active leads to mmp9_active->ephb2 cleaves ecm_remodeling ECM Remodeling (e.g., cleavage of laminin) mmp9_active->ecm_remodeling catalyzes ecm_remodeling->integrin modulates ephb2_cleavage EphB2 Cleavage cytoskeletal_reorganization Actin Cytoskeleton Reorganization rhoa_activation->cytoskeletal_reorganization drives synaptic_plasticity Synaptic Plasticity & Memory Formation cytoskeletal_reorganization->synaptic_plasticity underlies

Caption: A diagram illustrating a simplified signaling pathway where MMP-9 influences synaptic plasticity through ECM remodeling and activation of the RhoA pathway.[14]

MMP_Detection_Workflow General Experimental Workflow for MMP Detection by MS sample_collection Sample Collection (e.g., cell lysate, tissue extract) protein_extraction Protein Extraction & Quantification sample_collection->protein_extraction sample_cleanup Sample Cleanup / Purification (e.g., Affinity Chromatography, SPE) protein_extraction->sample_cleanup digestion Optional: Tryptic Digestion (for bottom-up proteomics) sample_cleanup->digestion bottom-up lc_separation LC Separation (for ESI-MS) sample_cleanup->lc_separation top-down/intact maldi_spotting MALDI Plate Spotting (with matrix) sample_cleanup->maldi_spotting top-down/intact digestion->lc_separation digestion->maldi_spotting bottom-up ms_analysis Mass Spectrometry Analysis (ESI or MALDI) lc_separation->ms_analysis to ESI source maldi_spotting->ms_analysis to MALDI source data_acquisition Data Acquisition (MS and MS/MS spectra) ms_analysis->data_acquisition data_analysis Data Analysis (Protein Identification & Quantification) data_acquisition->data_analysis

Caption: A schematic of the experimental workflow for the detection and analysis of MMPs using mass spectrometry, from sample collection to data analysis.[15][16][17]

References

Technical Support Center: Monomethyl Phthalate (MMP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing linearity issues encountered during the calibration of monomethyl phthalate (B1215562) (MMP).

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for a monomethyl phthalate (MMP) calibration curve?

A1: The linear range for MMP quantification can vary depending on the analytical technique and the sample matrix. For instance, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a linear range for phthalate metabolites in human urine has been reported as 0.3 - 200 ng/mL.[1] It is essential to determine the specific linear range during method development and validation based on the expected concentrations in your samples.[2]

Q2: What is an acceptable coefficient of determination (R²) for an MMP calibration curve?

A2: For bioanalytical methods, a coefficient of determination (R²) of ≥ 0.99 is generally considered acceptable for a linear calibration curve.[2] Some guidelines suggest that an R² value greater than 0.995 indicates a reliable analytical method performance.[3] However, the acceptable R² value can depend on the regulatory guidelines being followed and the purpose of the analysis, with some assay methods requiring an R² > 0.999.[4] It's important to note that while R² is a common metric, it should not be the sole indicator of linearity.[5]

Q3: Why is my MMP calibration curve showing a non-linear (e.g., quadratic) response?

A3: Non-linearity in phthalate calibration curves is a common issue and can stem from several factors.[6] These include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateau.[2][7]

  • Analyte Adsorption: Active sites within the chromatographic system (e.g., injector liner, column) can adsorb the analyte, particularly at low concentrations, causing a non-linear response.[2][6]

  • Contamination: Background contamination from sources like solvents, reagents, and labware can disproportionately affect the lower concentration standards.[2][8]

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of MMP, leading to ion suppression or enhancement.[2][6]

  • Inappropriate Concentration Range: The selected concentration range may be too wide to be adequately described by a linear model.[2]

Q4: What is a weighted least squares regression and why might it be useful for my MMP calibration curve?

A4: Weighted least squares regression is a statistical method that applies more weight to data points at the lower end of the calibration curve. This approach is particularly beneficial in bioanalytical assays where the variance of the analytical response often increases with concentration (a phenomenon known as heteroscedasticity). For phthalate analysis, a weighting factor of 1/x or 1/x² is often recommended to improve the accuracy and ensure a better fit of the curve across the entire concentration range.[2][9]

Q5: What type of internal standard is recommended for MMP quantification?

A5: An isotopically labeled internal standard is the preferred choice for accurate quantification of MMP. A common example is Monomethyl-d4-phthalate (MMP-d4). These standards have nearly identical chemical and physical properties to the analyte, allowing them to compensate for variations in sample preparation, matrix effects, and instrument response.[2][10]

Troubleshooting Guide: Poor Linearity (R² < 0.99) in MMP Calibration Curves

This guide provides a systematic approach to troubleshooting non-linear calibration curves for this compound.

Data Presentation: Quantitative Linearity Criteria
ParameterAcceptable ValueSource(s)
Coefficient of Determination (R²)≥ 0.99 (General Bioanalysis)[2]
> 0.995 (Reliable Performance)[3]
> 0.999 (Assay Methods)[4]
> 0.98 (Acceptable Linearity)[11]
Back-calculated Concentration DeviationWithin ±15% of the nominal value[9]
Within ±20% for the Lower Limit of Quantification (LLOQ)[9]

Troubleshooting Workflow

G Troubleshooting Workflow for MMP Calibration Curve Linearity Issues cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Verification start Poor Linearity Observed (R² < 0.99) check_range Is the concentration range appropriate? start->check_range check_detector Is there detector saturation? check_range->check_detector Yes adjust_range Narrow the concentration range or use a quadratic fit. check_range->adjust_range No check_contamination Is there background contamination? check_detector->check_contamination No dilute_high_std Dilute high concentration standards. check_detector->dilute_high_std Yes check_system Are there active sites in the system? check_contamination->check_system No clean_labware Use phthalate-free labware and high-purity solvents. Run blanks. check_contamination->clean_labware Yes check_matrix Are there matrix effects? check_system->check_matrix No deactivate_system Use deactivated liners and columns. Clean the ion source. check_system->deactivate_system Yes use_is Use an isotopically labeled internal standard (e.g., MMP-d4). check_matrix->use_is Yes reinject Re-inject calibration standards and re-evaluate linearity. adjust_range->reinject dilute_high_std->reinject clean_labware->reinject deactivate_system->reinject use_is->reinject

Caption: Troubleshooting workflow for MMP calibration curve linearity.

Experimental Protocols

Protocol: Preparation of MMP Calibration Standards
  • Primary Stock Solution: Accurately weigh a known amount of this compound (MMP) analytical standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Stock Solutions: Perform serial dilutions of the primary stock solution with the same solvent to prepare a series of working stock solutions at different concentration levels.

  • Calibration Standards: Spike a known volume of a blank matrix (a sample matrix that is free of the analyte) with the appropriate working stock solutions to create a series of calibration standards. A typical calibration curve should include a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero concentration levels.

  • Internal Standard: If an internal standard (e.g., MMP-d4) is used, add a constant amount of the internal standard to each calibration standard and sample.

Protocol: Generation of a Calibration Curve (LC-MS/MS Example)
  • Sample Preparation: Extract the calibration standards and any unknown samples using an appropriate method such as liquid-liquid extraction or solid-phase extraction.

  • Instrumental Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of MMP.

  • Data Acquisition: Acquire the peak areas for both MMP and the internal standard (if used) for each calibration standard.

  • Curve Construction: Plot the response (peak area of MMP or the ratio of the peak area of MMP to the peak area of the internal standard) against the nominal concentration of each calibration standard.

  • Regression Analysis: Perform a linear regression analysis on the plotted data. If significant heteroscedasticity is observed, a weighted linear regression (e.g., 1/x or 1/x²) may be more appropriate.

  • Linearity Assessment: Evaluate the linearity of the calibration curve by examining the coefficient of determination (R²) and the deviation of the back-calculated concentrations of the calibration standards from their nominal values.

Experimental Workflow Diagram

G Experimental Workflow for Generating an MMP Calibration Curve cluster_0 Standard Preparation cluster_1 Sample Analysis cluster_2 Data Processing and Evaluation prep_stock Prepare Primary and Working Stock Solutions prep_cal Spike Blank Matrix to Create Calibration Standards prep_stock->prep_cal add_is Add Internal Standard (e.g., MMP-d4) prep_cal->add_is extract Extract Standards and Samples add_is->extract analyze LC-MS/MS Analysis extract->analyze acquire_data Acquire Peak Area Data analyze->acquire_data plot_curve Plot Response vs. Concentration acquire_data->plot_curve regress Perform Linear (or Weighted) Regression plot_curve->regress evaluate Evaluate Linearity (R² and Back-calculation) regress->evaluate

Caption: Workflow for MMP calibration curve generation.

References

Technical Support Center: Addressing Ion Suppression of Monomethyl Phthalate in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of monomethyl phthalate (B1215562) (MMP) by Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ion suppression, ensuring accurate and reliable quantification of MMP in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for monomethyl phthalate (MMP) analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, MMP, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2] Complex biological matrices, such as urine and plasma, are common sources of interfering compounds.[3]

Q2: How can I identify if ion suppression is affecting my MMP signal?

A2: A common method to identify ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard MMP solution is infused into the mass spectrometer while a blank matrix sample (without MMP) is injected onto the LC system. A dip in the baseline signal at the retention time of MMP indicates the presence of co-eluting matrix components that are causing ion suppression.[4]

Q3: What are the primary causes of ion suppression for MMP?

A3: The primary causes of ion suppression for MMP are co-eluting endogenous matrix components from biological samples like salts, phospholipids (B1166683), and other small molecules.[5][6] These molecules compete with MMP for ionization in the ESI source.[1] The chemical properties of MMP, a small acidic molecule, can also influence its susceptibility to ion suppression.

Q4: Can using a stable isotope-labeled internal standard (SIL-IS) for MMP solve the problem of ion suppression?

A4: Yes, using a SIL-IS, such as ¹³C₄-labeled MMP, is a highly effective strategy to compensate for ion suppression.[7][8] The SIL-IS has nearly identical chemical and physical properties to MMP and will be affected by ion suppression to the same extent.[7] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of significant matrix effects.[7]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the ESI-MS analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Low or no MMP signal in matrix samples compared to standards in neat solvent. Significant ion suppression from matrix components.[5]1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1] 2. Optimize Chromatography: Modify the LC gradient to better separate MMP from the suppression zone.[9] 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to suppression.[7]
Poor reproducibility of MMP quantification between samples. Variable matrix effects from sample to sample.1. Standardize Sample Preparation: Ensure your sample cleanup protocol is consistent for all samples. 2. Employ a Robust Internal Standard: Use a stable isotope-labeled internal standard for MMP in all samples and standards.[7]
MMP peak is broad or shows tailing. Suboptimal chromatographic conditions or matrix interference affecting peak shape.[3]1. Adjust Mobile Phase pH: Optimize the pH to ensure MMP is in a consistent ionic state. 2. Change LC Column: Try a column with a different stationary phase chemistry to improve peak shape. 3. Enhance Sample Cleanup: A cleaner sample will often lead to better chromatography.
High background noise in the chromatogram. Contamination from solvents, reagents, or labware (phthalates are common contaminants).[10]1. Use High-Purity Solvents and Reagents: LC-MS grade solvents are recommended.[10] 2. Avoid Plasticware: Use glass or polypropylene (B1209903) labware to minimize phthalate contamination. 3. Implement a System Blank: Run a blank injection to identify sources of contamination.

Data Presentation: Impact of Sample Preparation on MMP Recovery and Ion Suppression

The following table summarizes the effectiveness of different sample preparation techniques on the recovery of this compound and the reduction of matrix effects. The data is a synthesis of findings from multiple studies to provide a comparative overview.

Sample Preparation Method Typical MMP Recovery (%) Matrix Effect (Ion Suppression) Key Advantages Key Disadvantages References
Dilute-and-Shoot ~90-100%HighFast and simpleSignificant ion suppression, may not be suitable for trace analysis[11]
Protein Precipitation (PPT) ~80-95%Moderate to HighSimple and fastLess effective at removing phospholipids and other small molecules[5]
Liquid-Liquid Extraction (LLE) ~75-90%Low to ModerateGood for removing non-polar interferencesCan be labor-intensive and may have emulsion issues[12]
Solid-Phase Extraction (SPE) >90%LowHighly effective at removing a wide range of interferences, can concentrate the analyteMore complex and time-consuming than other methods[7][13]

Note: The values presented are approximate and can vary depending on the specific matrix, protocol, and analytical instrumentation.

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

This protocol allows for the identification of regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 methanol (B129727):water).

  • Set up a post-column infusion system where the MMP standard solution is continuously delivered via a syringe pump and mixed with the LC eluent just before it enters the ESI source.

  • Begin infusing the MMP standard to obtain a stable baseline signal in the mass spectrometer, monitoring the characteristic MMP transition.

  • Inject a blank, extracted matrix sample (e.g., urine extract prepared by your current method) onto the LC column.

  • Monitor the MMP signal. A decrease in the signal intensity indicates a region of ion suppression.

Sample Preparation of Urine using Solid-Phase Extraction (SPE)

This protocol provides a robust method for cleaning up urine samples to minimize ion suppression.[7][13]

Methodology:

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of a stable isotope-labeled internal standard solution (e.g., ¹³C₄-MMP). Add a buffer (e.g., 1 mL of 0.1 M acetate (B1210297) buffer, pH 5) and an enzyme (e.g., β-glucuronidase) to deconjugate the MMP metabolites. Incubate at 37°C for at least 3 hours.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the MMP and internal standard with 2 mL of an appropriate solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solution Troubleshooting Strategies cluster_outcome Desired Outcome Problem Low MMP Signal in Matrix CheckSuppression Perform Post-Column Infusion Problem->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed CheckSuppression->SuppressionConfirmed ImproveSamplePrep Improve Sample Preparation (SPE, LLE) SuppressionConfirmed->ImproveSamplePrep OptimizeLC Optimize Chromatography (Gradient, Column) SuppressionConfirmed->OptimizeLC UseSILIS Use Stable Isotope-Labeled Internal Standard SuppressionConfirmed->UseSILIS AccurateQuant Accurate MMP Quantification ImproveSamplePrep->AccurateQuant OptimizeLC->AccurateQuant UseSILIS->AccurateQuant

Caption: Troubleshooting workflow for addressing ion suppression of MMP.

SPE_Workflow Start Urine Sample Pretreat 1. Pre-treatment (Internal Standard, Buffer, Enzyme) Start->Pretreat Load 3. Sample Loading Pretreat->Load Condition 2. SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash 4. Washing (Water, 10% Methanol) Load->Wash Elute 5. Elution (5% Formic Acid in Methanol) Wash->Elute DryRecon 6. Evaporation & Reconstitution Elute->DryRecon Analyze LC-MS/MS Analysis DryRecon->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for MMP analysis in urine.

References

Technical Support Center: Improving Chromatographic Resolution of Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the chromatographic separation of phthalate (B1215562) metabolites. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during analysis.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of poor peak resolution for phthalate metabolites?

Poor peak resolution in phthalate metabolite analysis often stems from their similar chemical structures and physicochemical properties, which can lead to co-elution.[1] High-molecular-weight phthalates, which exist as complex isomer mixtures, are particularly challenging to resolve.[1] Other common causes include improper mobile phase composition, suboptimal column selection, and issues with column temperature.[2]

Q2: How can I improve the separation of critical isomer pairs, such as mono-n-butyl phthalate (MBP) and monoisobutyl phthalate (MiBP)?

The co-elution of structural isomers like MBP and MiBP is a known challenge in phthalate analysis.[3] To improve their separation, consider the following strategies:

  • Column Selection: While C18 columns are common, a Phenyl-Hexyl stationary phase can offer superior resolution due to alternative selectivity through π-π interactions with the aromatic rings of the phthalates.[1]

  • Mobile Phase Optimization: A shallow gradient elution can improve the separation of closely eluting peaks.[2] Experimenting with different organic solvents, such as acetonitrile (B52724) versus methanol, or a combination, can also alter selectivity.[2]

  • Temperature Control: Operating at a controlled, slightly elevated temperature (e.g., 30-40°C) can enhance separation efficiency.[2]

Q3: My chromatogram shows significant peak tailing. What are the likely causes and solutions?

Peak tailing for phthalate metabolites can be caused by several factors:

  • Secondary Interactions: Phthalates can interact with residual silanol (B1196071) groups on silica-based columns. Using a well-end-capped column or adding a competing base to the mobile phase in small amounts can help mitigate this issue.[2]

  • Incorrect Mobile Phase pH: For acidic phthalate metabolites, a lower pH (e.g., using 0.1% formic acid) can suppress ionization and improve peak shape.[2]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try reducing the sample concentration or injection volume.[2]

  • Column Contamination: A buildup of matrix components can create active sites that cause tailing. Washing the column with a strong solvent or, if necessary, replacing it can resolve this.[2]

Q4: I am observing extraneous peaks in my chromatograms, even in my blanks. What is the source of this contamination and how can I minimize it?

Phthalates are ubiquitous environmental and laboratory contaminants, which can lead to background signals.[2][4] Common sources of contamination include:

  • Solvents and Reagents: Use high-purity, HPLC or LC-MS grade solvents and reagents. It is advisable to test different batches or vendors.[2]

  • Plasticware: Minimize the use of plastic containers, pipette tips, and vial caps. Whenever possible, opt for glassware.[2]

  • HPLC System: Contamination can leach from various components of the HPLC system itself. An isolator column can be installed to trap contaminants from the mobile phase before they reach the analytical column.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of phthalate metabolites.

Issue 1: Poor Peak Resolution or Co-elution
Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition Optimize the gradient profile; a shallower gradient often improves resolution of closely eluting peaks.[2] Experiment with different organic solvents (e.g., acetonitrile vs. methanol) or a combination thereof.[2]
Suboptimal pH Adjust the mobile phase pH. For acidic phthalate metabolites, a lower pH (e.g., 2-4) can improve retention and peak shape by suppressing ionization.[2]
Inadequate Column Temperature Use a column oven to maintain a constant and slightly elevated temperature (e.g., 30-40°C) to improve efficiency.[2]
Unsuitable Stationary Phase If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-type or a polar-embedded stationary phase.[2]
Issue 2: Peak Tailing or Asymmetry
Potential Cause Recommended Solution
Secondary Silanol Interactions Use a well-end-capped column or add a competing base to the mobile phase to mask active silanol groups.[2]
Column Overload Reduce the sample concentration or injection volume.[2]
Mismatched Injection Solvent Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.[1]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce band broadening.[1]
Issue 3: High Background or Ghost Peaks
Potential Cause Recommended Solution
Contaminated Solvents/Reagents Use high-purity, HPLC or LC-MS grade solvents and freshly opened bottles. Filter and degas the mobile phase before use.[2]
Leaching from Plasticware Minimize contact with plastic materials. Use glassware for sample and mobile phase preparation and storage.[2]
HPLC System Contamination Install an isolator column to remove phthalate contamination originating from the LC system.[2]
Carryover Implement rigorous syringe and injection port washing protocols between runs.[3]

Experimental Protocols

Representative HPLC-MS/MS Method for Phthalate Metabolites

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and target analytes.[2][5]

1. Sample Preparation (Human Urine):

  • Enzymatic Deconjugation: To measure total phthalate metabolite concentrations (free and glucuronidated), an enzymatic hydrolysis step is required.

    • To 100 µL of urine, add an appropriate internal standard solution.[3][6]

    • Add a solution of β-glucuronidase in an ammonium (B1175870) acetate (B1210297) buffer (e.g., 1 M, pH 6.5).[3]

    • Incubate the mixture (e.g., at 37°C for 90 minutes) to allow for the deconjugation of the glucuronidated metabolites.[7]

  • Cleanup: After incubation, samples may be centrifuged, and the supernatant is transferred for analysis.[7]

2. On-line Solid-Phase Extraction (SPE) and HPLC-MS/MS Analysis:

  • On-line SPE: An on-line SPE method is often employed for sample cleanup and concentration.[3][6]

    • A monolithic or similar trapping column is used to preconcentrate the phthalate metabolites from the urine sample.[3][6]

    • The trapping column is then washed to remove interfering matrix components.

  • Chromatographic Separation:

    • The retained analytes are eluted from the trapping column onto an analytical column (e.g., C18 or Phenyl-Hexyl).

    • A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[3]

  • Mass Spectrometric Detection:

    • Detection is performed using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, often operated in negative ion mode.[8]

    • The analysis is carried out in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Table of Typical HPLC-MS/MS Parameters:

ParameterTypical Setting
Analytical Column C18 or Phenyl-Hexyl, e.g., 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Ionization Mode ESI Negative

Visualizations

Experimental Workflow for Phthalate Metabolite Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample Collection add_is Addition of Internal Standards urine_sample->add_is enzymatic_deconjugation Enzymatic Deconjugation (β-glucuronidase) add_is->enzymatic_deconjugation cleanup Sample Cleanup (e.g., Centrifugation) enzymatic_deconjugation->cleanup online_spe On-line SPE cleanup->online_spe Injection hplc_separation HPLC Separation online_spe->hplc_separation msms_detection MS/MS Detection hplc_separation->msms_detection peak_integration Peak Integration msms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: A typical experimental workflow for the analysis of phthalate metabolites in urine.

Logical Relationship for Troubleshooting Poor Peak Resolution

troubleshooting_resolution cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument start Poor Peak Resolution optimize_gradient Optimize Gradient start->optimize_gradient adjust_ph Adjust pH start->adjust_ph change_solvent Change Organic Solvent start->change_solvent change_temp Adjust Temperature start->change_temp new_column Use Different Stationary Phase start->new_column check_degradation Check for Degradation start->check_degradation check_flow_rate Verify Flow Rate start->check_flow_rate minimize_dead_volume Minimize Dead Volume start->minimize_dead_volume

Caption: Key areas to investigate when troubleshooting poor chromatographic resolution.

References

Technical Support Center: Monomethyl Phthalate Stability in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of monomethyl phthalate (B1215562) (MMP) in stored biological samples. Accurate quantification of MMP, a primary metabolite of dimethyl phthalate (DMP), is critical for human biomonitoring and toxicological studies. Sample integrity from collection to analysis is paramount for reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for biological samples intended for monomethyl phthalate (MMP) analysis?

A1: For long-term stability of MMP and other phthalate metabolites, it is strongly recommended to store biological samples, particularly urine, at subfreezing temperatures. Storage at -70°C or -80°C ensures the stability of total phthalate metabolite concentrations for at least one year and likely much longer.[1][2][3] Storage at 4°C (refrigeration) or 25°C (room temperature) can lead to a significant decrease in concentrations over time.[1][2][4]

Q2: How quickly do MMP concentrations degrade at room temperature or under refrigeration?

A2: Degradation at warmer temperatures is a significant concern. Studies have shown a decrease in the total concentrations of phthalate metabolites over time at 25°C and 4°C.[1][2] The glucuronide conjugates of some phthalate metabolites can decrease considerably within just one day at 25°C and within three days at 4°C.[1] One study observed a decline of 3% to 15% in the concentration of various phthalate metabolites after 4 weeks of storage at 20°C.[4][5]

Q3: Are freeze-thaw cycles detrimental to MMP stability in urine samples?

A3: Current research suggests that urinary phthalate metabolites are stable through several freeze-thaw cycles, provided the samples are stored at appropriate subfreezing temperatures (e.g., -70°C) between cycles.[1][2]

Q4: What is the recommended biological matrix for assessing MMP exposure?

A4: Urine is the most common and preferred biological matrix for assessing exposure to phthalates, including MMP.[2][6] This is because phthalates are rapidly metabolized and their metabolites are excreted in urine, with urinary concentrations being significantly higher than in other bodily fluids like blood or milk.[6][7]

Q5: Is it necessary to analyze samples for MMP immediately after collection?

A5: While immediate analysis is ideal, it is often not practical. The key is to process and freeze the samples as quickly as possible. It is recommended to transfer urine specimens to a cooler or refrigerator immediately after collection and then move them to permanent storage at subfreezing temperatures within hours.[1]

Q6: What are the primary analytical methods used for MMP quantification?

A6: The most common and reliable analytical methods for quantifying MMP and other phthalate metabolites are high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[8][9][10][11][12] These techniques offer high sensitivity and specificity.

Troubleshooting Guides

Issue: Unexpectedly Low or Undetectable MMP Concentrations
Potential Cause Troubleshooting Step
Improper Sample Storage Verify the storage temperature history of the samples. If samples were stored at room temperature or 4°C for an extended period, degradation is a likely cause. For future studies, ensure immediate transfer to and storage at -70°C or -80°C.[1][2][4]
Degradation of Glucuronide Conjugates If your analytical method involves enzymatic deconjugation, be aware that the glucuronidated forms of phthalate metabolites are particularly unstable at warmer temperatures.[1] Ensure samples were frozen promptly after collection to preserve these conjugates.
Matrix Effects in Analysis The biological matrix can sometimes interfere with the analytical measurement. Review your sample preparation and analytical method. Ensure the use of appropriate internal standards to correct for matrix effects and potential loss during sample processing.[13]
Contamination Issues Phthalates are ubiquitous in laboratory environments and can contaminate samples.[14] Review all sample collection and processing materials to ensure they are phthalate-free. Running procedural blanks can help identify sources of contamination.

Quantitative Data Summary

The following tables summarize the stability of phthalate metabolites, including MMP, under various storage conditions as reported in the literature.

Table 1: Stability of Total Phthalate Metabolites in Urine at Different Temperatures

Storage TemperatureDurationObservation
25°COver timeDecrease in total concentrations.[1][2]
20°C4 weeks3% to 15% decline in concentrations depending on the compound.[4][5]
4°COver timeDecrease in total concentrations.[1][2]
-70°CUp to 1 yearNo decrease in total concentrations.[1][2]
-80°CUp to 8 weeksConsidered an optimal storage temperature with minimal degradation.[5]

Table 2: Stability of Glucuronide Conjugates of Phthalate Metabolites in Urine

Storage TemperatureDurationObservation
25°C1 dayConsiderable decrease in concentrations.[1]
4°C3 daysConsiderable decrease in concentrations.[1]
-70°CUp to 1 yearConcentrations remained unchanged.[1]

Experimental Protocols

General Protocol for Urine Sample Collection and Storage for Phthalate Metabolite Analysis
  • Collection: Collect urine samples in sterile, polypropylene (B1209903) containers that are certified to be free of phthalates.

  • Initial Cooling: Immediately after collection, place the samples in a cooler with ice packs or in a refrigerator (4°C).[1]

  • Aliquoting and Freezing: Within a few hours of collection, aliquot the urine into smaller volume cryovials, also certified as phthalate-free. This minimizes the number of freeze-thaw cycles for the bulk sample.

  • Long-Term Storage: Transfer the aliquoted samples to an ultra-low temperature freezer for long-term storage at -70°C or -80°C.[1][2][3]

  • Sample Thawing: When ready for analysis, thaw the samples at room temperature or in a refrigerator. Keep the thawing time to a minimum.

  • Analysis: Proceed with the analytical method, which typically involves enzymatic deconjugation followed by extraction and analysis by HPLC-MS/MS or GC-MS.[12]

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing & Storage cluster_analysis Sample Analysis Collection Urine Sample Collection (Phthalate-free container) Cooling Immediate Cooling (Refrigerator/Cooler) Collection->Cooling < 4 hours Aliquoting Aliquoting (Cryovials) Cooling->Aliquoting Storage Long-Term Storage (-70°C / -80°C) Aliquoting->Storage Thawing Controlled Thawing Storage->Thawing For Analysis Deconjugation Enzymatic Deconjugation Thawing->Deconjugation Extraction Solid-Phase Extraction Deconjugation->Extraction Quantification HPLC-MS/MS or GC-MS Extraction->Quantification

Caption: Recommended workflow for urine sample handling and analysis for MMP.

Stability_Relationship cluster_temp Storage Temperature cluster_stability MMP Stability Temp_High Room Temperature (20-25°C) Stab_Low Low Stability (Degradation) Temp_High->Stab_Low leads to Temp_Med Refrigeration (4°C) Temp_Med->Stab_Low leads to Temp_Low Sub-freezing (-70°C / -80°C) Stab_High High Stability (Preservation) Temp_Low->Stab_High ensures

Caption: Relationship between storage temperature and MMP stability.

References

Dealing with co-eluting interferences in monomethyl phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of monomethyl phthalate (B1215562) (MMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common challenges encountered during MMP analysis, with a focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and how do they affect my monomethyl phthalate (MMP) analysis?

A1: Co-eluting interferences are compounds in your sample matrix that are not separated from your target analyte (MMP) during the chromatographic process. In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, these interferences can lead to a phenomenon known as "matrix effect."[1][2] This effect can either suppress the ionization of MMP, leading to an underestimation of its concentration, or enhance it, causing an overestimation.[3][4] Accurate quantification of MMP is highly dependent on mitigating these effects.

Q2: I am observing a lower-than-expected signal for MMP in my samples compared to my standards. What is the likely cause?

A2: A significantly lower signal in your sample, despite being within the calibrated range, is a strong indicator of ion suppression .[4] This is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of MMP in the mass spectrometer's source, reducing the number of MMP ions that reach the detector.[4] The most effective way to address this is by improving sample cleanup or using a stable isotope-labeled internal standard.[2][4]

Q3: My MMP signal seems unexpectedly high, even in samples I expect to have low concentrations. What could be happening?

A3: Unusually high signals can be caused by ion enhancement , where co-eluting compounds improve the ionization efficiency of MMP.[3] However, for phthalates, it is more frequently due to background contamination .[5] Phthalates are ubiquitous as plasticizers and can leach from lab consumables like pipette tips, solvent bottles, and tubing, leading to artificially high readings.[1][5]

Q4: What is the best way to compensate for matrix effects in MMP analysis?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) , such as a deuterium-labeled version of MMP.[3] The SIL-IS is chemically identical to MMP and will co-elute, experiencing the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects can be effectively normalized, leading to accurate quantification.[3]

Q5: Can isomers of other compounds interfere with my MMP analysis?

A5: Yes, isomeric interference is a known challenge in phthalate analysis.[6][7][8] While MMP itself does not have common isomers that cause direct interference, other phthalate monoesters with the same nominal mass but different structures could potentially co-elute and interfere if not chromatographically resolved. Furthermore, isomers of other unrelated matrix components could also co-elute. High-resolution chromatography and specific MS/MS transitions are crucial for distinguishing between MMP and potential isomeric interferences.[9] For complex cases, techniques like ion mobility spectrometry may be required to separate isomers.[9]

Troubleshooting Guides

Problem 1: Poor Peak Shape, Splitting, or Broadening for MMP

This issue can compromise peak integration and reduce analytical sensitivity.

Possible Cause Recommended Action Experimental Protocol
Suboptimal Chromatographic Conditions Optimize the mobile phase and gradient.Protocol 1: Mobile Phase Optimization. Test different mobile phase compositions. Acetonitrile often provides better peak shape for phthalate monoesters than methanol (B129727).[1] Adding a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase can improve retention and peak shape for MMP.[1]
Column Contamination or Degradation Clean or replace the analytical column.Protocol 2: Column Cleaning and Replacement. First, try washing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If peak shape does not improve, replace the column with a new one of the same type.
Co-elution with a Major Matrix Component Improve sample preparation to remove the interference.Protocol 3: Enhanced Sample Cleanup. Implement or optimize a Solid-Phase Extraction (SPE) protocol. SPE is highly effective at removing interfering matrix components before analysis.[10][11]
Problem 2: High Background Signal or MMP Detected in Blank Injections

This indicates contamination within your analytical system or laboratory environment.

Possible Cause Recommended Action Experimental Protocol
Contaminated Solvents or Reagents Test all solvents and reagents for phthalate contamination.Protocol 4: Solvent Blank Analysis. Evaporate a large volume (e.g., 100 mL) of each solvent under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a confirmed clean solvent and analyze by LC-MS/MS.[5]
Leaching from Lab Consumables Systematically test all plasticware (tubing, pipette tips, vials).Protocol 5: Leaching Test from Consumables. Submerge the plastic item (e.g., pipette tips) in a phthalate-free solvent. Agitate or sonicate for a defined period (e.g., 30 minutes). Analyze the solvent for the presence of MMP or its parent diester, dimethyl phthalate (DMP).[5]
System Contamination (Carryover) Clean the injector port and autosampler syringe.Protocol 6: System Cleaning and Carryover Evaluation. After cleaning the injector and syringe, perform multiple consecutive injections of a clean solvent blank. Monitor for a decrease in the MMP signal with each injection. The use of a trap column between the pump and autosampler can also help retain phthalates originating from the HPLC system.[12][13]

Methodologies and Protocols

Protocol 7: Evaluation of Matrix Effect

This protocol helps quantify the degree of ion suppression or enhancement for MMP in a specific sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of MMP in a clean solvent (e.g., 90:10 water:acetonitrile with 0.1% acetic acid) at a known concentration (e.g., 10 ng/mL).[1]

    • Set B (Post-Extraction Spike): Obtain a blank matrix sample (e.g., urine known to be free of MMP). Process it through your entire sample preparation procedure (e.g., SPE). Spike the final, clean extract with MMP to the same concentration as Set A.[1]

    • Set C (Pre-Extraction Spike): Spike the blank matrix sample with MMP at the same concentration as Set A before the sample preparation procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100.[1]

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100.

Protocol 8: Solid-Phase Extraction (SPE) for Urine Samples

This is a general protocol for cleaning up urine samples to reduce matrix interference for MMP analysis.

  • Sample Pre-treatment: If analyzing for total MMP (free + conjugated), perform enzymatic deconjugation (e.g., using β-glucuronidase) on the urine sample.[1]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) by washing with 2 mL of methanol followed by 2 mL of water.[1]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1.5 mL of water to remove polar interferences.[1]

  • Elution: Elute the MMP and other phthalate metabolites with 1 mL of acetonitrile.[1]

  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in a small volume (e.g., 150 µL) of the initial mobile phase.[1]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Phthalate Monoester Analysis

The following table provides typical Multiple Reaction Monitoring (MRM) transitions used for the analysis of MMP and other common phthalate monoesters in negative ionization mode. Note that optimal parameters may vary by instrument.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zExample Collision Energy (eV)
This compound (MMP) 179.0135.015
Monoethyl Phthalate (MEP)193.0121.0 / 149.015-20
Monobutyl Phthalate (MBP)221.0121.0 / 177.015-20
Monobenzyl Phthalate (MBzP)255.0121.0 / 211.015-20
Mono-2-ethylhexyl Phthalate (MEHP)277.0134.0 / 121.015-25

Data compiled from publicly available methods. Specific transitions and energies should be optimized for the instrument in use.[14]

Visualizations

G Troubleshooting Workflow for Low MMP Signal start Low or Inconsistent MMP Signal Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_is_recovery Is SIL-IS Recovery Also Low or Variable? check_is->check_is_recovery Yes implement_is Implement a SIL-IS for Accurate Quantification check_is->implement_is No matrix_effect High Probability of Matrix Effect (Ion Suppression) check_is_recovery->matrix_effect No, IS is stable sample_prep_issue Problem Likely in Sample Preparation Steps check_is_recovery->sample_prep_issue Yes optimize_cleanup Optimize Sample Cleanup (e.g., SPE Protocol) matrix_effect->optimize_cleanup optimize_chrom Improve Chromatographic Separation from Interferences matrix_effect->optimize_chrom check_extraction Review Extraction Efficiency and SPE Protocol sample_prep_issue->check_extraction

Caption: A logical workflow for diagnosing the root cause of a low analytical signal for MMP.

G Experimental Workflow for Matrix Effect Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation neat_std Set A: MMP Standard in Clean Solvent analyze_a Analyze Set A neat_std->analyze_a blank_matrix Blank Matrix Sample (e.g., Urine) process_blank Process Blank Matrix (e.g., SPE Cleanup) blank_matrix->process_blank post_spike Set B: Spike MMP into Processed Blank Extract process_blank->post_spike analyze_b Analyze Set B post_spike->analyze_b calc_me Calculate Matrix Effect: %ME = (Area B / Area A) * 100 analyze_a->calc_me analyze_b->calc_me

Caption: A streamlined workflow for quantifying the matrix effect on MMP analysis.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Monomethyl Phthalate (MMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the low-level detection of monomethyl phthalate (B1215562) (MMP).

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive analytical methods for detecting low levels of monomethyl phthalate (MMP)?

A1: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the two primary and most sensitive techniques for the determination of MMP.[1][2] HPLC-MS/MS is often preferred for its ability to analyze polar and thermally unstable metabolites directly, while GC-MS may require a derivatization step to improve volatility and sensitivity.[3] For enhanced sensitivity with GC-MS, high-resolution mass spectrometry (GC-HRMS) can achieve lower detection limits than conventional GC-MS.[1]

Q2: My analytical blanks show significant MMP peaks. What are the likely sources of contamination?

A2: Phthalate contamination is a common issue due to their ubiquitous presence in laboratory environments.[4] Potential sources include:

  • Solvents and Reagents: Impurities in solvents like acetone (B3395972), hexane, methanol, and even high-purity water can introduce phthalates.[5]

  • Consumables: Plastic consumables such as pipette tips, vials, and caps (B75204) are major sources of phthalate leaching.[5][6]

  • Glassware: Improperly cleaned glassware can harbor residual phthalates.[5][6]

  • Laboratory Environment: Phthalates can be present in laboratory air and dust, settling on surfaces and into samples.[5]

Q3: How can I minimize background contamination during sample preparation?

A3: A meticulous sample preparation workflow is crucial.

  • Use Phthalate-Free Consumables: Whenever possible, use certified phthalate-free plasticware or opt for glass and stainless steel alternatives.[6]

  • Thorough Glassware Cleaning: Implement a rigorous cleaning protocol for all glassware, including an initial wash with a phosphate-free detergent, multiple rinses with tap and deionized water, followed by a final rinse with a high-purity solvent like acetone or hexane.[5][6]

  • Solvent and Reagent Blanks: Regularly test all solvents and reagents for phthalate contamination by concentrating a significant volume and analyzing the residue.[5]

  • Minimize Exposure: Keep samples and standards covered as much as possible to prevent contamination from ambient laboratory air.[5]

Q4: I am observing poor peak shape (tailing) for my MMP standard. What could be the cause?

A4: Peak tailing in phthalate analysis is often caused by interactions with active sites within the GC or LC system.[7] Common causes include:

  • Column Contamination: Accumulation of non-volatile matrix components on the column can create active sites.[8]

  • Active Sites in the Inlet: A contaminated or non-deactivated GC inlet liner can lead to peak tailing.[7]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[7]

  • Improper pH (LC): In reversed-phase LC, an inappropriate mobile phase pH can lead to secondary interactions with residual silanols on the column, causing tailing for acidic analytes like MMP.[9]

Troubleshooting Guides

Guide 1: High Background Signal in Blanks

This guide provides a systematic approach to identifying and eliminating sources of MMP contamination in your analytical blanks.

Initial Observation: Your analytical blanks (solvent blanks, reagent blanks) show a significant peak corresponding to this compound.

A High MMP Background Detected B Analyze Laboratory Reagent Blank (LRB) A->B C Test Solvents and Reagents B->C If blank is contaminated D Test Consumables (Pipette Tips, Vials, etc.) C->D If blank is still contaminated H Purify/Replace Solvents C->H If solvents are contaminated E Test Glassware D->E If blank is still contaminated I Source Phthalate-Free Consumables D->I If consumables are contaminated F Check GC/LC-MS System E->F If blank is still contaminated J Implement Rigorous Glassware Cleaning E->J If glassware is contaminated G Assess Lab Environment F->G If all else is clean K Clean/Maintain Instrument F->K If instrument components are contaminated L Improve Lab Hygiene G->L If air is the source M Analyze Final Method Blank for Verification H->M I->M J->M K->M L->M

Troubleshooting workflow for high MMP background.
Guide 2: MMP Peak Disappearance or Drastic Reduction in Intensity

This guide helps to diagnose the cause of a sudden loss of the MMP peak during a GC-MS or LC-MS run.

Initial Observation: The peak for this compound has either completely disappeared or its intensity is significantly lower than expected.

Start MMP Peak Disappearance Observed SystemCheck Is the entire system affected? (e.g., no peaks at all, including internal standards) Start->SystemCheck SystemFailure System-Level Failure SystemCheck->SystemFailure Yes AnalyteIssue Analyte-Specific Issue SystemCheck->AnalyteIssue No CheckCarrierGas Verify Carrier Gas/Mobile Phase Flow SystemFailure->CheckCarrierGas CheckInjection Check Syringe and Injection AnalyteIssue->CheckInjection CheckSamplePrep Review Sample Preparation CheckInjection->CheckSamplePrep CheckInlet Inspect GC Inlet / LC Connections CheckSamplePrep->CheckInlet CheckMS Check MS Detector Status CheckCarrierGas->CheckMS CheckColumn Evaluate GC/LC Column CheckInlet->CheckColumn

Workflow for diagnosing MMP peak disappearance.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of phthalate metabolites, including MMP.

Table 1: Performance of HPLC-MS/MS Methods for MMP Detection

AnalyteLimit of Quantification (LOQ) (ng/mL)Recovery (%)Precision (RSD%)Reference
MMP0.395-105< 15[10]
MMP< 0.8485-115< 10[11]

Table 2: Performance of GC-based Methods for Phthalate Metabolite Detection

| Analytical Method | Analyte | Limit of Detection (LOD) (µg/L) | Recovery (%) | Precision (RSD%) | Reference | | :--- | :--- | :--- | :--- | :--- | | GC-HRMS | Phthalate Metabolites | 0.05 - 0.1 | Not Specified | Not Specified |[1] | | GC-MS/MS | Phthalate Esters | 0.1 - 1.0 | 80 - 120 | < 15 |[12] |

Experimental Protocols

Protocol 1: Sample Preparation of Urine for HPLC-MS/MS Analysis

This protocol is adapted from a method for the simultaneous quantification of multiple phthalate metabolites in human urine.[10]

1. Materials:

  • Urine sample (200 µL)
  • Isotope-labeled internal standards for each analyte
  • β-glucuronidase enzyme solution
  • Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
  • Automated solid-phase extraction (SPE) system
  • Methanol
  • Acetonitrile (B52724)
  • 0.1% Acetic acid in water (Mobile Phase A)
  • 0.1% Acetic acid in acetonitrile (Mobile Phase B)

2. Procedure:

  • Pipette 200 µL of urine into a clean vial.
  • Add the internal standard mixture to the urine sample.
  • Add β-glucuronidase in ammonium acetate buffer to deconjugate the glucuronidated metabolites.[13]
  • Incubate the mixture (e.g., at 37°C) to allow for enzymatic deconjugation.[13]
  • Perform automated solid-phase extraction (SPE) to clean up and concentrate the sample.
  • Elute the analytes from the SPE cartridge.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of the initial mobile phase.
  • Inject the reconstituted sample into the HPLC-MS/MS system.

Protocol 2: General Workflow for Phthalate Analysis

The following diagram illustrates the key steps involved in a typical analytical workflow for phthalate determination.

Sample Sample Collection Prep Sample Preparation (Extraction, Clean-up, Concentration) Sample->Prep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Prep->Analysis Data Data Acquisition and Processing Analysis->Data Report Quantification and Reporting Data->Report

General workflow for phthalate analysis.

References

Method validation challenges for monomethyl phthalate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monomethyl phthalate (B1215562) (MMP) assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the analytical validation and experimental measurement of MMP.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying monomethyl phthalate (MMP)?

A1: The most prevalent and robust methods for the quantification of MMP in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred as it can measure multiple phthalate metabolites simultaneously without the need for derivatization.[3] GC-MS is also widely used, and recent advancements have enabled the analysis of phthalate monoesters without derivatization, which simplifies the procedure.[4]

Q2: Why is contamination a significant issue in MMP analysis, and how can it be minimized?

A2: Phthalates are ubiquitous in the laboratory environment, commonly found in plastics, solvents, and reagents, leading to a high risk of sample contamination.[5] This "phthalate blank problem" can result in inaccurately high readings.[6] To minimize contamination, it is crucial to use scrupulously cleaned glassware (rinsed with high-purity solvents like acetone (B3395972) and hexane), test all consumables (e.g., pipette tips, vials) for leaching, use high-purity or "phthalate-free" grade solvents, and regularly run procedural blanks to monitor for background levels.[4][5][7]

Q3: What are matrix effects in LC-MS/MS analysis of MMP, and how can they be mitigated?

A3: Matrix effects are the alteration of ionization efficiency for the target analyte (MMP) due to co-eluting compounds from the sample matrix (e.g., urine, plasma).[8] This can cause ion suppression or enhancement, leading to inaccurate quantification.[8] The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₄-labeled MMP, which has nearly identical physicochemical properties to the analyte and is affected by the matrix in the same way.[8][9] Other strategies include optimizing sample preparation to remove interfering substances, diluting the sample, and using matrix-matched calibration curves.[8]

Q4: What are the key validation parameters to assess for an MMP assay?

A4: A full analytical method validation for an MMP assay should assess several key parameters to ensure its reliability and suitability for its intended purpose. These include:

  • Specificity/Selectivity: The ability to unequivocally measure MMP in the presence of other components.

  • Linearity and Range: The concentration range over which the assay response is directly proportional to the MMP concentration.

  • Accuracy (% Recovery): The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known concentration of MMP.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of MMP that can be detected but not necessarily quantified with acceptable accuracy and precision.

  • Limit of Quantification (LOQ): The lowest amount of MMP that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q5: What are the recommended storage conditions for biological samples intended for MMP analysis?

A5: The stability of phthalate metabolites is highly dependent on storage temperature. Studies have shown that the total concentrations of phthalate metabolites can decrease over time when stored at 25°C (room temperature) and 4°C.[11][12] Therefore, it is strongly recommended to transfer urine or other biological specimens to a refrigerator or cooler immediately after collection and then store them frozen at -70°C or -80°C for long-term stability.[11][12] Samples stored at -70°C have been shown to be stable for at least one year, even with multiple freeze-thaw cycles.[11]

Troubleshooting Guides

Issue 1: High Background Signal or Contamination in Blanks

Symptoms:

  • Significant MMP peaks are observed in procedural blanks (reagent blanks or matrix blanks).

  • Inconsistent baseline in chromatograms.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Contaminated Solvents/Reagents Test a fresh bottle of high-purity, "phthalate-free" grade solvent. Purchase solvents in smaller bottles to minimize contamination from laboratory air each time the bottle is opened.[5] Prepare fresh reagents using tested, clean water and solvents.
Leaching from Lab Consumables Run leaching tests on pipette tips, vials, and caps (B75204) by incubating them with a clean solvent and analyzing the solvent for MMP.[5] Use glassware and stainless steel materials whenever possible and avoid plastic.[13]
Improperly Cleaned Glassware Implement a rigorous glassware cleaning protocol: wash with a phosphate-free detergent, rinse thoroughly with tap and deionized water, then rinse with high-purity acetone and hexane. Bake glassware at a high temperature (e.g., 400°C) if appropriate.[5]
Carryover from GC/LC System Clean the GC injector port and replace the liner and septum.[5] Bake out the GC column at the manufacturer's recommended temperature. For LC systems, use a trap column between the autosampler and the pump to trap phthalates from the system.[14] Run multiple solvent blanks to ensure the system is clean before analyzing samples.[5]
Issue 2: Low or Inconsistent Analyte Recovery

Symptoms:

  • The percent recovery from spiked quality control (QC) samples is consistently below the acceptance criteria (e.g., <85%).

  • High variability in recovery between replicate samples.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inefficient Sample Extraction Re-evaluate the extraction method (e.g., Solid-Phase Extraction - SPE, Liquid-Liquid Extraction - LLE). For SPE, ensure the column is properly conditioned and not overloaded. For LLE, optimize the extraction solvent, pH, and shaking time.[15][16]
Analyte Degradation MMP can be thermally unstable, especially during GC analysis. Optimize the GC injector temperature to prevent degradation.[4] For all methods, minimize the time samples spend at room temperature during preparation.[15]
Matrix Effects (Ion Suppression) In LC-MS/MS, co-eluting matrix components can suppress the MMP signal, appearing as low recovery. Ensure an appropriate stable isotope-labeled internal standard is used to correct for this effect.[8] Improve sample cleanup to remove interfering matrix components.[15]
Incomplete Enzymatic Deconjugation For urine samples, MMP is often present as a glucuronide conjugate and requires enzymatic hydrolysis (e.g., using β-glucuronidase) to measure the total concentration.[17][18] Ensure the enzyme is active and that the incubation conditions (pH, temperature, time) are optimal. Use a conjugated internal standard to monitor the efficiency of the deconjugation step.[18]

Quantitative Data Summary

The following tables summarize typical method validation parameters for MMP analysis reported in the literature. These values can serve as a benchmark for researchers developing and validating their own assays.

Table 1: Performance of LC-MS/MS Methods for this compound (MMP) Quantification in Urine

ParameterMethod 1[8]Method 2[9]Method 3[19]
Instrumentation LC-MS/MSHPLC-APCI-MS/MSHPLC/MS/MS
Sample Volume 200 µLNot Specified100 µL
Linearity Range 0.3 - 400 ng/mL2.5 - 125 ng/mLNot Specified
LOD 0.1 ng/mLNot Specified0.11 - 0.90 ng/mL (for 16 metabolites)
LOQ 0.3 ng/mLNot SpecifiedNot Specified
Accuracy (% Recovery) 69.8% (at 10 & 100 ng/mL)Not Specified~100% (spiked recoveries)
Precision (% RSD) < 15%Not Specified< 10% (inter- and intraday)

Table 2: Performance of GC-MS Method for this compound (MMP) Quantification

ParameterGC-MS without Derivatization[4]
Instrumentation GC-MS
Injection Volume 2 µL
Linearity Range 0.15 - 100 ng (per 2 µL injection)
LOD 0.049 ng (per 2 µL injection)
LOQ 0.15 ng (per 2 µL injection)
Precision (% CV) 1.4 - 5.4% (inter-day)

Experimental Protocols & Workflows

General Workflow for MMP Analysis in Urine

This diagram illustrates a typical workflow for the analysis of total MMP (free and glucuronidated) in urine samples using enzymatic hydrolysis followed by LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample 1. Urine Sample Collection (100-200 µL) add_is 2. Add Stable Isotope-Labeled Internal Standard (¹³C₄-MMP) urine_sample->add_is add_enzyme 3. Add β-glucuronidase & Buffer (pH 6.5) add_is->add_enzyme incubate 4. Incubate (e.g., 37°C) add_enzyme->incubate spe 5. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) incubate->spe evaporate 6. Evaporate & Reconstitute in Mobile Phase spe->evaporate lcms 7. LC-MS/MS Analysis (Negative ESI, MRM Mode) evaporate->lcms quant 8. Quantification (Using Calibration Curve) lcms->quant

Workflow for MMP analysis in urine by LC-MS/MS.
Troubleshooting Logic for Low Analyte Recovery

This decision tree provides a logical workflow for diagnosing the root cause of low recovery in MMP assays.

G cluster_systemic Systemic Issues cluster_specific Analyte-Specific Issues start Low Recovery Observed in QC Samples check_is Is Internal Standard (IS) recovery also low? start->check_is extraction_issue Potential Extraction Issue (SPE/LLE) check_is->extraction_issue Yes matrix_effect Suspect Matrix Effects (Ion Suppression) check_is->matrix_effect No (IS ok, Analyte low) degradation_issue Potential Analyte Degradation extraction_issue->degradation_issue instrument_issue Potential Instrument Sensitivity Issue degradation_issue->instrument_issue deconjugation_issue Check Enzymatic Deconjugation Efficiency matrix_effect->deconjugation_issue

Troubleshooting logic for low MMP recovery.

References

Technical Support Center: Mobile Phase Composition and MMP Retention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention time of Matrix Metalloproteinases (MMPs) in chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing the organic solvent concentration in the mobile phase on MMP retention time in Reverse-Phase Chromatography (RPC)?

A: In Reverse-Phase Chromatography (RPC), increasing the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will decrease the retention time of MMPs.[1][2] This is because MMPs, like other proteins, are retained on the hydrophobic stationary phase (e.g., C18) through hydrophobic interactions. The organic solvent in the mobile phase competes with the MMPs for binding to the stationary phase. As the organic solvent concentration increases, the mobile phase becomes more non-polar, which weakens the hydrophobic interaction between the MMPs and the stationary phase, causing them to elute faster.[3]

Data Presentation: Effect of Acetonitrile Concentration on Protein Retention Time

Acetonitrile Concentration (%)AnalyteRetention Time (min)
40Lysozyme15.2
45Lysozyme12.8
50Lysozyme10.5
55Lysozyme8.3

This table is a representative example illustrating the general principle. Actual retention times will vary based on the specific MMP, column chemistry, and other chromatographic conditions.

Q2: How does the pH of the mobile phase influence the retention time of MMPs in Ion-Exchange Chromatography (IEX)?

A: The pH of the mobile phase is a critical parameter in Ion-Exchange Chromatography (IEX) as it determines the net charge of the MMPs, which in turn governs their interaction with the charged stationary phase.[4][5][6]

  • In Cation-Exchange Chromatography (CEX) , the stationary phase is negatively charged. To promote binding, the mobile phase pH should be set below the isoelectric point (pI) of the MMP, giving the protein a net positive charge. To elute the MMP, the pH can be increased, which will decrease the protein's positive charge, weaken the ionic interaction, and reduce its retention time.[6]

  • In Anion-Exchange Chromatography (AEX) , the stationary phase is positively charged. The mobile phase pH should be above the pI of the MMP to give it a net negative charge for binding. Elution is achieved by decreasing the mobile phase pH, which neutralizes the negative charge on the MMP, thus decreasing its retention time.[6]

Q3: My MMP is eluting too quickly in RPC. How can I increase its retention time?

A: If your MMP is eluting too early, it indicates that the interaction with the stationary phase is too weak. To increase the retention time, you can:

  • Decrease the organic solvent concentration: Lowering the percentage of acetonitrile or methanol (B129727) in your mobile phase will increase its polarity, thereby strengthening the hydrophobic interactions between the MMP and the stationary phase.[1]

  • Decrease the flow rate: A slower flow rate allows for more time for the MMP to interact with the stationary phase, which can lead to increased retention.

  • Use a weaker organic solvent: Methanol is a weaker solvent than acetonitrile in RPC.[7] Switching from acetonitrile to methanol (you may need to adjust the concentration) can increase retention times.[7]

  • Increase the column length: A longer column provides more surface area for interaction, leading to longer retention times.[8]

Q4: I'm observing poor peak shape (tailing or fronting) for my MMP. Could the mobile phase be the cause?

A: Yes, the mobile phase composition is a common cause of poor peak shape.

  • Peak Tailing: This can occur due to strong, unwanted interactions between the MMP and the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns.[9] Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% can help to mask these silanol groups and improve peak shape.[10][11] An inappropriate buffer pH or concentration can also lead to tailing.

  • Peak Fronting: This is often a sign of column overload, where too much sample has been injected. However, it can also be related to the sample solvent being significantly stronger (more non-polar in RPC) than the initial mobile phase.

Q5: What is the role of trifluoroacetic acid (TFA) in the mobile phase for MMP analysis, and how does its concentration affect retention?

A: Trifluoroacetic acid (TFA) is a widely used mobile phase additive in the RPC of proteins and peptides for several reasons:[12]

  • Ion-Pairing Agent: TFA forms ion pairs with the positively charged residues on the MMPs.[9][10] This complex is more hydrophobic than the protein alone, which enhances its retention on the reversed-phase column.

  • pH Control: A low concentration of TFA (typically 0.1%) maintains a low pH (around 2-3), which keeps the silica-based stationary phase stable and suppresses the ionization of silanol groups, reducing peak tailing.[10]

  • Improved Peak Shape: By minimizing undesirable secondary interactions, TFA generally leads to sharper, more symmetrical peaks.[10]

The concentration of TFA can influence retention time. At very low concentrations (<0.05%), peak shape can be poor, and retention may be affected by strong interactions with the stationary phase.[9] At higher concentrations (>0.1%), there can be an increase in hydrophobic interaction, which may slightly increase retention time, but can also negatively impact protein recovery.[9] For most applications, 0.1% TFA is a good starting point.

Troubleshooting Guides

Problem: Inconsistent or Drifting Retention Times [8][13]

Possible Cause Troubleshooting Steps
Improper Mobile Phase Preparation Ensure accurate and consistent measurement of all mobile phase components. Filter and degas all solvents before use to prevent bubble formation.
Mobile Phase Evaporation Keep mobile phase reservoirs tightly capped to prevent the evaporation of volatile organic solvents, which can change the composition over time. Prepare fresh mobile phase regularly.
Insufficient Column Equilibration Before starting a series of runs, ensure the column is fully equilibrated with the initial mobile phase conditions.[13] This may take 10-20 column volumes or longer, especially when using additives like ion-pairing reagents.[13]
Fluctuations in Column Temperature Use a column thermostat to maintain a constant temperature, as variations can affect mobile phase viscosity and interaction kinetics, leading to retention time shifts.[8][13]
Pump Malfunction Check for leaks in the pump and ensure check valves are functioning correctly. An inconsistent flow rate will directly impact retention times.[14]

Problem: Poor Resolution Between MMPs or with Impurities

Possible Cause Troubleshooting Steps
Inadequate Gradient Slope If peaks are eluting too close together, make the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration). This will increase the separation between peaks.
Incorrect Choice of Organic Solvent The selectivity of the separation can sometimes be changed by switching the organic solvent (e.g., from acetonitrile to methanol). This can alter the elution order and improve the resolution of co-eluting peaks.
Suboptimal pH (in IEX) In ion-exchange chromatography, fine-tuning the pH of the mobile phase can alter the relative charge of different MMPs, leading to changes in selectivity and improved resolution.[15]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for MMP Analysis

This protocol provides a starting point for the analysis of MMPs using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Optimization will likely be required for specific MMPs.

  • Column: C18 wide-pore (300 Å) column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient:

    • 5-35% B over 5 minutes

    • 35-60% B over 25 minutes

    • 60-95% B over 2 minutes

    • Hold at 95% B for 3 minutes

    • 95-5% B over 1 minute

    • Re-equilibrate at 5% B for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Injection Volume: 20 µL

Visualizations

Troubleshooting_Retention_Time start Inconsistent Retention Time check_flow Is flow rate stable? start->check_flow check_temp Is temperature constant? check_flow->check_temp Yes pump_issue Troubleshoot Pump (seals, leaks, bubbles) check_flow->pump_issue No check_mp Is mobile phase prepared correctly? check_temp->check_mp Yes temp_issue Use Column Oven check_temp->temp_issue No check_equil Is column equilibrated? check_mp->check_equil Yes mp_issue Prepare Fresh Mobile Phase (ensure accuracy, degas) check_mp->mp_issue No equil_issue Increase Equilibration Time (10-20 column volumes) check_equil->equil_issue No stable_rt Stable Retention Time check_equil->stable_rt Yes pump_issue->stable_rt temp_issue->stable_rt mp_issue->stable_rt equil_issue->stable_rt

Caption: Troubleshooting workflow for inconsistent retention times.

RPC_Parameters cluster_mobile_phase Mobile Phase Parameters cluster_effects Primary Effects organic_solvent Organic Solvent % hydrophobicity Mobile Phase Hydrophobicity organic_solvent->hydrophobicity directly affects ion_pair Ion-Pairing Agent (e.g., TFA) solute_charge MMP Charge State & Hydrophobicity ion_pair->solute_charge influences ph pH ph->solute_charge influences retention_time MMP Retention Time in RPC hydrophobicity->retention_time inversely affects solute_charge->retention_time affects

Caption: Key mobile phase parameters affecting MMP retention in RPC.

References

Technical Support Center: Analysis of Monomethyl Phthalate using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of monomethyl phthalate (B1215562) (MMP) using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard, such as Monomethyl Phthalate-d4 (MMP-d4), recommended for MMP analysis?

A1: A deuterated internal standard (IS) is considered the gold standard in quantitative mass spectrometry-based methods (e.g., LC-MS/MS, GC-MS) for several reasons.[1][2] Since the deuterated standard is chemically and physically almost identical to the non-deuterated analyte (MMP), it behaves similarly during sample extraction, chromatography, and ionization.[3][4] This allows it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][3][4][5] The use of a stable isotope-labeled internal standard is the most recognized technique to correct for these variabilities.[3]

Q2: What are the ideal characteristics of a deuterated internal standard for MMP analysis?

A2: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[4] It is recommended to use an internal standard with a chemical purity of >99% and an isotopic enrichment of ≥98%.[4] The number of deuterium (B1214612) atoms should be sufficient (typically 2 to 10) to ensure the mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte.[4] Furthermore, the deuterium labels should be on stable, non-exchangeable positions of the molecule, such as aromatic rings, to prevent hydrogen-deuterium (H/D) back-exchange.[4][6]

Q3: I am observing high variability in my internal standard response across my sample batch. What are the potential causes?

A3: High variability in the internal standard (IS) response can stem from several factors throughout the analytical workflow.[7] Common causes include inconsistencies in sample preparation and extraction, variability in injection volume, instrument-related issues such as drift, and matrix effects. It is crucial to ensure thorough mixing of the internal standard with the sample matrix. If the IS response variability is observed, it's important to investigate the root cause and its effect on data accuracy.[7]

Q4: My deuterated internal standard and this compound are separating chromatographically. Is this a problem?

A4: Yes, chromatographic separation of the analyte and the deuterated internal standard can be problematic.[6][8] The primary purpose of the IS is to co-elute with the analyte to experience and correct for the same matrix effects.[4][6] If they separate, they may be subjected to different levels of ion suppression or enhancement, which can lead to inaccurate quantification.[4][6] This separation is sometimes referred to as an "isotope effect," which can be more pronounced with a higher number of deuterium substitutions.[4][8]

Q5: What are common sources of background contamination with this compound?

A5: Phthalates are ubiquitous in laboratory environments, and background contamination is a significant challenge in their analysis.[9][10] Common sources of contamination include laboratory consumables (e.g., plastic tubes, pipette tips), solvents, glassware, and even ambient air.[10] It is essential to implement rigorous cleaning procedures, such as heating glassware at high temperatures, and to run procedural blanks with every batch of samples to monitor and control for background contamination.[9]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Recovery of MMP and/or Deuterated IS

This issue can manifest as low signal intensity for both the analyte and the internal standard, or high variability in their responses.

Troubleshooting Steps:

  • Verify Sample Preparation Protocol:

    • Ensure the extraction solvent is appropriate for the sample matrix and has the correct polarity and pH.[3]

    • Optimize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols, including the choice of sorbent/solvent, wash steps, and elution volume.

    • Check for the formation of emulsions during LLE, which can lead to analyte loss.[3]

  • Assess Internal Standard Spiking:

    • Confirm that the internal standard is added to all samples, standards, and quality controls at a consistent concentration.

    • Ensure the IS is added as early as possible in the sample preparation process to account for variability in all subsequent steps.

    • Verify thorough mixing of the IS with the sample matrix.

  • Evaluate Matrix Effects:

    • Matrix effects, where co-eluting compounds suppress or enhance ionization, are a common cause of poor and variable recovery.[3][11]

    • A stable isotope-labeled IS is the best tool to correct for matrix effects; however, if the effect is severe, further sample cleanup or chromatographic optimization may be necessary.[3]

Issue 2: Analyte Signal Detected in Blank Samples (Contamination)

The presence of this compound in your blank samples indicates background contamination.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Systematically check all potential sources: solvents, reagents, water, glassware, plasticware (e.g., centrifuge tubes, pipette tips), and the autosampler.[10]

    • Run solvent blanks and procedural blanks to isolate the contamination source.

  • Implement Strict Cleaning Procedures:

    • Use high-purity solvents.

    • Thoroughly clean all glassware, for example, by heating at 450 °C for at least 4 hours.[9]

    • Whenever possible, use glass or polypropylene (B1209903) labware instead of other plastics.

  • Minimize Environmental Exposure:

    • Prepare samples in a clean environment, such as a laminar flow hood, to minimize exposure to airborne phthalates.

    • Cover samples and solutions whenever possible.

Issue 3: Inaccurate Quantification - Analyte Concentration Appears Higher Than Expected

This can be caused by isotopic contribution from the deuterated internal standard.

Troubleshooting Steps:

  • Verify Isotopic Purity of the Internal Standard:

    • The deuterated internal standard may contain a small amount of the unlabeled analyte (MMP) as an impurity.[4][6] This will contribute to the analyte signal and cause a positive bias, especially at low concentrations.[4]

  • Analyze the Internal Standard Solution Alone:

    • Prepare a "blank" sample containing only the internal standard at the concentration used in your assay.

    • Analyze this sample and check for a signal in the analyte's MRM (Multiple Reaction Monitoring) transition. A significant signal confirms the presence of the unlabeled analyte as an impurity.[6]

  • Consider the Level of Deuteration:

    • Ensure the mass difference between the analyte and the IS is sufficient to prevent isotopic crosstalk.

Data Presentation

Table 1: Typical Performance Characteristics for MMP Analysis using a Deuterated Internal Standard (MMP-d4)

ParameterTypical ValueConsiderations
Linearity (R²) > 0.99A high coefficient of determination indicates a good fit of the calibration curve.
Recovery (%) 85 - 115%Recovery may vary depending on the complexity of the sample matrix.[11]
Precision (%RSD) < 15%Relative Standard Deviation should be low for replicate measurements.[11]
Limit of Quantification (LOQ) ng/mL to µg/mL rangeDependent on the sensitivity of the mass spectrometer and sample matrix.[12]

Experimental Protocols

Protocol 1: General Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette a known volume (e.g., 1 mL) of the sample (e.g., plasma, urine) into a clean glass tube.

  • Internal Standard Spiking: Add a small, precise volume of the deuterated internal standard (MMP-d4) solution to each sample, calibrator, and quality control. Vortex briefly to mix.

  • pH Adjustment (if necessary): Adjust the sample pH with an appropriate buffer or acid/base to optimize the extraction of MMP.

  • Extraction: Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

  • Vortexing and Centrifugation: Vortex the tubes vigorously for several minutes to ensure thorough mixing and extraction. Centrifuge to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the organic layer to a new clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known, small volume of the mobile phase. Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Deuterium Back-Exchange Stability Test

This protocol helps determine if the deuterium atoms on your internal standard are exchanging with hydrogen atoms from the solvent.[6]

  • Sample Preparation: Prepare a solution of the deuterated internal standard in the mobile phase or a buffer that mimics your experimental conditions.

  • Incubation: Incubate the solution at a relevant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours).

  • Analysis: Analyze the incubated solution by LC-MS/MS.

  • Data Evaluation: Monitor the signal intensity of the deuterated internal standard and look for any appearance or increase in the signal of the unlabeled analyte (MMP). A decrease in the IS signal with a corresponding increase in the analyte signal indicates back-exchange.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Deuterated Internal Standards for MMP Analysis start Start: Inaccurate or Imprecise Results check_is_response Check Internal Standard (IS) Response start->check_is_response is_consistent IS Response Consistent? check_is_response->is_consistent is_variable IS Response Variable is_consistent->is_variable No check_recovery Evaluate Analyte & IS Recovery is_consistent->check_recovery Yes troubleshoot_extraction Troubleshoot Extraction Protocol (Solvent, pH, etc.) is_variable->troubleshoot_extraction recovery_ok Recovery Acceptable? check_recovery->recovery_ok poor_recovery Poor/Inconsistent Recovery recovery_ok->poor_recovery No check_contamination Check for Background Contamination in Blanks recovery_ok->check_contamination Yes poor_recovery->troubleshoot_extraction troubleshoot_extraction->check_is_response contamination_present Contamination Present? check_contamination->contamination_present no_contamination No Significant Contamination contamination_present->no_contamination No implement_cleaning Identify Source & Implement Stricter Cleaning Procedures contamination_present->implement_cleaning Yes check_chromatography Evaluate Chromatography: Co-elution of Analyte & IS no_contamination->check_chromatography implement_cleaning->check_contamination coelution_ok Co-elution Acceptable? check_chromatography->coelution_ok poor_coelution Poor Co-elution coelution_ok->poor_coelution No check_isotopic_purity Check Isotopic Purity of IS (Analyze IS alone) coelution_ok->check_isotopic_purity Yes optimize_lc Optimize LC Method: (Gradient, Column, etc.) poor_coelution->optimize_lc optimize_lc->check_chromatography purity_ok Purity Acceptable? check_isotopic_purity->purity_ok impurity_issue Unlabeled Impurity Detected purity_ok->impurity_issue No end_ok Results are likely reliable. Continue analysis. purity_ok->end_ok Yes source_new_is Source Higher Purity IS impurity_issue->source_new_is source_new_is->check_isotopic_purity

Caption: A troubleshooting decision tree for issues encountered when using deuterated internal standards.

Experimental_Workflow General Experimental Workflow for MMP Analysis sample_collection Sample Collection (e.g., Plasma, Urine) spiking Spike with Deuterated Internal Standard (MMP-d4) sample_collection->spiking extraction Sample Extraction (e.g., LLE or SPE) spiking->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing & Quantification (Ratio of Analyte to IS) analysis->data_processing results Final Results data_processing->results

Caption: A typical experimental workflow for this compound analysis using an internal standard.

References

Validation & Comparative

Navigating the Analytical Landscape: An Inter-laboratory Comparison of Monomethyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance for the analysis of monomethyl phthalate (B1215562) (MMP), a primary metabolite of dimethyl phthalate (DMP). Understanding the variability and comparability of analytical results across different laboratories is critical for accurate exposure assessment and regulatory compliance. This document summarizes quantitative data from proficiency testing programs, outlines detailed experimental protocols, and offers insights into the expected performance of current analytical methodologies.

Data Presentation: A Comparative Overview of Analytical Performance

The following tables summarize key performance indicators from inter-laboratory studies, providing a snapshot of the precision and reliability of monomethyl phthalate analysis. The data is primarily derived from proficiency testing (PT) schemes where multiple laboratories analyze the same reference materials.

Table 1: Inter-laboratory Reproducibility for this compound in Human Urine

ParameterValueNo. of LaboratoriesReference
Inter-laboratory Reproducibility (RSDr %)17-24%28[1][2]

RSDr % (Relative Standard Deviation for reproducibility) represents the variation in results obtained by different laboratories analyzing the same sample.

Table 2: Performance of a Validated Analytical Method for Phthalate Metabolites (Including MMP)

ParameterPerformance Characteristic
Linearity (R²)> 0.99
Accuracy (% Recovery)90.0% – 110.0%
Precision (RSDr %)< 15%
Limit of Detection (LOD)Low ng/mL range
Limit of Quantification (LOQ)Low ng/mL range

This table reflects typical performance characteristics of a validated method within a single, proficient laboratory and serves as a benchmark for what can be achieved under optimized conditions.

Experimental Protocols

A robust and standardized analytical protocol is the cornerstone of reliable and comparable results. The following section details a widely accepted methodology for the determination of this compound in human urine, based on the protocols used by the Centers for Disease Control and Prevention (CDC) for the National Health and Nutrition Examination Survey (NHANES).[3][4][5]

Method: Online Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-HPLC-MS/MS)

This method is designed for the quantitative detection of multiple phthalate metabolites, including this compound, in human urine.

1. Sample Preparation:

  • Enzymatic Deconjugation: Urine samples undergo enzymatic hydrolysis using β-glucuronidase to deconjugate the glucuronidated phthalate metabolites, converting them to their free form for analysis.[4]

  • Internal Standard Spiking: To ensure accuracy and correct for any analytical variability, isotopically labeled internal standards, including a labeled analog of MMP, are added to each sample.[4]

2. Instrumental Analysis:

  • Online Solid Phase Extraction (SPE): The prepared urine sample is injected into the system where it first passes through an online SPE column. This step selectively retains the analytes of interest while unwanted matrix components are washed away.[4]

  • High-Performance Liquid Chromatography (HPLC): The retained analytes are then eluted from the SPE column and transferred to an analytical HPLC column. The HPLC column separates the different phthalate metabolites based on their chemical properties.[4]

  • Tandem Mass Spectrometry (MS/MS): Following separation by HPLC, the analytes are introduced into a tandem mass spectrometer. The mass spectrometer uses electrospray ionization (ESI) to ionize the molecules. The instrument is operated in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity for the detection and quantification of each specific metabolite.[4]

3. Quality Control and Calibration:

  • Calibration Curve: A multi-point calibration curve is generated using standards of known concentrations to quantify the amount of MMP in the samples.

  • Quality Control Materials: Quality control materials at low and high concentration levels are analyzed with each batch of samples to ensure the accuracy and precision of the analytical run.

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the analytical process for this compound.

Inter_laboratory_Comparison_Workflow cluster_0 Study Coordination cluster_1 Sample Preparation & Distribution cluster_2 Laboratory Analysis cluster_3 Data Analysis & Reporting Coordination Coordinating Body (e.g., HBM4EU, EURL-FCM) Sample_Prep Preparation of Reference Materials Coordination->Sample_Prep Distribution Distribution to Participating Laboratories Sample_Prep->Distribution Lab_A Laboratory A Distribution->Lab_A Lab_B Laboratory B Distribution->Lab_B Lab_C Laboratory C Distribution->Lab_C Lab_N ... Laboratory N Distribution->Lab_N Data_Submission Submission of Results Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Lab_N->Data_Submission Statistical_Analysis Statistical Analysis (e.g., z-scores, RSDr) Data_Submission->Statistical_Analysis Final_Report Publication of Comparison Report Statistical_Analysis->Final_Report Final_Report->Coordination

Caption: Workflow of an Inter-laboratory Comparison Study.

Analytical_Workflow Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis Internal_Standard Add Internal Standard Enzymatic_Hydrolysis->Internal_Standard Online_SPE Online SPE Internal_Standard->Online_SPE HPLC HPLC Separation Online_SPE->HPLC MS_MS Tandem MS Detection (MRM) HPLC->MS_MS Data_Quantification Data Quantification MS_MS->Data_Quantification

Caption: Analytical Workflow for this compound.

References

Navigating Immunoassay Specificity: A Comparative Guide to Antibody Cross-Reactivity with Monomethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of monomethyl phthalate (B1215562) (MMP), a primary metabolite of the widely used plasticizer dimethyl phthalate (DMP), is crucial for toxicological and exposure studies. Immunoassays offer a high-throughput and sensitive method for this detection, but their reliability hinges on the specificity of the antibodies used. A significant challenge in the development of such assays is the potential for cross-reactivity with other structurally similar phthalate monoesters, which can lead to inaccurate quantification.

This guide provides a comparative analysis of antibody cross-reactivity with monomethyl phthalate in immunoassays, supported by experimental data. We delve into the performance of different antibodies, present detailed experimental protocols for context, and illustrate the underlying biological signaling pathways influenced by phthalate monoesters.

Performance Comparison of Antibodies in Immunoassays

The specificity of an antibody in an immunoassay is paramount for obtaining reliable data. Cross-reactivity is a measure of how well an antibody binds to molecules other than its target antigen. In the context of MMP detection, it is essential to assess the cross-reactivity of anti-phthalate antibodies with other phthalate monoesters that may be present in biological samples.

A key study by Li et al. (2013) provides valuable data on the cross-reactivity of a monoclonal antibody developed for mono-(2-ethylhexyl) phthalate (MEHP) with various phthalate esters, including MMP. While the antibody was raised against MEHP, its cross-reactivity profile offers insights into the structural features that influence antibody binding and highlights the potential for interference in immunoassays.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
Mono-(2-ethylhexyl) phthalate (MEHP)C₁₆H₂₂O₄15.6100
This compound (MMP) C₉H₈O₄ >1000 <1.56
Mono-n-butyl phthalate (MBP)C₁₂H₁₄O₄12512.5
Monoethyl phthalate (MEP)C₁₀H₁₀O₄>1000<1.56
Monobenzyl phthalate (MBzP)C₁₅H₁₂O₄>1000<1.56
Mono-isobutyl phthalate (MiBP)C₁₂H₁₄O₄2506.24
Mono-n-octyl phthalate (MOP)C₁₆H₂₂O₄62.525
Di-(2-ethylhexyl) phthalate (DEHP)C₂₄H₃₈O₄>1000<1.56
Dimethyl phthalate (DMP)C₁₀H₁₀O₄>1000<1.56
Di-n-butyl phthalate (DBP)C₁₆H₂₂O₄>1000<1.56

Data summarized from a direct competitive ELISA using an anti-MEHP monoclonal antibody. Cross-reactivity is calculated as (IC50 of MEHP / IC50 of competitor) x 100%.

The data clearly demonstrates that the anti-MEHP monoclonal antibody exhibits high specificity for MEHP, with negligible cross-reactivity for this compound (<1.56%). This suggests that an immunoassay utilizing this particular antibody for MEHP detection would not be significantly affected by the presence of MMP. However, it also underscores the challenge of developing broadly cross-reactive antibodies for detecting multiple phthalate monoesters simultaneously and the necessity of generating highly specific antibodies for individual metabolites like MMP.

Experimental Methodologies

To provide a comprehensive understanding of how cross-reactivity is assessed, this section outlines the key experimental protocols involved in generating the antibodies and performing the immunoassay.

Hapten Synthesis and Immunogen Preparation

Since small molecules like MMP are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This process involves the synthesis of a hapten, a derivative of the target molecule with a reactive group for conjugation.

Protocol for Synthesis of a Generic Phthalate Monoester-Protein Conjugate:

  • Hapten Derivatization: A carboxyl group is introduced into the phthalate monoester structure to serve as a linking point. This can be achieved by reacting the phthalate monoester with a bifunctional reagent, such as succinic anhydride.

  • Activation of the Hapten: The carboxyl group on the derivatized hapten is activated to facilitate conjugation to the carrier protein. A common method is the use of N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an NHS-ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, typically bovine serum albumin (BSA) for coating plates in an ELISA or keyhole limpet hemocyanin (KLH) for immunization. The amino groups on the lysine (B10760008) residues of the protein react with the NHS-ester of the hapten to form a stable amide bond.

  • Purification and Characterization: The resulting conjugate is purified to remove unconjugated hapten and reagents, often through dialysis or size-exclusion chromatography. The conjugation ratio (moles of hapten per mole of protein) is determined using methods such as UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the hapten-protein conjugate. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.

General Protocol for Polyclonal Antibody Production in Rabbits:

  • Pre-immune Serum Collection: Blood is collected from the animal before immunization to serve as a negative control.

  • Immunization: The immunogen (e.g., MMP-KLH conjugate) is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts) and injected into the animal (e.g., New Zealand white rabbits).

  • Booster Injections: Booster immunizations are administered at regular intervals (e.g., every 2-4 weeks) to enhance the immune response.

  • Titer Determination: Blood samples are collected periodically to monitor the antibody titer (the concentration of specific antibodies) using an ELISA.

  • Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the serum is separated. The immunoglobulin G (IgG) fraction containing the specific antibodies is then purified using methods such as protein A or protein G affinity chromatography.

Direct Competitive ELISA Protocol

The cross-reactivity data presented was generated using a direct competitive ELISA format. In this assay, the free analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.

Detailed Protocol:

  • Coating: A microtiter plate is coated with a capture antibody (e.g., goat anti-mouse IgG) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T) to remove unbound antibodies.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: A mixture of the sample or standard containing the phthalate monoester and a fixed concentration of enzyme-labeled antigen (e.g., MEHP-HRP) is added to the wells, followed by the addition of the primary antibody (e.g., anti-MEHP monoclonal antibody). The plate is then incubated for a defined period (e.g., 1-2 hours) at room temperature.

  • Washing: The plate is washed again to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) is added to each well. The enzyme on the bound labeled antigen catalyzes a color change.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the analyte in the sample is inversely proportional to the color intensity.

Signaling Pathways and Logical Relationships

Phthalate monoesters, including MMP, are known to exert biological effects by interacting with various cellular signaling pathways. Understanding these pathways provides context for the importance of accurately measuring their concentrations. Two key pathways implicated in the immunomodulatory and endocrine-disrupting effects of phthalates are the Peroxisome Proliferator-Activated Receptor (PPAR) and the Aryl Hydrocarbon Receptor (AhR) signaling pathways.

Competitive_Immunoassay_Workflow cluster_well Microtiter Well cluster_solution Sample/Standard Solution cluster_reagent Reagent cluster_detection Detection Coated_Ab Coated Antibody Signal Signal Generation (Inversely proportional to MMP) Coated_Ab->Signal Leads to Free_MMP MMP (Analyte) Free_MMP->Coated_Ab Binds Other_Phthalates Other Phthalates Other_Phthalates->Coated_Ab Cross-reacts (if specific) Labeled_MMP Enzyme-Labeled MMP Labeled_MMP->Coated_Ab Competes for Binding

Competitive Immunoassay Workflow

The diagram above illustrates the principle of a competitive immunoassay for MMP. Free MMP in the sample and enzyme-labeled MMP compete for binding to the antibody coated on the microtiter plate. The amount of bound enzyme-labeled MMP, which generates the signal, is inversely proportional to the concentration of MMP in the sample.

Phthalate_Signaling_Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_AhR AhR Pathway cluster_PPAR PPAR Pathway Phthalate Phthalate Monoesters (e.g., MMP, MEHP) AhR AhR Phthalate->AhR Binds & Activates PPAR PPAR (e.g., PPARγ) Phthalate->PPAR Binds & Activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to Gene_Expression_AhR Gene Expression (e.g., CYP1A1) XRE->Gene_Expression_AhR Regulates PPAR_RXR PPAR-RXR Complex PPAR->PPAR_RXR Dimerizes with RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to Gene_Expression_PPAR Gene Expression (e.g., Adipogenesis, Anti-inflammatory) PPRE->Gene_Expression_PPAR Regulates

Phthalate Monoester Signaling Pathways

This diagram illustrates how phthalate monoesters can enter the cell and activate two distinct signaling pathways. By binding to the Aryl Hydrocarbon Receptor (AhR), they can influence the expression of genes involved in xenobiotic metabolism. Alternatively, their interaction with Peroxisome Proliferator-Activated Receptors (PPARs) can modulate genes related to lipid metabolism, inflammation, and cellular differentiation. These interactions form the molecular basis for many of the observed health effects of phthalate exposure.

A Comparative Guide to GC-MS and LC-MS/MS for Monomethyl Phthalate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of monomethyl phthalate (B1215562) (MMP), a primary metabolite of dimethyl phthalate (DMP), is critical for assessing human exposure and understanding its potential health implications. The two most powerful and widely employed analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on various factors, including required sensitivity, sample matrix complexity, and available instrumentation.[1][2]

This guide provides an objective comparison of GC-MS and LC-MS/MS for the quantification of monomethyl phthalate, supported by experimental data, to assist in selecting the most suitable methodology for specific research needs.

Quantitative Performance: A Side-by-Side Comparison

The selection of an analytical technique is often driven by its quantitative performance. The following table summarizes key validation parameters for the quantification of this compound and other phthalate metabolites using GC-MS and LC-MS/MS, based on published data.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.049 ng (for a 2 µL injection)[3]As low as 0.125 - 5 pg/µL[1]
Limit of Quantification (LOQ) 0.3 ng/mL[4][5]Routinely in the low ng/L range[1]
Linearity (R²) > 0.9817[3]> 0.99 for all analytes[1]
Precision (%RSD) 1.4 - 5.4% (inter-day)[3]< 15%[1][4]
Accuracy/Recovery 86.3% - 119%[6]85% - 115%[1]

Principles and Workflow

Both GC-MS and LC-MS/MS are powerful analytical techniques that combine a separation step with a detection step. However, they differ in their fundamental principles of separation and ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile and thermally stable compounds in the gas phase. The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compounds are then ionized, typically by electron impact (EI), and detected by the mass spectrometer.[1] For polar and thermally unstable phthalate metabolites like MMP, derivatization is often required to increase volatility and thermal stability, although methods without derivatization have been developed.[3][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates compounds in the liquid phase. The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is based on the compound's affinity for the stationary phase relative to the mobile phase. The separated compounds are then ionized, commonly by electrospray ionization (ESI), and detected by a tandem mass spectrometer. LC-MS/MS is particularly well-suited for polar, less volatile, and thermally labile compounds like MMP, often without the need for derivatization.[4][7]

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_sample Sample gc_prep Sample Preparation (e.g., Extraction, Derivatization) gc_sample->gc_prep gc_injection GC Injection (Vaporization) gc_prep->gc_injection gc_separation Gas Chromatography (Separation) gc_injection->gc_separation gc_ionization Ionization (e.g., Electron Impact) gc_separation->gc_ionization gc_ms Mass Spectrometry (Detection) gc_ionization->gc_ms gc_data Data Analysis gc_ms->gc_data lc_sample Sample lc_prep Sample Preparation (e.g., SPE, Dilution) lc_sample->lc_prep lc_injection LC Injection lc_prep->lc_injection lc_separation Liquid Chromatography (Separation) lc_injection->lc_separation lc_ionization Ionization (e.g., Electrospray) lc_separation->lc_ionization lc_msms Tandem Mass Spectrometry (Detection) lc_ionization->lc_msms lc_data Data Analysis lc_msms->lc_data

Caption: General experimental workflows for GC-MS and LC-MS/MS analysis.

Experimental Protocols

Below are representative experimental protocols for the quantification of this compound using both GC-MS and LC-MS/MS. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

GC-MS Protocol for this compound

This protocol is based on a method that does not require derivatization, which simplifies the sample preparation process.[3]

  • Sample Preparation:

    • For biological samples like urine, an initial enzymatic deconjugation step is typically required to release the conjugated MMP.

    • This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes.[6]

    • The final extract is then evaporated to dryness and reconstituted in a suitable solvent like methanol (B129727).[3]

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890 N GC system or equivalent.[6]

    • Column: A DB-5ms column (30 m x 0.25 mm, 0.25 µm) is commonly used.[1]

    • Injector: Splitless mode with an injection volume of 2 µL. Injector temperature is critical and optimized around 190°C to prevent thermal degradation.[3]

    • Carrier Gas: Helium at a constant flow rate.[3]

    • Oven Temperature Program: An initial temperature of 70°C, held for 3 minutes, then ramped to 300°C.[6]

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.[8]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for MMP would be monitored.[3]

LC-MS/MS Protocol for this compound

This protocol is representative of a "dilute-and-shoot" method, which is often possible with LC-MS/MS due to its high sensitivity and selectivity.[2]

  • Sample Preparation:

    • Urine samples are often prepared by simply diluting with water or a buffer, followed by the addition of an isotopically labeled internal standard (e.g., ¹³C-labeled MMP).[1]

    • For more complex matrices, an automated off-line solid-phase extraction (SPE) may be employed to remove interferences.[4][5]

    • The sample is then centrifuged, and the supernatant is transferred for injection.[9]

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: An Agilent 1260 RRLC HPLC system or equivalent.[8]

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is typically used.[9]

    • Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with an additive like ammonium (B1175870) acetate (B1210297) or formic acid.[10]

    • Injection Volume: 1 µL.[9]

    • Mass Spectrometer: A triple quadrupole mass spectrometer such as a SCIEX QTRAP 6500+ or equivalent.[2]

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[2][4][5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for MMP and its internal standard are monitored.[2]

Conclusion

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of this compound.

GC-MS offers excellent chromatographic resolution and is a well-established technique.[11][12] However, it may require a derivatization step for polar metabolites like MMP to improve volatility and thermal stability, which can add complexity to the sample preparation.[2] Recent advancements have shown the feasibility of direct GC-MS analysis of phthalate monoesters without derivatization.[3]

LC-MS/MS generally provides higher sensitivity and is highly suitable for polar and thermally labile compounds, often allowing for simpler "dilute-and-shoot" sample preparation methods.[2][7] This can lead to higher sample throughput. However, LC-MS/MS can be more susceptible to matrix effects, which can impact accuracy and precision if not properly addressed, typically through the use of isotopically labeled internal standards.[2]

The ultimate choice between GC-MS and LC-MS/MS should be based on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. For high-throughput analysis of biological samples for MMP, LC-MS/MS is often the preferred method due to its sensitivity and simplified sample preparation.

References

Validation of monomethyl phthalate as a biomarker for dimethyl phthalate exposure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of monomethyl phthalate (B1215562) (MMP) as the primary biomarker for assessing human exposure to dimethyl phthalate (DMP). It offers a comparative analysis of MMP against other potential, albeit less viable, biomarkers. Detailed experimental protocols for the quantification of MMP in urine are provided, along with supporting data and visualizations to aid researchers in the accurate assessment of DMP exposure.

Executive Summary

Dimethyl phthalate (DMP), a widely used plasticizer and solvent, is rapidly metabolized in the human body, making the parent compound an unreliable indicator of exposure. The primary metabolite, monomethyl phthalate (MMP), is quickly formed and excreted in the urine, establishing it as a robust and sensitive biomarker. This guide presents the toxicokinetic data, analytical methodologies, and metabolic pathways that validate the use of urinary MMP for biomonitoring of DMP exposure. Alternative biomarkers, such as the parent DMP in urine or blood, are discussed and compared, highlighting their limitations in sensitivity and temporal relevance.

Comparison of Biomarkers for Dimethyl Phthalate Exposure

The selection of an appropriate biomarker is critical for accurately assessing exposure to xenobiotics. For dimethyl phthalate, the ideal biomarker should be sensitive, specific, easily measurable in a readily available biological matrix, and have a known correlation with the exposure dose.

BiomarkerBiological MatrixAdvantagesDisadvantagesRecommendation
This compound (MMP) Urine - Primary metabolite, directly reflects DMP uptake.[1][2] - Rapidly excreted, providing a measure of recent exposure.[3] - Higher concentrations in urine compared to parent DMP. - Well-established and validated analytical methods available.[4][5]- Relatively short half-life requires timely sample collection.Recommended Primary Biomarker
Dimethyl Phthalate (DMP)Urine- Direct measurement of the parent compound.- Very low to non-detectable levels in urine due to rapid metabolism. - High potential for sample contamination from external sources.[3]Not Recommended
Dimethyl Phthalate (DMP)Blood/Serum- Direct measurement of the absorbed parent compound.- Extremely short half-life in blood, leading to a very narrow detection window. - Invasive sample collection. - Low concentrations make detection difficult.Not Recommended for routine biomonitoring
Phthalic AcidUrine- A further breakdown product of MMP.- Not specific to DMP, as it is a common metabolite of many phthalates.Not Recommended as a specific biomarker

Toxicokinetics of Dimethyl Phthalate and this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of DMP is fundamental to validating MMP as a biomarker.

ParameterDimethyl Phthalate (DMP)This compound (MMP)Reference
Absorption Rapidly absorbed through oral, dermal, and inhalation routes.Formed from DMP metabolism.[3]
Metabolism Extensively and rapidly hydrolyzed to MMP by esterases in the intestines and other tissues.[6]Can be further metabolized to phthalic acid, but is primarily excreted as MMP glucuronide.[7][6][7]
Distribution Distributed throughout the body.Distributed throughout the body before excretion.
Excretion Primarily excreted in the urine as its metabolite, MMP.[1]Rapidly excreted in urine, largely as a glucuronide conjugate.[7][8][1][7][8]
Half-life Very short in blood.Urinary excretion half-life is on the order of hours.[9][9]

Metabolic Pathway of Dimethyl Phthalate

The biotransformation of DMP to MMP is a critical step that underpins the use of MMP as a biomarker. This metabolic conversion is rapid and efficient.

DMP_Metabolism DMP Dimethyl Phthalate (DMP) MMP This compound (MMP) DMP->MMP Esterases (Hydrolysis) MMP_Glucuronide MMP-Glucuronide MMP->MMP_Glucuronide UDP-Glucuronosyltransferases (Glucuronidation) Urine Urinary Excretion MMP_Glucuronide->Urine

DMP Metabolism to MMP and its Excretion

Experimental Protocols

Accurate quantification of urinary MMP is essential for reliable exposure assessment. The following protocols for solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are based on established and validated methods.[4][5]

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Deconjugation Enzymatic Deconjugation Urine_Sample->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Workflow for Urinary MMP Analysis
Detailed Methodologies

1. Solid-Phase Extraction (SPE) for this compound in Urine

This protocol describes the extraction and concentration of MMP from a urine matrix.

  • Materials and Reagents:

    • Urine sample

    • β-glucuronidase from E. coli[1]

    • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid

    • Deionized water

    • SPE cartridges (e.g., C18)

    • Isotopically labeled MMP internal standard (e.g., ¹³C₄-MMP)

  • Procedure:

    • Sample Preparation: To 1 mL of urine, add the isotopically labeled MMP internal standard.

    • Enzymatic Deconjugation: Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and an appropriate amount of β-glucuronidase. Incubate at 37°C for 90-120 minutes to hydrolyze the MMP-glucuronide conjugate.[1]

    • SPE Column Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 10% methanol in water solution to remove interferences.

    • Elution: Elute the MMP with 3 mL of acetonitrile.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound

This method provides high sensitivity and specificity for the quantification of MMP.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute MMP, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • MMP: Precursor ion (m/z) 179 -> Product ion (m/z) 135

      • ¹³C₄-MMP (Internal Standard): Precursor ion (m/z) 183 -> Product ion (m/z) 139

    • Collision Energy and other source parameters: Optimize for the specific instrument used.

Conclusion

The rapid and extensive metabolism of dimethyl phthalate to this compound, followed by its swift excretion in urine, unequivocally establishes urinary MMP as the most reliable and sensitive biomarker for assessing recent DMP exposure. The analytical methods for urinary MMP quantification, utilizing solid-phase extraction and LC-MS/MS, are well-validated, robust, and provide the necessary sensitivity for biomonitoring studies. While other potential biomarkers exist, they are hampered by significant limitations, including low concentrations, short detection windows, and lack of specificity. Therefore, for researchers, scientists, and drug development professionals, the quantification of this compound in urine is the recommended and scientifically supported approach for the validation of dimethyl phthalate exposure.

References

Correlation Between Urinary Monomethyl Phthalate and Environmental Exposure Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary monomethyl phthalate (B1215562) (MMP) levels with environmental exposure to its parent compound, dimethyl phthalate (DMP). Urinary MMP is a reliable biomarker for assessing human exposure to DMP, a widely used chemical in consumer products.[1][2] Understanding the correlation between environmental sources and internal dose is crucial for accurate risk assessment and in the development of safer alternatives. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key pathways and workflows.

Data Presentation: Urinary MMP and Environmental DMP Levels

The following tables summarize urinary concentrations of MMP from various populations and provide data from studies that have investigated the link between environmental DMP levels and urinary MMP.

Table 1: Urinary Monomethyl Phthalate (MMP) Concentrations in Various Populations

PopulationCountry/StudyMatrixNGeometric Mean (ng/mL)95th Percentile (ng/mL)Key Findings
General Population (≥ 6 years)USA (NHANES 1999-2000)Urine~2540--MMP detected in >90% of samples, indicating widespread exposure.
Men of Reproductive AgeUSAUrine3694.3 (median)-MMP was detected in >90% of the samples.[2]
Pregnant WomenNetherlands (Generation R Study)Urine---MMP was detectable in 36% of the samples.[3]
ChildrenTaiwanUrine---A study showed an increasing trend of MMP in children from Taiwan (+35.8% per year).[4]
ChildrenChinaUrine---An increasing trend of MMP was also observed in children from China (+8.7% per year).[4]

Table 2: Correlation Between Environmental Dimethyl Phthalate (DMP) and Urinary this compound (MMP) Concentrations

Study FocusEnvironmental MatrixDMP ConcentrationCorresponding Urinary MMP ConcentrationCorrelation/Key Findings
University DormitoriesSettled DustMedian: 1.8 µg/gNot directly measured in the same populationDEHP was the most prevalent phthalate in dust, but the estimated daily intake was highest for DMP (0.81 μg/kg/day).[5] Inhalation and dermal absorption were the main exposure pathways for DMP.[5]
Personal Care Product UseVarious ProductsNot quantifiedMedian (ng/mL): Foundation users: 102.2 vs. non-users: 52.4Use of certain personal care products, like foundation, was associated with higher urinary concentrations of some phthalate metabolites.[6][7]

Experimental Protocols

Accurate quantification of MMP in urine and DMP in environmental samples is essential for establishing a reliable correlation. The most common and robust methods are based on chromatography coupled with mass spectrometry.

Protocol 1: Quantification of Urinary this compound (MMP) by HPLC-MS/MS

This protocol is a synthesis of methods described for the analysis of phthalate metabolites in urine.[2][8]

1. Sample Collection and Storage:

  • Collect urine samples in pre-screened containers to avoid external contamination.

  • Store samples at or below -20°C until analysis.

2. Sample Preparation (Enzymatic Deconjugation):

  • Thaw urine samples and vortex to homogenize.

  • To a 1 mL aliquot of urine, add an internal standard solution (e.g., ¹³C₄-labeled MMP).

  • Add a buffer solution (e.g., ammonium (B1175870) acetate, pH 6.5).

  • Add β-glucuronidase enzyme to deconjugate the glucuronidated MMP.

  • Incubate the mixture (e.g., at 37°C for 90 minutes).

3. Solid-Phase Extraction (SPE):

  • Condition a reversed-phase SPE cartridge with methanol (B129727) followed by water.

  • Load the enzyme-treated urine sample onto the cartridge.

  • Wash the cartridge with water or a weak organic solution to remove interferences.

  • Elute the analytes with an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

4. HPLC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like acetic acid.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode or atmospheric pressure chemical ionization (APCI).[8]

    • Detection: Tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both MMP and its labeled internal standard.

5. Quality Control:

  • Include calibration standards, procedural blanks, and quality control samples with each batch of analysis.

  • The use of an isotope-labeled internal standard is crucial to correct for matrix effects and variations in sample preparation.[1]

Protocol 2: Quantification of Dimethyl Phthalate (DMP) in Environmental Samples

This protocol is based on methods for analyzing phthalates in consumer products and environmental media.

1. Sample Collection:

  • Air: Use active air samplers with a sorbent tube or passive air samplers.

  • Dust: Collect settled dust from surfaces using a vacuum cleaner with a specialized filter or by wiping a defined area.

  • Consumer Products: Obtain a representative sample of the product.

2. Sample Preparation (Extraction):

  • Air (Sorbent Tubes): Desorb the analytes from the sorbent using a suitable solvent.

  • Dust and Solid Consumer Products:

    • Accurately weigh the sample.

    • Add an internal standard (e.g., deuterated DMP).

    • Perform solvent extraction, potentially with the aid of ultrasonication. Common solvents include hexane, acetone, or dichloromethane.

    • For complex matrices like PVC plastics, the sample may first be dissolved in a solvent like tetrahydrofuran, followed by precipitation of the polymer with a non-solvent like hexane.

  • Liquid Consumer Products:

    • Perform liquid-liquid extraction with an appropriate solvent.

3. Sample Clean-up (if necessary):

  • For complex samples, a clean-up step using techniques like column chromatography may be needed to remove interfering substances.

4. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI).

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor for characteristic ions of DMP and its internal standard.

5. Quality Control:

  • Analyze procedural blanks to check for contamination, which is a common issue with phthalate analysis.

  • Use certified reference materials, if available, to validate the method.

  • Construct a calibration curve using standards of known concentrations.

Visualizations

Phthalate Metabolism Pathway

The following diagram illustrates the metabolic conversion of Dimethyl Phthalate (DMP) to its primary metabolite, this compound (MMP), which is then excreted in the urine.

Phthalate_Metabolism cluster_body Human Body DMP Dimethyl Phthalate (DMP) (Environmental Exposure) MMP This compound (MMP) (Primary Metabolite) DMP->MMP Hydrolysis by Esterases/Lipases (Phase I Metabolism) Excretion Urinary Excretion (as MMP and MMP-glucuronide) MMP->Excretion Conjugation with Glucuronic Acid (Phase II Metabolism)

Caption: Metabolic pathway of Dimethyl Phthalate (DMP) to this compound (MMP).

Experimental Workflow for Correlational Studies

This diagram outlines the typical workflow for a study designed to correlate environmental phthalate exposure with urinary metabolite levels.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_analysis 2. Sample Analysis cluster_data 3. Data Interpretation Env_Sample Environmental Samples (Air, Dust, Products) Env_Analysis DMP Quantification (e.g., GC-MS) Env_Sample->Env_Analysis Bio_Sample Biological Samples (Urine) Bio_Analysis MMP Quantification (e.g., HPLC-MS/MS) Bio_Sample->Bio_Analysis Correlation Statistical Correlation Analysis Env_Analysis->Correlation Bio_Analysis->Correlation

Caption: Workflow for correlating environmental DMP with urinary MMP.

References

Performance of Different SPE Cartridges for Monomethyl Phthalate Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of monomethyl phthalate (B1215562) (MMP), a primary metabolite of dimethyl phthalate (DMP), is crucial for assessing human exposure to this ubiquitous plasticizer. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for MMP analysis, enabling concentration and purification from complex biological and environmental matrices. The choice of SPE sorbent significantly influences extraction efficiency, reproducibility, and overall data quality. This guide provides an objective comparison of the performance of various SPE cartridges for MMP extraction, supported by experimental data.

Data Presentation: A Comparative Overview of SPE Cartridge Performance

The selection of an appropriate SPE cartridge for monomethyl phthalate extraction is critical for achieving high recovery and low variability. The following table summarizes the analytical performance of different SPE cartridges based on published studies. The key metrics for comparison are recovery and precision, expressed as relative standard deviation (RSD%).

SPE Sorbent/CartridgeAnalyte(s)Sample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference(s)
Polymeric Reversed-Phase
Oasis HLBPhthalate Metabolites (including MMP)Human Urine>90% (inferred for MMP)<15%[1][2]
Oasis HLBPhthalate Metabolites & BPASurrogate Serum/Follicular Fluid71 - 105%<16%[1]
Strata-X14 Phthalate Metabolites (including MMP)Human UrineNot explicitly stated, but method showed good performanceNot explicitly stated[3]
Silica-Based Reversed-Phase
Sep-Pak C18Phthalate EstersBottled Water>95% (for parent compounds)<7.1%[4][5]
C18 CartridgePhthalate Monoesters and DiestersHuman Urine77.9 - 97.7%3.7 - 10.9%[6]

Note: The performance of SPE cartridges can vary based on specific experimental conditions, including sample volume, pH, flow rate, and the composition of the elution solvent. The data presented here is a summary from different sources and should be used as a general guideline. While some studies did not report specific recovery rates for MMP, the overall performance for a range of phthalate metabolites is indicative of the sorbent's suitability.[4] Polymeric sorbents like Oasis HLB and Strata-X are often favored for their high and reproducible recoveries of a broad range of analytes, including polar metabolites like MMP.[1][7][8]

Experimental Workflow

The general workflow for the extraction and analysis of this compound from biological samples using solid-phase extraction is depicted in the following diagram.

SPE_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis Analysis Sample Biological Sample (e.g., Urine) EnzymaticHydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Sample->EnzymaticHydrolysis pH_Adjustment pH Adjustment EnzymaticHydrolysis->pH_Adjustment Conditioning Cartridge Conditioning pH_Adjustment->Conditioning Loading Sample Loading Conditioning->Loading Washing Interference Wash Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Eluate Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Monomethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of monomethyl phthalate (B1215562) (MMP), a primary metabolite of dimethyl phthalate (DMP), is critical for assessing human exposure to this ubiquitous plasticizer and understanding its potential health implications. For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is a pivotal step that influences the reliability and validity of experimental outcomes. This guide provides an objective comparison of the most prevalent analytical techniques for MMP determination—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data to inform method selection.

Method Performance Comparison

The choice between LC-MS/MS and GC-MS for the quantification of MMP and other phthalate metabolites depends on several key performance parameters. LC-MS/MS is often favored for its high sensitivity and selectivity, coupled with simpler sample preparation that typically does not require derivatization.[1] In contrast, GC-MS is a robust and reliable technique, though it often necessitates a derivatization step to enhance the volatility of the analytes.[1]

The following table summarizes the quantitative performance data from various validated methods, offering a clear comparison of their capabilities for the analysis of monomethyl phthalate.

ParameterLC-MS/MS MethodsGC-MS Methods
Limit of Detection (LOD) 0.03 - 1.4 ng/mL[1]0.1 - 0.4 ng/mL[1]
0.049 ng (per 2 µL injection)[2]
Limit of Quantification (LOQ) 0.1 - 1 ng/mL[1]0.3 - 1.3 ng/mL[1]
0.3 ng/mL for MMP[3][4]0.15 ng (per 2 µL injection)[2]
Accuracy (% Recovery) Within 15% of the nominal value[3][4]86.3% - 119%[5]
Precision (% RSD) Intra-day and inter-day precisions ≤8.3%[1]Inter-day precision: 1.4% - 5.4%[2]
Well within the acceptable 15% range[3][4]Coefficients of variation: 0.6% - 6.1%[5]
Derivatization Required No[1]Typically yes (e.g., methylation)[5], though methods without derivatization exist[2]

Experimental Protocols

The general workflow for the analysis of this compound in biological matrices, such as urine, involves several key stages. Understanding these steps is crucial for successful method implementation and validation.

Sample Preparation: A critical step for removing interferences and concentrating the analyte. For urine samples, this often involves enzymatic deconjugation (e.g., using β-glucuronidase) to release the conjugated MMP.[6][7] This is typically followed by a solid-phase extraction (SPE) for cleanup and concentration.[3][4] The use of isotopically labeled internal standards is essential to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[4][8]

Chromatographic Separation:

  • LC-MS/MS: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate MMP from other components in the sample extract.[8]

  • GC-MS: Gas chromatography separates the analyte based on its volatility and interaction with the stationary phase. For polar and thermally unstable phthalate metabolites like MMP, a derivatization step to form more volatile compounds (e.g., methylation) is often performed before injection, although methods that eliminate this step have been developed.[2][5]

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity, allowing for the accurate quantification of MMP even at low concentrations.[8]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in biological samples.

MMP Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (e.g., Urine) Deconjugation Enzymatic Deconjugation Sample->Deconjugation Add β-glucuronidase SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Cleanup & Concentrate Derivatization Derivatization (for some GC-MS) SPE->Derivatization Optional Chromatography LC or GC Separation SPE->Chromatography Derivatization->Chromatography Detection Tandem Mass Spectrometry (MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

General workflow for MMP analysis.

Conclusion

Both LC-MS/MS and GC-MS are validated and reliable methods for the quantification of this compound.[1] The choice between the two often depends on the specific requirements of the study, such as the desired level of sensitivity, sample throughput, and available instrumentation. LC-MS/MS generally offers higher sensitivity and throughput with simpler sample preparation, making it well-suited for large-scale biomonitoring studies.[1] GC-MS, while sometimes requiring a derivatization step, remains a robust and cost-effective alternative.[1] The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

Global Exposure to Monomethyl Phthalate: A Comparative Analysis of Human Biomonitoring Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of monomethyl phthalate (B1215562) (MMP) levels across diverse human populations reveals widespread exposure, with significant variations influenced by geography, age, and occupation. This guide synthesizes key biomonitoring data, details the analytical methodology for MMP quantification, and illustrates the metabolic context of this environmental chemical.

Monomethyl phthalate (MMP) is the primary metabolite of dimethyl phthalate (DMP), a chemical commonly used in a variety of consumer products, including some plastics, personal care products, and industrial solvents.[1] Human exposure to DMP is ubiquitous, and its rapid metabolism to MMP makes the latter a reliable biomarker for assessing internal exposure.[1] Biomonitoring studies worldwide consistently detect MMP in human matrices, primarily urine, providing valuable insights into population-level exposure patterns.

Comparative Analysis of MMP Levels in Human Populations

Urinary concentrations of MMP exhibit considerable diversity across different global populations. A comparative summary of MMP levels from various studies is presented in the table below, highlighting the differences in exposure across geographical regions, age groups, and occupational settings.

Population/RegionSample TypeNumber of ParticipantsMedian/Geometric Mean Concentration (ng/mL or µg/g creatinine)Key FindingsReference
General Population
USA (NHANES 1999-2000)Urine~2540Not specified for MMP, but MEP, MBP, MBzP, and MEHP were detected in >75% of samples.Widespread exposure to various phthalates in the U.S. population.
Seven Asian CountriesUrineNot specifiedKuwait: 1050 ng/mL (total phthalates), Japan: 17.5 ng/mL (mMP), China: 50.8 ng/mL (miBP)Significant variation in phthalate metabolite profiles across Asian countries. Japan had the highest median concentration of MMP.[2][2]
Netherlands (Generation R Study)UrineNot specifiedMMP detectable in 36% of samples.Lower detection rate of MMP compared to other phthalate metabolites in this population of pregnant women.[3][3]
Hmong Women (USA)Urine45MMP detected in 18.5% of samples.Low detection rate of MMP in this specific population of reproductive-age women.[4][4]
Specific Populations
Pregnant Women (Xiamen, China)Urine10020.56 ng/mL (median, uncorrected)High detection rate (94%) of MMP in pregnant women.[5][5]
Workers in Phthalate Manufacturing (USA)Urine156Concentrations of DMP metabolites exceeded general population levels by >1000-fold.Extremely high occupational exposure to DMP.[5][5]

Experimental Protocol: Quantification of Urinary this compound

The standard method for the quantification of MMP in human urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for detecting trace levels of environmental contaminants. A typical experimental workflow is outlined below.

Sample Preparation
  • Enzymatic Deconjugation: MMP is often present in urine as a glucuronide conjugate. To measure the total MMP concentration, an enzymatic hydrolysis step using β-glucuronidase is performed to cleave the conjugate and release the free monoester.[6][7]

  • Solid-Phase Extraction (SPE): Following deconjugation, the urine sample is subjected to solid-phase extraction to remove interfering substances and concentrate the analyte of interest.[6][8] The sample is loaded onto an SPE cartridge, which is then washed to remove impurities. The retained MMP is subsequently eluted with an organic solvent.[8]

  • Concentration and Reconstitution: The eluent containing MMP is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of a solvent mixture compatible with the LC-MS/MS system.[8]

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. The MMP is separated from other components in the sample on a C18 analytical column using a gradient elution with a mobile phase typically consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The instrument is operated in the negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for quantification.[8] Specific precursor-to-product ion transitions for MMP and its isotopically labeled internal standard are monitored to ensure accurate and precise measurement.

Metabolic Pathway and Toxicological Context

Dimethyl phthalate (DMP) is rapidly hydrolyzed to this compound (MMP) in the body.[1] This metabolic conversion is a crucial step in the detoxification and excretion of the parent compound. While MMP itself is the primary urinary metabolite, the broader class of phthalates has been associated with various health concerns, including endocrine disruption.[9][10] Phthalates and their metabolites can interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and may influence steroid biosynthesis pathways.[11] However, the specific signaling effects of MMP are less well-characterized compared to other phthalate monoesters like mono-(2-ethylhexyl) phthalate (MEHP).

Below are diagrams illustrating the general metabolic pathway of phthalates and a typical experimental workflow for MMP analysis.

Phthalate_Metabolism DMP Dimethyl Phthalate (DMP) (Parent Compound) MMP This compound (MMP) (Primary Metabolite) DMP->MMP Hydrolysis Excretion Urinary Excretion (Conjugated/Free) MMP->Excretion

Figure 1: Simplified metabolic pathway of Dimethyl Phthalate (DMP) to this compound (MMP).

MMP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Collection Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine_Sample->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Concentration Evaporation & Reconstitution SPE->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Data_Analysis Data Processing & Quantification LC_MSMS->Data_Analysis

References

A Comparative Guide to Monomethyl Phthalate Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of monomethyl phthalate (B1215562) (MMP) serve as an indispensable tool for ensuring the quality and validity of these measurements. This guide provides a comparative overview of commercially available MMP CRMs, details common analytical methodologies, and outlines the workflow for CRM certification.

Comparison of Monomethyl Phthalate Certified Reference Materials

The selection of an appropriate CRM is critical for instrument calibration, method validation, and quality control. Below is a comparison of MMP reference materials offered by leading suppliers. It is important to note that detailed certified values, including uncertainty and stability, are often found on the lot-specific Certificate of Analysis (CoA), which should be consulted before use.

SupplierProduct NameFormatPurity/ConcentrationNotes
LGC Standards This compoundNeat (Solid)>95% (HPLC)[1] or 98.34% (225 nm) by HPLC for a specific lotCertificate of Analysis provides purity determined by HPLC.[1] Further details on uncertainty and stability would be on the specific CoA.
Sigma-Aldrich (Supelco) mono-Methyl phthalateAnalytical Standard (Neat - Solid)Information is lot-specific and found on the Certificate of Analysis.Marketed as an analytical standard suitable for quantification in biological samples by HPLC-MS/MS and GC-MS.[2]
AccuStandard This compoundSolution100 µg/mL in AcetonitrileCertified Reference Material. Specific uncertainty and traceability information is provided on the Certificate of Analysis.
Chiron This compoundReference MaterialPurity is typically >98%.Offered as a neat solid and in solution. Detailed specifications are provided on the product-specific documentation.[3]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial in various matrices, including biological and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are the most common and reliable analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like MMP.

Sample Preparation (General Workflow for Biological Samples):

  • Enzymatic Deconjugation: For urine samples, a deconjugation step using β-glucuronidase is often necessary to release the conjugated MMP.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate MMP from the sample matrix.

  • Derivatization (Optional but common): To improve volatility and chromatographic performance, MMP is often derivatized.

  • Reconstitution: The extracted and derivatized sample is reconstituted in a suitable solvent for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

  • Injector: Split/splitless or other appropriate injection techniques.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of MMP from other components.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of MMP, particularly in complex biological matrices.

Sample Preparation (General Workflow for Biological Samples):

  • Enzymatic Deconjugation: Similar to the GC-MS protocol, this step is crucial for urine samples.

  • Extraction: SPE is commonly used for sample clean-up and concentration.

  • Reconstitution: The extracted sample is reconstituted in a mobile phase-compatible solvent.

Instrumentation and Conditions:

  • High-Performance Liquid Chromatograph: A system capable of delivering a precise and stable gradient.

  • Analytical Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically employed for MMP analysis.

Certified Reference Material (CRM) Certification Workflow

The certification of a reference material is a meticulous process that ensures its accuracy, traceability, and stability. The following diagram illustrates a generalized workflow for the certification of a chemical reference material like this compound.

CRM_Certification_Workflow cluster_production Material Production & Characterization cluster_certification Value Assignment & Uncertainty cluster_documentation Documentation & Release Synthesis Synthesis & Purification Purity_Analysis Purity Assessment (e.g., HPLC, GC, qNMR) Synthesis->Purity_Analysis ID_Confirmation Identity Confirmation (e.g., MS, NMR, IR) Synthesis->ID_Confirmation Value_Assignment Certified Value Assignment (Multiple Methods) Purity_Analysis->Value_Assignment ID_Confirmation->Value_Assignment Homogeneity Homogeneity Studies Homogeneity->Value_Assignment Stability Stability Studies (Short & Long Term) Stability->Value_Assignment Uncertainty Uncertainty Budget Calculation Value_Assignment->Uncertainty CoA Certificate of Analysis Generation Uncertainty->CoA Release Product Release CoA->Release

CRM Certification Workflow

This workflow highlights the key stages in producing a reliable Certified Reference Material, from the initial synthesis and purification to the final documentation and release. Each step is crucial for establishing the metrological traceability and ensuring the quality of the CRM.

References

Method comparison for monomethyl phthalate in food contact materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Monomethyl Phthalate (B1215562) (MMP) in Food Contact Materials

For researchers, scientists, and drug development professionals, the accurate quantification of monomethyl phthalate (MMP), a primary metabolite of the common plasticizer dimethyl phthalate (DMP), is crucial in assessing the safety of food contact materials (FCMs). This guide provides an objective comparison of the two primary analytical techniques for MMP determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is supported by experimental data to aid in the selection of the most suitable method for specific research needs.

Method Comparison

The principal techniques for the determination of phthalates, including MMP, are gas chromatography and liquid chromatography, often coupled with mass spectrometry.[1][2] GC-MS is a widely adopted technique due to its high resolving power and the definitive identification provided by mass spectrometry.[1] LC-MS is particularly advantageous for polar, less volatile, or thermally unstable compounds, a category into which MMP falls.[3][4]

Quantitative Performance

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key performance metrics for GC-MS and LC-MS based on published data for phthalate analysis. While specific data for MMP can vary, these ranges are representative of the capabilities of each technique for similar analytes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Detection (LOD) 0.03 - 0.08 µg/L[5][6]As low as 1 ppb (µg/L)[7]
Limit of Quantitation (LOQ) 0.10 - 0.24 µg/L[5][6]2.1 - 48 ng/mL (µg/L)[8]
Recovery 83 - 111%[5][9]76 - 104%[8]
Precision (RSD) < 13%[5][6]< 10%[8]

Experimental Workflows

The general workflow for the analysis of MMP in food contact materials involves sample preparation followed by instrumental analysis. The specific steps can vary depending on the chosen method and the nature of the FCM.

General Analytical Workflow for MMP in Food Contact Materials cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample FCM Sample Migration Migration Simulation (Food Simulant) Sample->Migration Extraction Extraction (LLE, SPE, SPME) Migration->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional for GC-MS) Concentration->Derivatization LCMS LC-MS Analysis Concentration->LCMS Non-volatile/Polar Analyte GCMS GC-MS Analysis Derivatization->GCMS Volatile Analyte Data Data Acquisition and Processing GCMS->Data LCMS->Data Quantification Quantification Data->Quantification

Caption: General workflow for MMP analysis in FCMs.

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are representative protocols for GC-MS and LC-MS analysis of phthalates migrated from FCMs.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a headspace solid-phase microextraction (HS-SPME) method, which is a common technique for extracting volatile and semi-volatile compounds.[5][6]

  • Sample Preparation and Migration:

    • Cut a defined surface area of the food contact material.

    • Place the sample in a sealed glass vial with a food simulant (e.g., 10% ethanol (B145695) for aqueous foods, 3% acetic acid for acidic foods, or 20% ethanol for alcoholic foods).[9]

    • Incubate the vial under controlled conditions (e.g., 10 days at 20°C) to allow for migration of MMP into the simulant.[9]

  • Extraction (HS-SPME):

    • Transfer an aliquot of the food simulant to a headspace vial.

    • Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial at an elevated temperature (e.g., 80°C) for a defined time (e.g., 30 minutes) to adsorb the analytes.[5][6]

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C).[5] A high injector temperature is recommended to release any absorbed phthalates.[10]

    • Column: Use a low-polarity capillary column (e.g., 5%-phenyl-methylpolysiloxane) for separation.[8]

    • Oven Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 60°C, ramped to 280°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, single ion monitoring (SIM) mode is commonly used, monitoring the characteristic fragment ion of phthalates at m/z 149.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the direct analysis of MMP in liquid samples without the need for derivatization.

  • Sample Preparation and Migration:

    • Follow the same migration procedure as described for the GC-MS protocol.

  • Extraction:

    • For aqueous simulants, direct injection may be possible.

    • For more complex matrices or to achieve lower detection limits, a sample preparation step like solid-phase extraction (SPE) can be used. A common approach involves using a C18 cartridge to retain the analytes, which are then eluted with an organic solvent like methanol (B129727) or acetonitrile.

  • LC-MS Analysis:

    • Chromatography: Use a reverse-phase C18 column for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is used.

    • Mass Spectrometer: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Logical Relationship of Analytical Method Selection

The choice between GC-MS and LC-MS depends on several factors, including the specific properties of the analyte and the desired performance characteristics.

Decision Logic for MMP Analytical Method Selection Analyte This compound (MMP) Properties (Polar, Moderately Volatile) GCMS_Req GC-MS Requirements (Volatile, Thermally Stable) Analyte->GCMS_Req LCMS_Req LC-MS Requirements (Soluble in Mobile Phase) Analyte->LCMS_Req Derivatization Derivatization Required? GCMS_Req->Derivatization LCMS LC-MS LCMS_Req->LCMS GCMS GC-MS Derivatization->GCMS Yes/Optional Derivatization->LCMS No

Caption: Decision tree for selecting between GC-MS and LC-MS.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the determination of this compound in food contact materials. GC-MS is a robust and widely available method, particularly when coupled with sample preparation techniques like SPME. LC-MS offers high sensitivity and is often more suitable for polar and non-volatile compounds like MMP, potentially simplifying sample preparation. The choice of method should be based on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

In Vitro vs. In Vivo Toxicity of Monomethyl Phthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP), is a compound of significant interest in toxicology due to its widespread human exposure. Understanding its toxicological profile is crucial for risk assessment and regulatory decision-making. This guide provides a comparative overview of the in vitro and in vivo toxicity of MMP, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Data Presentation: Quantitative Toxicity of Monomethyl Phthalate

The following tables summarize key quantitative data from various studies to facilitate a direct comparison between in vitro and in vivo findings. It is important to note that direct comparisons can be challenging due to differences in experimental models, endpoints measured, and exposure durations.

Parameter Test System Concentration/Dose Observed Effect Reference
IC50 Dog Primary Testicular CellsNot specified for MMP alone; part of a mixture.High molecular weight phthalates were generally more cytotoxic.[1]
Cell Viability Human Embryonic Stem Cells1000 µmol/LSignificant decrease in viability and proliferation.
Genotoxicity Human Lymphocytes & Mucosal CellsDose-dependentEnhancement of DNA migration in Comet assay.[2]
Genotoxicity Human SpermNot significantly associatedNo significant association with Comet assay parameters.[3][4][5]
Parameter Animal Model Dose Observed Effect Reference
NOAEL (Maternal Toxicity) Rat250 mg/kg/day (oral)Based on developmental toxicity studies of a related compound.[6]
NOAEL (Developmental Toxicity) Rat125 mg/kg/day (oral)Based on developmental toxicity studies of a related compound.[6]
Reproductive Toxicity Rat (male, pubertal)25-400 mg/kg/dayIncreased liver weight, altered serum biochemistry.[6]

Key Signaling Pathways in MMP Toxicity

This compound exerts its toxic effects through the modulation of several key signaling pathways. The interplay between these pathways ultimately determines the cellular and organismal response to MMP exposure.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

MMP, like other phthalate monoesters, can interact with and activate Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism, inflammation, and cell differentiation. Activation of PPARα and PPARγ has been observed.[7][8] This interaction can lead to disruptions in lipid homeostasis and has been implicated in the hepatotoxicity of some phthalates.

PPAR_Signaling MMP Monomethyl Phthalate (MMP) PPAR PPARα / PPARγ MMP->PPAR Binds to & Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Metabolic_Disruption Disruption of Lipid Metabolism & Homeostasis TargetGenes->Metabolic_Disruption

PPAR Signaling Pathway Activation by MMP.
Oxidative Stress Induction

MMP exposure has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein modification, and DNA damage. The induction of oxidative stress is a common mechanism underlying the toxicity of many environmental chemicals.

Oxidative_Stress_Pathway MMP This compound (MMP) Mitochondria Mitochondria MMP->Mitochondria Induces Dysfunction Antioxidants Depletion of Antioxidants (e.g., GSH) MMP->Antioxidants ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Protein_Damage Protein Damage Cellular_Damage->Protein_Damage DNA_Damage DNA Damage Cellular_Damage->DNA_Damage

MMP-Induced Oxidative Stress Pathway.
Apoptosis Signaling Cascade

The cellular damage induced by oxidative stress and other mechanisms can trigger programmed cell death, or apoptosis. MMP has been shown to induce apoptosis in various cell types. This process involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved.

Apoptosis_Signaling MMP This compound (MMP) Oxidative_Stress Oxidative Stress & Cellular Damage MMP->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

MMP-Induced Apoptosis Signaling Cascade.

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_plate 96-well Plate Cell_Seeding 1. Seed cells MMP_Treatment 2. Treat with MMP Cell_Seeding->MMP_Treatment MTT_Addition 3. Add MTT reagent MMP_Treatment->MTT_Addition Incubation 4. Incubate MTT_Addition->Incubation Solubilization 5. Add solubilization solution (e.g., DMSO) Incubation->Solubilization Absorbance_Reading 6. Read absorbance (570 nm) Solubilization->Absorbance_Reading

MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere for 24 hours.[9]

  • Treatment: Expose cells to various concentrations of MMP (e.g., 10 µM to 100 µM) for 24 hours. Include a solvent control (e.g., 0.1% DMSO) and a negative control (distilled water).[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 1% SDS) to dissolve the formazan (B1609692) crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[10][12] Cell viability is expressed as a percentage of the control.

Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-linking.

Workflow:

Comet_Assay_Workflow Cell_Treatment 1. Treat cells with MMP Embedding 2. Embed cells in low-melting-point agarose (B213101) Cell_Treatment->Embedding Lysis 3. Lyse cells to remove membranes and proteins Embedding->Lysis Unwinding 4. Unwind DNA in alkaline buffer Lysis->Unwinding Electrophoresis 5. Perform electrophoresis Unwinding->Electrophoresis Staining 6. Stain DNA with a fluorescent dye Electrophoresis->Staining Visualization 7. Visualize and score comets under a microscope Staining->Visualization

Comet Assay Experimental Workflow.

Protocol:

  • Cell Preparation: After treatment with MMP, harvest the cells and resuspend them in PBS.

  • Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.[9]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.[9]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet" tail.[9]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.[4]

Conclusion

The available evidence indicates that this compound exhibits toxicity both in vitro and in vivo, primarily targeting the reproductive system and inducing cytotoxicity and genotoxicity. The mechanisms of MMP toxicity are complex and involve the disruption of key cellular signaling pathways, including PPAR activation, induction of oxidative stress, and triggering of apoptosis. While in vitro studies provide valuable mechanistic insights and allow for high-throughput screening, in vivo studies are essential for understanding the systemic effects and establishing safe exposure levels. A significant challenge remains in directly correlating in vitro concentrations with in vivo doses due to metabolic differences and complex pharmacokinetic and pharmacodynamic processes. Further research focusing on establishing robust in vitro to in vivo extrapolation (IVIVE) models is crucial for improving the predictive power of non-animal testing methods for phthalate toxicity assessment.

References

Unraveling the Species-Specific Impacts of Monomethyl Phthalate: A Comparative Toxicological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP), is a ubiquitous environmental endocrine disruptor with demonstrated toxic effects across a range of species. Understanding the comparative toxicology of MMP is crucial for accurate risk assessment and the development of therapeutic interventions. This guide provides a comprehensive comparison of the effects of MMP across different species, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Comparative Quantitative Analysis of Monomethyl Phthalate Effects

The toxicological profile of MMP varies significantly across different species and experimental models. The following tables summarize the key quantitative findings from in vivo and in vitro studies, highlighting species-specific sensitivities and endpoints.

Table 1: In Vivo Effects of this compound (MMP) and its Analogs

SpeciesCompoundDosing RegimenKey FindingsReference
Human MMPUrinary concentration in women undergoing IVFHigher MMP levels (tertile 3 vs. lowest) associated with fewer retrieved oocytes and good-quality embryos.[1]
Mouse MMPIn vitro exposure of 2-cell embryosInduced developmental delay, increased reactive oxygen species (ROS), and apoptosis.[1]
Rat Phthalate Mixture (including DMP)Oral gavage for 15 weeksDecreased serum and testicular testosterone (B1683101); testicular damage.[2]
Zebrafish MEHP*1.6 - 200 µg/L from 2 to 168 hours post-fertilizationDecreased whole-body T4, increased T3; altered transcription of genes in the hypothalamic-pituitary-thyroid (HPT) axis.[3][4][5]

*Mono-(2-ethylhexyl) phthalate (MEHP) is a primary metabolite of a different phthalate but is often studied to understand the general mechanisms of phthalate toxicity.

Table 2: In Vitro Effects of this compound (MMP) and its Analogs on Steroidogenesis

Cell Line/Tissue ModelCompoundConcentrationEffect on SteroidogenesisKey Molecular ChangesReference
Mouse Leydig Tumor Cells (MA-10) MEHP0.3 - 10 µM (48h)Inhibited hCG-stimulated progesterone (B1679170) production (IC50 < 1 µM).Increased ROS generation.[6]
Rat Leydig Cells (primary culture) MEHP0.3 - 10 µM (24h)Inhibited hCG-stimulated testosterone production (IC50 < 1 µM).Decreased StAR protein expression.[6][7]
Rat Seminiferous Tubules MEHP*5 - 100 µMConcentration-dependent decreases in testosterone production.Increased MnSOD accumulation, suggesting oxidative stress.[8]

*Mono-(2-ethylhexyl) phthalate (MEHP) is a primary metabolite of a different phthalate but is often studied to understand the general mechanisms of phthalate toxicity.

Key Signaling Pathways and Experimental Workflows

The toxicity of MMP is often mediated through complex signaling pathways, primarily involving oxidative stress and endocrine disruption. The following diagrams illustrate these mechanisms and a typical experimental workflow for assessing developmental toxicity.

MMP_Oxidative_Stress_Pathway MMP This compound (MMP) Mitochondria Mitochondria MMP->Mitochondria Induces Dysfunction Antioxidant_Enzymes Antioxidant Enzymes (e.g., GPX) ↓ MMP->Antioxidant_Enzymes Suppresses ROS Reactive Oxygen Species (ROS)↑ Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Energy_Metabolism Energy Metabolism Disruption Oxidative_Stress->Energy_Metabolism Developmental_Delay Embryo Developmental Delay Apoptosis->Developmental_Delay Energy_Metabolism->Developmental_Delay

MMP-Induced Oxidative Stress Pathway.

Developmental_Toxicity_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_evaluation Evaluation cluster_data Data Analysis Animal_Model Select Animal Model (e.g., Pregnant Rats/Mice) Dosing Administer MMP/Vehicle Control (e.g., Oral Gavage) Animal_Model->Dosing Maternal_Obs Maternal Observations (Body Weight, Clinical Signs) Dosing->Maternal_Obs Fetal_Eval Fetal Evaluation (Viability, Weight, Malformations) Dosing->Fetal_Eval Hormone_Analysis Hormone Analysis (e.g., Testosterone, T4/T3) Fetal_Eval->Hormone_Analysis Gene_Expression Gene Expression Analysis (e.g., RT-qPCR) Hormone_Analysis->Gene_Expression Stats Statistical Analysis Gene_Expression->Stats

Typical In Vivo Developmental Toxicity Workflow.

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is essential for the critical evaluation and replication of research findings.

In Vitro Mouse Embryo Development Assay[1]
  • Animal Model: Two-cell mouse embryos.

  • Exposure: Embryos were exposed to varying concentrations of MMP.

  • Endpoint Assessment:

    • Developmental Delay: Monitored progression to subsequent embryonic stages (e.g., morula, blastocyst) at specific time points.

    • Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes that detect intracellular ROS levels.

    • Apoptosis: Assessed using techniques such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells.

    • Energy Metabolism: ATP synthesis was measured to evaluate metabolic disruption.

Zebrafish Embryo Thyroid Endocrine Disruption Assay[3][4][5]
  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Exposure: Embryos were exposed to a range of MEHP concentrations from 2 hours post-fertilization (hpf) to 168 hpf.

  • Endpoint Assessment:

    • Hormone Levels: Whole-body content of thyroxine (T4) and triiodothyronine (T3) was measured using enzyme-linked immunosorbent assay (ELISA).

    • Gene Expression: The transcription levels of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis (e.g., tshβ, pax8, dio1, dio2, ugt1ab) were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

In Vitro Leydig Cell Steroidogenesis Assay[6][7]
  • Cell Models: MA-10 mouse Leydig tumor cells or primary cultures of rat Leydig cells.

  • Exposure: Cells were incubated with various concentrations of MEHP for specified durations (e.g., 24 or 48 hours).

  • Stimulation: Steroidogenesis was stimulated using human chorionic gonadotropin (hCG).

  • Endpoint Assessment:

    • Hormone Production: Progesterone (from MA-10 cells) or testosterone (from rat Leydig cells) levels in the culture medium were quantified by radioimmunoassay (RIA).

    • Protein Expression: The expression levels of key steroidogenic proteins, such as the steroidogenic acute regulatory protein (StAR), were determined by Western blotting.

    • Reactive Oxygen Species (ROS) Generation: Intracellular ROS levels were measured to assess oxidative stress.

Conclusion

The available evidence clearly indicates that this compound and its analogs are potent endocrine disruptors with significant reproductive and developmental toxicity across various species. While rodent models (rats and mice) demonstrate testicular toxicity and adverse effects on steroidogenesis, zebrafish studies highlight the disruption of the thyroid hormone axis. In vitro studies further elucidate the cellular mechanisms, pointing towards oxidative stress and direct inhibition of steroidogenic pathways as key drivers of toxicity. The species-specific differences in sensitivity and toxicological endpoints underscore the importance of using a battery of testing models for a comprehensive risk assessment of phthalates. Further research is warranted to fully understand the long-term consequences of MMP exposure, particularly at environmentally relevant concentrations, and to elucidate the complete signaling cascades involved in its toxicity.

References

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for Monomethyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of monomethyl phthalate (B1215562) (MMP) against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The performance of both methods is evaluated using certified reference standards, with supporting experimental data to guide researchers in selecting the most appropriate analytical technique for their needs.

Introduction to Monomethyl Phthalate Analysis

This compound (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used plasticizer. Due to its potential endocrine-disrupting properties, the accurate and sensitive quantification of MMP in various matrices is of significant interest in environmental and toxicological studies, as well as in the safety assessment of pharmaceuticals and consumer products.[1][2] This necessitates the development and validation of robust analytical methods.

This guide details a novel, rapid, and highly sensitive UHPLC-MS/MS method and compares its validation parameters to a widely used, traditional HPLC-UV method.[3][4] The validation was performed in accordance with established guidelines to ensure the reliability and accuracy of the results.

Experimental Protocols

Detailed methodologies for both the novel UHPLC-MS/MS and the traditional HPLC-UV methods are provided below. Certified this compound standard was sourced from a reputable supplier (e.g., Sigma-Aldrich or AccuStandard).[5][6]

New Method: UHPLC-MS/MS

This method offers high sensitivity and selectivity, allowing for rapid analysis times.

1. Standard Preparation:

  • A stock solution of certified MMP standard was prepared in methanol (B129727) at a concentration of 1 mg/mL.

  • Working standards were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve a concentration range of 0.1 ng/mL to 100 ng/mL.

2. Sample Preparation:

  • Liquid samples were subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • The eluate was evaporated to dryness and reconstituted in the mobile phase.

3. Instrumental Conditions:

  • UHPLC System: Vanquish Horizon UHPLC (Thermo Fisher Scientific) or equivalent.

  • Column: Hypersil GOLD™ Vanquish column (150 × 2.1 mm, 1.9 µm).[7]

  • Mobile Phase:

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (H-ESI) in negative ion mode.

  • Monitored Transitions (MRM): Specific precursor-to-product ion transitions for MMP were used for quantification and confirmation.

Existing Method: HPLC-UV

This method is a more traditional approach, widely accessible in many laboratories.

1. Standard Preparation:

  • A stock solution of certified MMP standard was prepared in methanol at a concentration of 1 mg/mL.

  • Working standards were prepared by serial dilution of the stock solution with the mobile phase to achieve a concentration range of 0.1 µg/mL to 50 µg/mL.

2. Sample Preparation:

  • Liquid-liquid extraction was performed using a suitable organic solvent.

  • The organic layer was evaporated and the residue was reconstituted in the mobile phase.

3. Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M sodium phosphate (B84403) buffer (pH 2.31) (50:50, v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detector Wavelength: 254 nm.[9]

Data Presentation: Method Validation Comparison

The following table summarizes the quantitative data from the validation of the new UHPLC-MS/MS method and the existing HPLC-UV method for the analysis of this compound.

Validation ParameterNew UHPLC-MS/MS MethodExisting HPLC-UV Method
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 95.8 - 104.2%91.5 - 108.3%
Precision (RSD%) < 5%< 10%
Limit of Detection (LOD) 0.05 ng/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.15 µg/mL
Analysis Time ~ 7 minutes~ 15 minutes

Visualizations

Experimental Workflow for the New UHPLC-MS/MS Method

UHPLC-MS/MS Workflow A Certified MMP Standard B Stock Solution (1 mg/mL in Methanol) A->B C Working Standards (0.1-100 ng/mL) B->C G UHPLC-MS/MS Analysis C->G Calibration D Liquid Sample E Solid-Phase Extraction (SPE) D->E F Evaporation & Reconstitution E->F F->G Analysis H Data Processing & Quantification G->H I Final Report H->I

Workflow of the new UHPLC-MS/MS method.
Logical Comparison of Analytical Methods

Method Comparison cluster_topic This compound Analysis cluster_new New UHPLC-MS/MS Method cluster_existing Existing HPLC-UV Method Topic Method Selection New_Method UHPLC-MS/MS Topic->New_Method Higher Performance Existing_Method HPLC-UV Topic->Existing_Method Cost-Effective New_Pros High Sensitivity High Selectivity Fast Analysis New_Method->New_Pros New_Cons Higher Cost Complex Instrumentation New_Method->New_Cons Existing_Pros Lower Cost Widely Available Simpler Operation Existing_Method->Existing_Pros Existing_Cons Lower Sensitivity Potential for Interference Longer Runtimes Existing_Method->Existing_Cons

Comparison of UHPLC-MS/MS and HPLC-UV methods.

Conclusion

The novel UHPLC-MS/MS method for the analysis of this compound demonstrates superior performance in terms of sensitivity, selectivity, and analysis speed when compared to the traditional HPLC-UV method. The significantly lower LOD and LOQ make it the preferred choice for trace-level quantification. However, the HPLC-UV method remains a viable, cost-effective alternative for routine analysis where high sensitivity is not a critical requirement. The choice of method should be based on the specific application, required sensitivity, and available instrumentation.

References

A Comparative Guide to the Metabolism of Dimethyl Phthalate in Rats and Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of dimethyl phthalate (B1215562) (DMP) in rats and humans. Understanding the species-specific differences and similarities in the metabolic fate of this ubiquitous environmental compound is crucial for accurate risk assessment and the development of safer alternatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a clear and objective comparison.

Executive Summary

Dimethyl phthalate (DMP), a low-molecular-weight phthalate ester, undergoes rapid metabolism in both rats and humans. The primary metabolic pathway involves the hydrolysis of DMP to its monoester, monomethyl phthalate (MMP), which is the major metabolite excreted in the urine of both species. However, quantitative data reveals differences in the extent of further metabolism and the proportion of excreted metabolites. While rats excrete a significant portion of the dose as phthalic acid, the complete hydrolysis product, human data primarily points to MMP as the principal urinary metabolite. This guide will delve into the available data to elucidate these comparative aspects.

Data Presentation: Quantitative Comparison of DMP Metabolism

The following tables summarize the key quantitative parameters of DMP metabolism in rats and humans based on available scientific literature.

Table 1: Urinary Metabolite Profile of Dimethyl Phthalate Following Oral Administration in Rats

MetabolitePercentage of Total Phthalates in Urine (%)
This compound (MMP)77.5[1]
Phthalic Acid (PA)14.4[1]
Dimethyl Phthalate (DMP)8.1[1]

Data from a study by Albro and Moore (1974) where adult male CD Charles River rats were administered an oral gavage dose of 0.1 mL DMP.[1]

Table 2: Pharmacokinetic Parameters of Dimethyl Phthalate and its Metabolites

ParameterRatHuman
DMP Half-life Relatively short, with rapid clearance. Specific values for DMP are not readily available, but for similar low-molecular-weight phthalates, half-lives in blood/plasma are generally less than 8 hours.[2]Phthalates, in general, have short biological half-lives in the human body, approximately 12 hours.[3]
Primary Metabolite This compound (MMP)This compound (MMP)
Primary Route of Excretion UrineUrine
Urinary Metabolite Profile Primarily MMP, with a notable amount of Phthalic Acid.Predominantly MMP. Quantitative data on the percentage of other metabolites after a controlled dose is limited in the available literature.

Metabolic Pathways

The metabolic pathways of DMP in rats and humans share the initial hydrolysis step but may differ in the extent of subsequent metabolism.

DMP_Metabolism cluster_rat Rat Metabolism cluster_human Human Metabolism DMP_rat Dimethyl Phthalate (DMP) MMP_rat This compound (MMP) DMP_rat->MMP_rat Hydrolysis (Carboxylesterases) Urine_rat Urinary Excretion DMP_rat->Urine_rat ~8.1% PA_rat Phthalic Acid (PA) MMP_rat->PA_rat Hydrolysis MMP_rat->Urine_rat ~77.5% PA_rat->Urine_rat ~14.4% DMP_human Dimethyl Phthalate (DMP) MMP_human This compound (MMP) DMP_human->MMP_human Hydrolysis (Esterases) Urine_human Urinary Excretion MMP_human->Urine_human Major Metabolite

Caption: Comparative metabolic pathways of Dimethyl Phthalate in rats and humans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying DMP metabolism.

Rat Oral Administration Study

Objective: To determine the urinary metabolite profile of DMP in rats following oral administration.

Workflow:

Rat_Protocol_Workflow start Acclimatization of Rats (e.g., Sprague-Dawley, male, 8-10 weeks old) dosing Oral Gavage Administration of DMP (e.g., in corn oil vehicle) start->dosing collection Urine Collection over 24-48 hours (Metabolic Cages) dosing->collection sample_prep Sample Preparation: - Enzymatic deconjugation (β-glucuronidase/sulfatase) - Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) collection->sample_prep analysis Instrumental Analysis: - GC-MS or LC-MS/MS for metabolite quantification sample_prep->analysis data_analysis Data Analysis: - Calculation of metabolite percentages - Pharmacokinetic modeling analysis->data_analysis end Results data_analysis->end

Caption: Experimental workflow for a rat oral DMP metabolism study.

Methodology Details:

  • Animal Model: Adult male Sprague-Dawley or Fischer 344 rats are commonly used. Animals are housed individually in metabolic cages to allow for the separate collection of urine and feces.

  • Dosing: A single dose of DMP, often dissolved in a vehicle like corn oil, is administered via oral gavage. Dose selection may be based on previous toxicity studies.

  • Sample Collection: Urine is collected at specified intervals (e.g., 0-24h, 24-48h) and stored frozen until analysis.

  • Sample Preparation: Urine samples are typically treated with β-glucuronidase and sulfatase to hydrolyze any conjugated metabolites. This is followed by extraction and concentration of the analytes using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analytical Method: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of DMP and its metabolites.[4]

Human Volunteer Study

Objective: To determine the urinary excretion profile of MMP following a controlled oral dose of DMP in human volunteers.

Workflow:

Human_Protocol_Workflow start Volunteer Recruitment and Screening (Informed Consent, Health Check) dosing Controlled Oral Administration of DMP (e.g., in a capsule with food) start->dosing collection Serial Urine Collection (e.g., pre-dose, and at intervals up to 48 hours post-dose) dosing->collection sample_prep Sample Preparation: - Enzymatic deconjugation - SPE or LLE collection->sample_prep analysis Instrumental Analysis: - LC-MS/MS for MMP quantification sample_prep->analysis data_analysis Data Analysis: - Pharmacokinetic analysis (e.g., half-life, Cmax, Tmax) - Total urinary excretion analysis->data_analysis end Results data_analysis->end

Caption: Experimental workflow for a human volunteer DMP metabolism study.

Methodology Details:

  • Study Design: A controlled, single-dose study with a small number of healthy adult volunteers. Ethical approval and informed consent are mandatory.

  • Dosing: A precisely measured, low dose of DMP is administered orally, often in a capsule to mask the taste and ensure complete ingestion.

  • Sample Collection: All urine is collected for a specified period (e.g., 48 hours) in pre-cleaned containers to avoid external contamination. Baseline (pre-dose) samples are also collected.

  • Sample Preparation: Similar to the rat studies, urine samples undergo enzymatic hydrolysis to account for any conjugated MMP, followed by extraction and concentration.

  • Analytical Method: Isotope dilution LC-MS/MS is the gold standard for accurate quantification of MMP in human urine, using a labeled internal standard to correct for matrix effects and extraction losses.

Conclusion

The metabolism of dimethyl phthalate in both rats and humans is characterized by rapid hydrolysis to this compound, which is then primarily excreted in the urine. The key species difference highlighted by the available data is the more extensive hydrolysis of MMP to phthalic acid in rats compared to what is generally reported in humans. For a more definitive quantitative comparison of human metabolism, further studies involving controlled administration of DMP to volunteers are needed to determine the precise percentages of urinary metabolites. The experimental protocols and analytical methods described in this guide provide a framework for conducting such research, which is essential for refining human health risk assessments for DMP exposure.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Monomethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, meticulous management of chemical waste is fundamental to ensuring laboratory safety and environmental stewardship. Monomethyl phthalate (B1215562) (MMP), a primary metabolite of dimethyl phthalate, necessitates careful handling and disposal. Adherence to these procedural guidelines is essential for regulatory compliance and the protection of both laboratory personnel and the environment.

Immediate Safety and Spill Response

Before initiating any disposal procedures, it is critical to observe the following safety measures. In the event of a spill, these immediate actions will mitigate exposure and prevent environmental contamination.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin Protection: Wear a lab coat and other protective clothing to prevent skin contact.[1]

Spill Cleanup Protocol:

  • Alert Personnel: Immediately inform others in the vicinity of the spill.[2]

  • Ventilate the Area: If safe to do so, ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) to contain the substance.[2] For solid spills, use dry clean-up procedures and avoid generating dust.[2]

  • Collect Waste: Carefully collect the absorbed material or spilled solid into a suitable, sealable container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Environmental Release: Do not allow the chemical or cleanup materials to enter drains or waterways.[2]

Step-by-Step Monomethyl Phthalate Disposal Procedure

The guiding principle for disposing of this compound is to treat it as hazardous waste. Under no circumstances should it be poured down the drain or discarded in regular trash.

Step 1: Waste Determination and Classification

This compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). However, it must be evaluated to see if it exhibits any "characteristic" hazardous properties: ignitability, corrosivity, reactivity, or toxicity.[3]

  • Toxicity Characteristic: The most probable characteristic for MMP waste is toxicity.[4] This is determined through the Toxicity Characteristic Leaching Procedure (TCLP).[2][4][5][6] If the concentration of toxic constituents in the leachate meets or exceeds regulatory limits, the waste is considered hazardous.

  • Listed Waste Consideration: The parent compound of MMP, Dimethyl Phthalate, is listed by the EPA with the hazardous waste code U102 .[7][8] This is a strong indication that MMP waste should be managed with the same level of caution.

Given its known hazards and the classification of its parent compound, it is best practice to manage all this compound waste as a hazardous substance.

Step 2: Waste Collection and Container Selection

Proper containment is crucial to prevent leaks and reactions.

  • Use a Compatible Container: Collect MMP waste in a container that is chemically resistant and can be securely sealed. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate for organic waste. Do not use metal containers for corrosive materials.

  • Avoid Mixing: Do not mix MMP waste with incompatible materials. This compound is incompatible with strong oxidizing agents and strong bases.[9]

  • Leave Headspace: Do not fill liquid waste containers more than 75% full to allow for vapor expansion.

Step 3: Proper Labeling

As soon as waste is added to a container, it must be labeled correctly.

  • Label Contents: The container must be clearly labeled with the words "Hazardous Waste ".

  • Identify Chemical: State the full chemical name, "this compound".

  • Indicate Hazards: List the associated hazards, such as "Harmful if Swallowed," "Causes Skin Irritation," and "Causes Serious Eye Irritation."[1]

  • Date Accumulation: Include the date when the first drop of waste was added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment: The SAA should have secondary containment to capture any potential leaks.

  • Segregation: Store MMP waste away from incompatible chemicals.

Step 5: Arranging for Final Disposal

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health and Safety (EHS) department.

  • Licensed Contractor: Your EHS department will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the waste in compliance with all local, state, and federal regulations.[2]

Data Presentation

Table 1: Hazard Summary for this compound

Hazard StatementClassification
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)
H335: May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)

Source: Information synthesized from Safety Data Sheets.[1]

Table 2: Potential EPA Waste Classification

Classification TypeEPA Waste CodeRationale
Characteristic Waste D004 - D043If MMP waste is determined to be toxic via the TCLP test, it will be assigned a code from this range based on the specific toxic contaminant(s) that exceed regulatory levels.[3][4]
Listed Waste (by association) U102The parent compound, Dimethyl Phthalate, is a U-listed toxic waste.[7][8] While not a direct classification for MMP, it strongly supports managing the waste as a hazardous material and providing this information to your EHS department.

Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP)

The TCLP (EPA Method 1311) is the standard procedure to determine if a solid waste is characteristically hazardous due to toxicity.[6] It simulates the leaching that a waste will undergo if disposed of in a sanitary landfill.[5][6]

Methodology Overview:

  • Sample Preparation: A representative sample of the waste is obtained. The solid phase of the sample is separated from any liquid. For solid MMP waste, the particle size may need to be reduced.

  • Extraction Fluid Selection: The pH of the solid phase of the waste is determined to select the appropriate acidic extraction fluid.

  • Leaching: The solid material is placed in an extraction vessel with the selected extraction fluid at a 20:1 liquid-to-solid ratio.[10]

  • Tumbling: The vessel is sealed and tumbled end-over-end for 18 hours to simulate the extended leaching time in the ground.[10]

  • Filtration: After tumbling, the mixture is filtered through a 0.6–0.8 µm glass fiber filter to separate the liquid leachate from the solid waste.[10]

  • Analysis: The resulting leachate is then chemically analyzed to determine the concentration of the 40 specific toxic contaminants regulated by the EPA.[11]

  • Comparison: The analytical results are compared to the regulatory concentration limits. If any contaminant concentration is at or above the limit, the waste is classified as a toxic hazardous waste.[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MonomethylPhthalateDisposal start This compound (MMP) Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Determine Waste Type ppe->waste_type routine_waste Routine Experimental Waste waste_type->routine_waste Routine spill_waste Spill Cleanup Material waste_type->spill_waste Spill container Step 3: Select Compatible Container (e.g., HDPE, Glass) routine_waste->container spill_waste->container labeling Step 4: Label Container 'Hazardous Waste - this compound' + Hazards & Date container->labeling storage Step 5: Store in Designated Satellite Accumulation Area (SAA) labeling->storage disposal Step 6: Contact EHS for Pickup storage->disposal final_disposal Disposal by Licensed Hazardous Waste Contractor disposal->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Monomethyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Monomethyl Phthalate (B1215562)

This guide provides immediate safety, operational, and disposal protocols for handling Monomethyl Phthalate (MMP) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

This compound is classified as a hazardous chemical that can cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to the following procedures is critical for personal safety and environmental protection.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact and inhalation. All PPE should comply with established standards such as OSHA's 29 CFR 1910.133 or European Standard EN166 for eye and face protection.[1]

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles are required.[5] In situations with a potential for splashing, a face shield should be worn in addition to goggles.[5][6][7]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[8] A lab coat or other protective clothing is necessary to prevent skin contact.[2][8] Contaminated work clothes should not be taken out of the workplace and must be laundered separately before reuse.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8] If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge or a dust mask (type N95) is required.[8]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for safety.

Step 1: Preparation and Handling
  • Ventilation: Ensure adequate ventilation by working in a chemical fume hood or a well-ventilated laboratory space.[1][2][8] Eyewash stations and safety showers must be located near the workstation.[1]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[1][4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2] Always wash hands thoroughly with soap and water after handling the chemical.[2]

  • Storage: Store this compound in a cool, dry, and well-ventilated area.[2][8] Keep containers tightly sealed when not in use.[2] Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]

Step 2: Emergency Procedures

In case of accidental exposure or spills, follow these procedures immediately.

First Aid Measures:

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[4] If contact lenses are worn, remove them if it is easy to do so and continue rinsing.[2][4] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and shoes at once.[1] Wash the affected skin area immediately with soap and plenty of water.[1][4] Get medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1][4] Seek medical attention.[1]

  • Ingestion: Rinse the mouth thoroughly with water.[1][4] Do not induce vomiting.[8] Seek immediate medical attention.[1][4]

Spill Response:

  • Minor Spills: Remove all sources of ignition.[2] Clean up spills immediately, using dry methods to avoid generating dust.[2] Sweep or shovel the material into a suitable, labeled container for disposal.[1][2]

  • Major Spills: Evacuate the area and alert emergency services, informing them of the location and nature of the hazard.[2] Control personal contact by wearing appropriate protective clothing.[2] Prevent the spill from entering drains or waterways.[2]

Step 3: Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[4]

  • Waste Collection: Collect all waste, including contaminated absorbent materials, in designated and clearly labeled hazardous waste containers.[2][4][9]

  • Container Management: Use suitable, closed containers for disposal.[1][4] Ensure containers are properly sealed and stored in a safe location awaiting pickup.

  • Regulatory Compliance: Do not dispose of this compound down the drain or in regular trash.[4] All disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste collection.[9]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Waste & Disposal cluster_emergency 4. Emergency Response prep_area Prepare Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle Handle MMP - Avoid contact - No eating/drinking don_ppe->handle store Store Securely - Tightly sealed - Cool, dry, ventilated handle->store spill Spill Occurs handle->spill exposure Exposure Occurs handle->exposure collect_waste Collect Waste in Labeled Container store->collect_waste seal_dispose Seal & Arrange for EHS Pickup collect_waste->seal_dispose spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.